molecular formula C22H32Cl3N3O5 B12382395 Ninerafaxstat trihydrochloride CAS No. 2311824-72-1

Ninerafaxstat trihydrochloride

Cat. No.: B12382395
CAS No.: 2311824-72-1
M. Wt: 524.9 g/mol
InChI Key: XDBODYSZDLGFRQ-UHFFFAOYSA-N
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Description

Ninerafaxstat trihydrochloride is a useful research compound. Its molecular formula is C22H32Cl3N3O5 and its molecular weight is 524.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2311824-72-1

Molecular Formula

C22H32Cl3N3O5

Molecular Weight

524.9 g/mol

IUPAC Name

2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride

InChI

InChI=1S/C22H29N3O5.3ClH/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17;;;/h4-8,15H,9-14,16H2,1-3H3;3*1H

InChI Key

XDBODYSZDLGFRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC.Cl.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Ninerafaxstat: A Deep Dive into Partial Fatty Acid Oxidation Inhibition for Cardiometabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ninerafaxstat is an investigational, first-in-class cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor. By selectively targeting the terminal enzyme of the mitochondrial long-chain fatty acid β-oxidation pathway, 3-ketoacyl-CoA thiolase (3-KAT), Ninerafaxstat orchestrates a metabolic shift in the heart. This guide provides an in-depth technical overview of Ninerafaxstat, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its impact on cellular signaling pathways. The information presented is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this novel therapeutic agent and its potential in treating cardiovascular diseases characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).

Introduction: The Energetic Basis of Cardiac Dysfunction

The heart has a substantial and continuous demand for adenosine (B11128) triphosphate (ATP) to fuel its contractile function.[1] Under normal physiological conditions, the heart primarily relies on the mitochondrial oxidation of fatty acids for energy production. However, in various pathological states, including hypertrophic cardiomyopathy and heart failure, this reliance on fatty acid oxidation can become detrimental.[2][3] The oxidation of fatty acids is less oxygen-efficient compared to glucose oxidation, meaning it requires more oxygen to produce the same amount of ATP.[2] In conditions of myocardial stress or ischemia, this inefficiency can lead to a critical energy deficit, contributing to contractile dysfunction and disease progression.[2][3]

Ninerafaxstat emerges as a promising therapeutic strategy by addressing this fundamental issue of impaired cardiac energetics.[1] As a pFOX inhibitor, it modulates the heart's substrate utilization, shifting the preference from fatty acids towards the more oxygen-efficient glucose pathway.[1] This metabolic reprogramming is designed to improve the overall efficiency of mitochondrial energy generation, thereby enhancing cardiac function without inducing negative inotropic effects, altering heart rate, or affecting blood pressure.[1]

Chemical and Physical Properties of Ninerafaxstat

Ninerafaxstat, also known as IMB-1018972, is an orally active small molecule. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name 2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate
Molecular Formula C22H29N3O5
Molar Mass 415.490 g·mol−1
CAS Number 2254741-41-6
Stereochemistry Achiral

Mechanism of Action: Targeting 3-Ketoacyl-CoA Thiolase

Ninerafaxstat exerts its therapeutic effect through the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial fatty acid β-oxidation spiral.[3] The β-oxidation pathway is a four-step process that sequentially shortens fatty acyl-CoA chains to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.

The four key enzymatic steps in fatty acid β-oxidation are:

  • Dehydrogenation by acyl-CoA dehydrogenase.

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by 3-ketoacyl-CoA thiolase.

By inhibiting 3-KAT, Ninerafaxstat partially blocks this final step, leading to a reduction in the rate of fatty acid oxidation. This, in turn, promotes a compensatory increase in glucose oxidation to meet the heart's energy demands. The shift to glucose metabolism is more oxygen-efficient, resulting in a greater ATP yield per molecule of oxygen consumed. This enhanced energetic efficiency is believed to be the primary driver of the observed improvements in cardiac function.[3]

cluster_Mitochondria Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase (3-KAT) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase (3-KAT) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shortened_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle ATP ATP TCA_Cycle->ATP Ninerafaxstat Ninerafaxstat Ninerafaxstat->Ketoacyl_CoA Inhibits Glucose_Oxidation Glucose Oxidation Glucose_Oxidation->Acetyl_CoA Increased Flux

Figure 1: Mechanism of Action of Ninerafaxstat. (Within 100 characters)

Clinical Development and Efficacy

Ninerafaxstat is currently being evaluated in several clinical trials for various cardiovascular indications. The most prominent of these are the IMPROVE-HCM trial in patients with non-obstructive hypertrophic cardiomyopathy and the IMPROVE-DiCE trial in patients with diabetic cardiomyopathy and heart failure with preserved ejection fraction.

IMPROVE-HCM Trial (NCT04826185)

The IMPROVE-HCM trial was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[4][5]

A total of 67 patients were enrolled across 12 centers in North America and the United Kingdom.[4] Key baseline characteristics are summarized in the table below.

CharacteristicNinerafaxstat (n=34)Placebo (n=33)
Mean Age (years) 56.9 (± 11.8)56.9 (± 11.8)
Female (%) 5555
Maximal LV Wall Thickness (mm) 18.8 (± 4.4)18.8 (± 4.4)
Mean Ejection Fraction (%) 65.4 (± 5.2)65.4 (± 5.2)
NYHA Class II (%) 5959
NYHA Class III (%) 3535
Peak VO2 (mL/kg/min) 19.2 (± 3.9)19.2 (± 3.9)
Peak VO2 (% predicted) 60.5 (± 10.1)60.5 (± 10.1)

After 12 weeks of treatment with 200 mg of Ninerafaxstat twice daily, the following key efficacy outcomes were observed:

EndpointNinerafaxstatPlacebop-value
Change in VE/VCO2 slope -0.3+1.60.006
Change in KCCQ-CSS (LS Mean) +3.2-0.2
Change in KCCQ-CSS (baseline ≤80) +9.4-0.04
Change in Left Atrial Dimension Favorable change--

Treatment with Ninerafaxstat resulted in a statistically significant improvement in ventilatory efficiency (VE/VCO2 slope), a measure of cardiopulmonary function.[2][4] While the overall change in the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS) was not statistically significant, a post-hoc analysis of patients with a baseline score of ≤80 (indicating more significant symptoms) showed a clinically meaningful and statistically significant improvement.[2][4]

Ninerafaxstat was generally well-tolerated.[4][6] The incidence of treatment-emergent serious adverse events was 11.8% in the Ninerafaxstat group compared to 6.1% in the placebo group.[4] There were no significant between-group differences in changes to ejection fraction, blood pressure, or heart rate.[4]

IMPROVE-DiCE Trial (NCT04826159)

The IMPROVE-DiCE trial was a Phase 2a, single-center, open-label study investigating the effects of Ninerafaxstat in patients with diabetic cardiomyopathy.[7][8]

Patients treated with Ninerafaxstat demonstrated significant improvements in cardiac energetics and function:

EndpointImprovementp-value
Phosphocreatine (B42189)/Adenosine Triphosphate (PCr/ATP) Median 32% increase< 0.01
Myocardial Triglyceride Content 34% reduction0.026
LV Peak Circumferential Diastolic Strain Rate 15% improvement< 0.047
Peak LV Filling Rate 11% improvement< 0.05
Pyruvate (B1213749) Dehydrogenase (PDH) Flux Increased in 7 of 9 patients0.08

These results indicate that Ninerafaxstat can improve myocardial energy status, reduce lipotoxicity, and enhance diastolic function in patients with diabetic cardiomyopathy.[7] The trend towards increased pyruvate dehydrogenase flux is consistent with the proposed mechanism of shifting substrate utilization towards glucose.[7]

Detailed Experimental Protocols

A comprehensive understanding of the methodologies employed in the clinical evaluation of Ninerafaxstat is crucial for the interpretation of the results.

Cardiopulmonary Exercise Testing (CPET)

Objective: To assess exercise capacity and ventilatory efficiency.

Protocol (as typically performed in HCM trials):

  • Equipment: Cycle ergometer or treadmill.

  • Procedure:

    • Patients perform a symptom-limited, incremental exercise test.

    • Workload is progressively increased according to a standardized protocol (e.g., ramp protocol on a cycle ergometer).

    • Continuous monitoring of heart rate, blood pressure, and 12-lead electrocardiogram.

    • Breath-by-breath analysis of expired gases to measure oxygen uptake (VO2), carbon dioxide output (VCO2), and minute ventilation (VE).

  • Key Parameters Measured:

    • Peak VO2: The highest oxygen uptake achieved during the test, a measure of maximal aerobic capacity.

    • VE/VCO2 slope: A measure of ventilatory efficiency, reflecting the matching of ventilation to perfusion in the lungs.

    • Anaerobic Threshold (AT): The point at which metabolism shifts from aerobic to anaerobic.

start Patient Preparation (Informed Consent, Baseline Vitals) setup Equipment Setup (Cycle Ergometer/Treadmill, Gas Analyzer, ECG) start->setup rest Resting Measurements (3 minutes) setup->rest exercise Incremental Exercise (Ramp Protocol) rest->exercise peak Peak Exertion (Symptom-Limited) exercise->peak recovery Recovery Phase (Active and Passive) peak->recovery end End of Test recovery->end

Figure 2: Cardiopulmonary Exercise Testing (CPET) Workflow. (Within 100 characters)
31P Magnetic Resonance Spectroscopy (31P-MRS)

Objective: To non-invasively assess myocardial high-energy phosphate (B84403) metabolism.

Protocol:

  • Equipment: 3T or 7T MRI scanner with a 31P surface coil.

  • Procedure:

    • The patient is positioned supine in the scanner with the 31P coil placed over the chest.

    • A voxel is localized to the interventricular septum.

    • 31P spectra are acquired using a pulse-acquire sequence.

  • Data Analysis:

    • The areas under the peaks for phosphocreatine (PCr) and the γ-phosphate of ATP are quantified.

    • The PCr/ATP ratio is calculated as a measure of the myocardial energy state.

1H Magnetic Resonance Spectroscopy (1H-MRS)

Objective: To quantify myocardial triglyceride content.

Protocol:

  • Equipment: 3T MRI scanner with a 1H surface coil.

  • Procedure:

    • The patient is positioned in the scanner, and a voxel is placed in the interventricular septum.

    • Spectra are acquired using a PRESS (Point RESolved Spectroscopy) sequence with and without water suppression.

    • ECG and respiratory gating are used to minimize motion artifacts.

  • Data Analysis:

    • The resonance signals for lipids (at 0.9 and 1.3 ppm) are quantified.

    • Myocardial triglyceride content is expressed relative to the unsuppressed water signal.

Hyperpolarized [1-13C]pyruvate Magnetic Resonance Spectroscopy

Objective: To measure in vivo pyruvate dehydrogenase (PDH) flux.

Protocol:

  • Equipment: MRI scanner equipped for 13C spectroscopy and a hyperpolarizer.

  • Procedure:

    • [1-13C]pyruvate is hyperpolarized using dynamic nuclear polarization.

    • The hyperpolarized pyruvate is rapidly dissolved and injected intravenously into the patient.

    • Dynamic 13C spectra are acquired from the heart.

  • Data Analysis:

    • The conversion of [1-13C]pyruvate to [13C]bicarbonate is measured.

    • The rate of bicarbonate production is used as an index of PDH flux.

Future Directions and Conclusion

The promising results from the Phase 2 clinical trials of Ninerafaxstat provide a strong rationale for its continued development. The upcoming Phase 3 trials will be crucial in definitively establishing its efficacy and safety in larger patient populations with nHCM and HFpEF.

Ninerafaxstat's unique mechanism of action, targeting the fundamental energetic deficit in cardiac disease, represents a novel and potentially transformative therapeutic approach. By shifting the heart's metabolic preference towards the more oxygen-efficient glucose oxidation pathway, Ninerafaxstat has the potential to improve symptoms, enhance exercise capacity, and ultimately improve the quality of life for patients with these challenging cardiovascular conditions. The in-depth technical understanding of its mechanism and the methodologies for its evaluation, as outlined in this guide, will be instrumental for the researchers and drug development professionals working to bring this innovative therapy to patients in need.

References

An In-depth Technical Guide to Ninerafaxstat Trihydrochloride: A Novel Modulator of Cardiac Energy Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat trihydrochloride is an investigational, orally active small molecule that acts as a novel cardiac mitotrope by modulating myocardial energy metabolism. As a competitive inhibitor of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), Ninerafaxstat induces a metabolic shift from fatty acid oxidation towards the more oxygen-efficient glucose oxidation pathway for ATP production. This mechanism of action holds therapeutic promise for cardiovascular diseases characterized by impaired cardiac energetics, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for this compound.

Chemical Structure and Properties

This compound is the trihydrochloride salt of Ninerafaxstat. Its chemical identity and physicochemical properties are summarized below.

Chemical Structure:

  • IUPAC Name: 2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate;trihydrochloride[1]

  • CAS Number: 2311824-72-1[1]

  • Chemical Formula: C₂₂H₃₂Cl₃N₃O₅[1]

  • Molecular Weight: 524.9 g/mol [1]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₂H₃₂Cl₃N₃O₅[1]
Molecular Weight 524.9 g/mol [1]
Solubility Soluble in DMSO (45 mg/mL)[2]
Melting Point Not publicly available
pKa Not publicly available

Mechanism of Action: Shifting Cardiac Metabolism

The primary mechanism of action of Ninerafaxstat is the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid β-oxidation spiral.[3] This inhibition leads to a partial suppression of fatty acid oxidation (FAO). Consequently, the cardiac muscle shifts its substrate preference towards glucose oxidation for the generation of ATP. This metabolic reprogramming is significant because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thus improving the efficiency of myocardial energy production, particularly in ischemic conditions.[4][5] Ninerafaxstat is a prodrug that is metabolized into three active metabolites.

Signaling Pathway Diagram

The following diagram illustrates the effect of Ninerafaxstat on cardiac energy metabolism.

Ninerafaxstat_Mechanism Cardiac Energy Metabolism Modulation by Ninerafaxstat cluster_mitochondrion Mitochondrion FAO Fatty Acid Oxidation (FAO) BetaOxidation β-Oxidation Cascade FAO->BetaOxidation ThreeKAT 3-Ketoacyl-CoA Thiolase (3-KAT) BetaOxidation->ThreeKAT AcetylCoA_FAO Acetyl-CoA ThreeKAT->AcetylCoA_FAO TCA_Cycle TCA Cycle AcetylCoA_FAO->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA_Glycolysis Acetyl-CoA PDH->AcetylCoA_Glycolysis AcetylCoA_Glycolysis->TCA_Cycle Ninerafaxstat Ninerafaxstat Ninerafaxstat->ThreeKAT  Inhibits Synthesis_Workflow Generalized Synthesis Workflow start Starting Materials (e.g., 2,3,4-trimethoxybenzaldehyde, piperazine derivative) step1 Reductive Amination start->step1 intermediate1 1-[(2,3,4-trimethoxyphenyl)methyl]piperazine step1->intermediate1 step2 Alkylation with 2-haloethanol intermediate1->step2 intermediate2 2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol step2->intermediate2 step3 Esterification with activated nicotinic acid intermediate2->step3 free_base Ninerafaxstat (free base) step3->free_base step4 Salt Formation with HCl free_base->step4 final_product This compound step4->final_product Inhibition_Assay_Workflow Enzyme Inhibition Assay Workflow reagents Prepare Assay Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock) plate_prep Prepare Assay Plate with Varying Inhibitor Concentrations reagents->plate_prep pre_incubation Pre-incubate Enzyme with Inhibitor plate_prep->pre_incubation reaction_start Initiate Reaction by Adding Substrate pre_incubation->reaction_start data_acquisition Monitor Reaction Kinetics (e.g., Spectrophotometry) reaction_start->data_acquisition data_analysis Calculate Initial Velocities and Plot Dose-Response Curve data_acquisition->data_analysis ic50 Determine IC50 Value data_analysis->ic50

References

Ninerafaxstat and Its Impact on Mitochondrial Energy Production: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat (B12786360) is an investigational cardiac mitotrope designed to address the energetic imbalance observed in several cardiovascular diseases. As a partial fatty acid oxidation (pFOX) inhibitor, it modulates the heart's primary energy source, shifting metabolism from fatty acids towards the more oxygen-efficient glucose pathway. This shift aims to enhance mitochondrial energy production, particularly in conditions of ischemic or metabolic stress. This document provides a detailed examination of ninerafaxstat's mechanism of action, a summary of key quantitative findings from clinical trials, and an overview of the experimental protocols used to evaluate its effects on mitochondrial and cardiac function.

Core Mechanism of Action: Modulating Cardiac Energetics

The heart is a highly energy-dependent organ that primarily metabolizes fatty acids to generate the vast amounts of adenosine (B11128) triphosphate (ATP) required for continuous contraction and relaxation.[1][2][3][4][5] However, under certain pathological conditions such as hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF), this reliance on fatty acid oxidation can become inefficient, leading to an energy-deficient state.[3][6] Fatty acid oxidation consumes more oxygen per unit of ATP produced compared to glucose oxidation.[2][3][6]

Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor that works by directly and competitively inhibiting 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial long-chain fatty acid β-oxidation spiral.[6][7] By partially blocking this pathway, ninerafaxstat compels cardiomyocytes to increase their utilization of glucose for energy. This metabolic reprogramming results in more efficient ATP production relative to oxygen consumption, thereby improving the overall energy status of the heart.[1][4][5][7] This targeted action at the level of the mitochondria classifies ninerafaxstat as a "cardiac mitotrope," a therapeutic agent that aims to improve cardiac performance by enhancing mitochondrial energy generation.[6][7] Preclinical studies have indicated that ninerafaxstat is a prodrug with three metabolically active metabolites.[7]

cluster_Mitochondrion Mitochondrial Matrix FattyAcids Fatty Acids AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA BetaOxidation β-Oxidation Cycle AcylCoA->BetaOxidation ThreeKAT 3-ketoacyl-CoA thiolase (3-KAT) BetaOxidation->ThreeKAT PDH Pyruvate Dehydrogenase (PDH) label_shift Metabolic Shift (Increased Glucose Utilization) AcetylCoA_FAO Acetyl-CoA ThreeKAT->AcetylCoA_FAO TCA TCA Cycle AcetylCoA_FAO->TCA Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (Cytosol) Pyruvate->PDH AcetylCoA_Glycolysis Acetyl-CoA PDH->AcetylCoA_Glycolysis AcetylCoA_Glycolysis->TCA ETC Electron Transport Chain TCA->ETC NADH, FADH2 ATP ATP (Energy) ETC->ATP O2 consumed Ninerafaxstat Ninerafaxstat Ninerafaxstat->ThreeKAT Inhibition cluster_DiCE IMPROVE-DiCE (Mechanistic) cluster_HCM IMPROVE-HCM (Efficacy & Safety) P1_DiCE Enroll T2DM/ Obesity Patients Baseline_DiCE Baseline Assessment: - 31P-MRS (PCr/ATP) - 1H-MRS (Triglycerides) - 13C-MRS (PDH Flux) - Cardiac MRI P1_DiCE->Baseline_DiCE Treat_DiCE Administer Ninerafaxstat (200mg BID, 4-8 wks) Baseline_DiCE->Treat_DiCE Followup_DiCE Follow-up Assessment: (Repeat Baseline Measures) Treat_DiCE->Followup_DiCE Analysis_DiCE Analyze Change from Baseline Followup_DiCE->Analysis_DiCE P1_HCM Enroll Symptomatic nHCM Patients (n=67) Randomize Randomize (1:1) P1_HCM->Randomize Treat_N Ninerafaxstat (200mg BID, 12 wks) Randomize->Treat_N Treat_P Placebo (12 wks) Randomize->Treat_P Followup_HCM 12-Week Assessment: - Safety (Primary) - CPET (VE/VCO2) - KCCQ Score - Cardiac Imaging Treat_N->Followup_HCM Treat_P->Followup_HCM Analysis_HCM Compare Ninerafaxstat vs. Placebo Groups Followup_HCM->Analysis_HCM

References

Investigating the Therapeutic Targets of Ninerafaxstat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat is an investigational cardiac mitotrope currently in clinical development for the treatment of cardiovascular diseases characterized by myocardial energy imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). As a partial fatty acid oxidation (pFOX) inhibitor, Ninerafaxstat offers a novel therapeutic approach by modulating cardiac energy metabolism. This document provides an in-depth technical overview of Ninerafaxstat's core mechanism of action, its primary therapeutic target, and a summary of key clinical findings. It includes detailed experimental methodologies, quantitative data from clinical trials, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

The healthy heart primarily relies on the mitochondrial oxidation of fatty acids to meet its high energy demands in the form of adenosine (B11128) triphosphate (ATP).[1] However, under certain pathological conditions, such as hypertrophic cardiomyopathy and heart failure, this reliance on fatty acid oxidation can become inefficient, leading to an energy deficit and contributing to disease progression.[2] This state of "metabolic disadvantage" arises because fatty acid oxidation consumes more oxygen per molecule of ATP produced compared to glucose oxidation.[3][4]

Ninerafaxstat is a first-in-class cardiac mitotrope designed to address this metabolic inefficiency.[5] By partially inhibiting fatty acid oxidation, it shifts the heart's energy substrate preference towards glucose metabolism.[1][6] This metabolic shift is believed to enhance cardiac energy production, especially in oxygen-limited conditions, thereby improving cardiac function and patient symptoms.[1][7]

Core Mechanism of Action and Therapeutic Target

The primary therapeutic target of Ninerafaxstat is 3-ketoacyl-CoA thiolase (3-KAT) , the final enzyme in the mitochondrial beta-oxidation pathway of long-chain fatty acids.[5][8] Ninerafaxstat acts as a direct competitive inhibitor of this enzyme.[5][8]

By inhibiting 3-KAT, Ninerafaxstat reduces the rate of fatty acid oxidation, leading to a decrease in the production of acetyl-CoA from fatty acids. This reduction in fatty acid-derived acetyl-CoA alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme in glucose oxidation.[2] The subsequent increase in glucose oxidation is more oxygen-efficient, leading to improved myocardial energetics.[7]

Signaling Pathway of Ninerafaxstat's Action

The following diagram illustrates the signaling pathway affected by Ninerafaxstat.

cluster_Mitochondrion Mitochondrial Matrix Fatty_Acids Fatty Acyl-CoA Beta_Oxidation β-Oxidation (multiple steps) Fatty_Acids->Beta_Oxidation Three_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) Beta_Oxidation->Three_KAT Acetyl_CoA_FA Acetyl-CoA (from Fatty Acids) Three_KAT->Acetyl_CoA_FA PDH Pyruvate Dehydrogenase (PDH) Acetyl_CoA_FA->PDH Inhibits TCA_Cycle TCA Cycle Acetyl_CoA_FA->TCA_Cycle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate->PDH Acetyl_CoA_Glu Acetyl-CoA (from Glucose) PDH->Acetyl_CoA_Glu Acetyl_CoA_Glu->TCA_Cycle ATP ATP Production TCA_Cycle->ATP Ninerafaxstat Ninerafaxstat Ninerafaxstat->Three_KAT Inhibits

Caption: Mechanism of action of Ninerafaxstat in cardiac myocytes.

Quantitative Data from Clinical Trials

Ninerafaxstat has been evaluated in several clinical trials, with key data emerging from the IMPROVE-HCM and IMPROVE-DiCE studies.

Table 1: Efficacy Data from the IMPROVE-HCM Trial (nHCM Patients)[8][9]
EndpointNinerafaxstat (n=34)Placebo (n=33)LS Mean Difference (95% CI)p-value
Change in VE/VCO2 Slope -0.3+1.6-2.1 (-3.6 to -0.6)0.006
Change in Peak VO2 (mL/kg/min) ---0.90
Change in KCCQ-CSS +5+13.2 (-2.9 to 9.2)0.30
Change in KCCQ-CSS (Baseline ≤80) --9.4 (0.3 to 18.5)0.04

KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score; LS: Least Squares; VE/VCO2: Ventilatory Efficiency

Table 2: Safety Data from the IMPROVE-HCM Trial (nHCM Patients)[8][9]
Adverse EventNinerafaxstat (n=34)Placebo (n=33)
Serious Adverse Events 11.8% (n=4)6.1% (n=2)
Any Treatment-Emergent AE 70.6%60.6%
Table 3: Key Findings from the IMPROVE-DiCE Trial (Diabetic Cardiomyopathy)[10]
EndpointResultp-value
Change in Cardiac PCr/ATP Ratio Statistically significant increase-
LV Systolic Reserve Capacity with Exercise Increased-
6-Minute Walk Distance Improved-

PCr/ATP: Phosphocreatine to Adenosine Triphosphate Ratio; LV: Left Ventricular

Experimental Protocols

Detailed protocols for the specific assays used in the development of Ninerafaxstat are proprietary. However, this section provides representative methodologies for key experiments based on established scientific principles.

3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay (Representative Protocol)

This protocol is based on spectrophotometric assays used for other thiolase enzymes.[5]

Objective: To determine the in vitro inhibitory activity of Ninerafaxstat on 3-KAT.

Principle: The thiolytic cleavage of a 3-ketoacyl-CoA substrate by 3-KAT in the presence of Coenzyme A (CoA) results in the formation of acetyl-CoA and a shortened acyl-CoA. The reaction can be monitored by measuring the decrease in the absorbance of the 3-ketoacyl-CoA substrate.

Materials:

  • Purified recombinant human mitochondrial 3-KAT

  • Ninerafaxstat

  • Acetoacetyl-CoA (substrate)

  • Coenzyme A (CoA)

  • Tris-HCl buffer

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Ninerafaxstat in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Tris-HCl buffer, CoA, and varying concentrations of Ninerafaxstat.

  • Add purified 3-KAT enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding acetoacetyl-CoA to each well.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 303 nm for acetoacetyl-CoA) over time using a spectrophotometer.

  • Calculate the initial reaction velocity for each Ninerafaxstat concentration.

  • Determine the IC50 value of Ninerafaxstat by plotting the reaction velocity against the inhibitor concentration.

IMPROVE-HCM Clinical Trial Protocol (Summary)[3][11][12]

Objective: To evaluate the safety, tolerability, and efficacy of Ninerafaxstat in patients with symptomatic nHCM.

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2 trial.

Patient Population: Patients with a diagnosis of nHCM, left ventricular outflow tract gradient <30 mm Hg, ejection fraction ≥50%, and peak oxygen consumption <80% predicted.[8]

Intervention:

  • Ninerafaxstat 200 mg twice daily

  • Matching placebo

Duration: 12 weeks of treatment.[8]

Primary Endpoint: Safety and tolerability, assessed by the incidence and severity of treatment-emergent adverse events.[8]

Secondary Efficacy Endpoints:

  • Change in exercise capacity as measured by cardiopulmonary exercise testing (CPET), including peak VO2 and VE/VCO2 slope.

  • Change in patient-reported health status using the Kansas City Cardiomyopathy Questionnaire (KCCQ).

  • Changes in cardiac structure and function assessed by cardiovascular magnetic resonance (CMR) in a sub-study.[3]

Experimental Workflow for Clinical Evaluation

The following diagram outlines the typical workflow for a patient enrolled in a clinical trial such as IMPROVE-HCM.

Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Start->Randomization Group_A Treatment Arm: Ninerafaxstat 200mg BID Randomization->Group_A Arm A Group_B Control Arm: Placebo BID Randomization->Group_B Arm B Treatment 12-Week Treatment Period Group_A->Treatment Group_B->Treatment Follow_Up End-of-Treatment Assessments (CPET, KCCQ, CMR) Treatment->Follow_Up Analysis Data Analysis Follow_Up->Analysis

Caption: Workflow of the IMPROVE-HCM clinical trial.

Conclusion

Ninerafaxstat represents a targeted therapeutic strategy aimed at correcting the underlying energy imbalance in certain cardiac diseases. Its mechanism of action, centered on the inhibition of 3-ketoacyl-CoA thiolase, leads to a favorable shift in myocardial metabolism from fatty acid to glucose oxidation. Clinical data from Phase 2 trials in nHCM and diabetic cardiomyopathy have shown promising results in terms of safety and efficacy, supporting further investigation in larger, pivotal studies. The continued development of Ninerafaxstat holds the potential to provide a valuable new treatment option for patients with these challenging cardiovascular conditions.

References

Preclinical Bioactivity of Ninerafaxstat: An Overview of a Novel Metabolic Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Preclinical Data in NASH Models

Despite a comprehensive search of publicly available scientific literature, no preclinical studies investigating the bioactivity of Ninerafaxstat in animal models of Non-alcoholic Steatohepatitis (NASH) have been identified. The development of Ninerafaxstat has been primarily focused on its therapeutic potential in cardiovascular diseases. Therefore, this document will outline the established mechanism of action of Ninerafaxstat and summarize its preclinical and clinical findings in the context of cardiovascular disease, which may provide a theoretical framework for its potential, yet unproven, effects on hepatic metabolism.

Core Mechanism of Action: Partial Fatty Acid Oxidation (pFOX) Inhibition

Ninerafaxstat is a novel, investigational cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor.[1] In states of metabolic stress, such as in heart failure, the heart's energy metabolism shifts towards an over-reliance on fatty acid oxidation, which is less oxygen-efficient compared to glucose oxidation.[2][3] Ninerafaxstat works by partially inhibiting the beta-oxidation of long-chain fatty acids in the mitochondria. This action is achieved through the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[4] This metabolic shift is intended to increase cardiac efficiency, particularly when oxygen supply is limited.[4]

The primary mechanism of action of Ninerafaxstat is to shift the heart's energy substrate preference from fatty acids towards glucose.[1] This metabolic reprogramming leads to a more efficient generation of mitochondrial ATP, which is crucial for maintaining normal cardiac function, without negatively impacting heart rate, rhythm, ejection fraction, or blood pressure.[1]

cluster_mitochondrion Mitochondrion fatty_acids Fatty Acids beta_oxidation Beta-Oxidation Pathway fatty_acids->beta_oxidation three_kat 3-Ketoacyl-CoA Thiolase (3-KAT) beta_oxidation->three_kat acetyl_coa_fa Acetyl-CoA three_kat->acetyl_coa_fa tca_cycle TCA Cycle acetyl_coa_fa->tca_cycle glucose Glucose glycolysis Glycolysis glucose->glycolysis pyruvate Pyruvate glycolysis->pyruvate pdh Pyruvate Dehydrogenase (PDH) pyruvate->pdh acetyl_coa_glucose Acetyl-CoA pdh->acetyl_coa_glucose acetyl_coa_glucose->tca_cycle atp_production ATP Production tca_cycle->atp_production ninerafaxstat Ninerafaxstat ninerafaxstat->three_kat Inhibits shift Metabolic Shift ninerafaxstat Ninerafaxstat pfox pFOX Inhibition ninerafaxstat->pfox metabolic_shift Shift to Glucose Oxidation pfox->metabolic_shift cardiac_effects Cardiovascular Effects metabolic_shift->cardiac_effects hepatic_effects Potential Hepatic Effects (Theoretical) metabolic_shift->hepatic_effects improved_cardiac_energetics Improved Cardiac Energetics cardiac_effects->improved_cardiac_energetics reduced_myocardial_steatosis Reduced Myocardial Steatosis cardiac_effects->reduced_myocardial_steatosis modulated_hepatic_metabolism Modulated Hepatic Lipid Metabolism hepatic_effects->modulated_hepatic_metabolism reduced_hepatic_steatosis Reduced Hepatic Steatosis? modulated_hepatic_metabolism->reduced_hepatic_steatosis

References

Ninerafaxstat Trihydrochloride: A Technical Guide to a Novel Cardiac Mitotrope for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat trihydrochloride is an investigational, first-in-class cardiac mitotrope designed to address the energetic deficits underlying various cardiovascular diseases. By partially inhibiting mitochondrial fatty acid oxidation (pFOX), Ninerafaxstat aims to shift the heart's energy metabolism towards the more oxygen-efficient pathway of glucose oxidation. This novel mechanism holds the potential to improve cardiac function and alleviate symptoms in conditions characterized by myocardial ischemia and energetic impairment, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). This technical guide provides an in-depth overview of Ninerafaxstat, summarizing its mechanism of action, key preclinical and clinical findings, and detailed experimental protocols to support further cardiovascular research.

Introduction: The Energetic Basis of Cardiac Dysfunction

The heart has a high and continuous energy demand to sustain its contractile function.[1] Under normal physiological conditions, the myocardium primarily utilizes fatty acid oxidation for ATP production.[2] However, in pathological states such as heart failure and ischemic heart disease, this reliance on fatty acids can become detrimental.[2] Fatty acid oxidation consumes more oxygen per unit of ATP produced compared to glucose oxidation, leading to a state of "metabolic disadvantage" when oxygen supply is limited.[2][3] This energetic imbalance is a key feature of cardiac dysfunction and a promising target for therapeutic intervention.[4]

Ninerafaxstat emerges as a novel therapeutic agent that directly addresses this metabolic maladaptation. As a partial fatty acid oxidation (pFOX) inhibitor, it aims to optimize cardiac energy production by promoting a shift towards glucose utilization, thereby improving the efficiency of ATP synthesis.[1][4] This document serves as a comprehensive resource for researchers, providing detailed information on the scientific foundation and practical application of Ninerafaxstat in cardiovascular disease research.

Mechanism of Action: Shifting the Cardiac Metabolic Paradigm

Ninerafaxstat's primary mechanism of action is the partial inhibition of mitochondrial fatty acid oxidation. It is a prodrug with three metabolically active metabolites. The specific enzymatic target is believed to be 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the beta-oxidation spiral. By competitively inhibiting this enzyme, Ninerafaxstat reduces the rate of fatty acid breakdown for energy production.

This reduction in fatty acid oxidation has a reciprocal effect on glucose metabolism. The subsequent decrease in acetyl-CoA derived from fatty acids alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme that gates the entry of glucose-derived pyruvate into the Krebs cycle for complete oxidation.[5] This leads to an increased coupling of glycolysis with glucose oxidation, a more oxygen-efficient process for ATP generation.[4] The net effect is an improvement in the heart's overall energy efficiency, particularly under conditions of limited oxygen supply.

Ninerafaxstat Signaling Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Fatty_Acids Fatty Acids Beta_Oxidation Beta-Oxidation Fatty_Acids->Beta_Oxidation Acetyl_CoA_FA Acetyl-CoA Beta_Oxidation->Acetyl_CoA_FA Three_KAT 3-ketoacyl-CoA thiolase (3-KAT) Krebs_Cycle Krebs Cycle Acetyl_CoA_FA->Krebs_Cycle PDH Pyruvate Dehydrogenase (PDH) Acetyl_CoA_FA->PDH Inhibits ATP_Production ATP Production Krebs_Cycle->ATP_Production Pyruvate Pyruvate Acetyl_CoA_Glucose Acetyl-CoA Pyruvate->Acetyl_CoA_Glucose PDH->Acetyl_CoA_Glucose Activates Acetyl_CoA_Glucose->Krebs_Cycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->Pyruvate Ninerafaxstat Ninerafaxstat Ninerafaxstat->Three_KAT Inhibits

Caption: Ninerafaxstat's mechanism of action in cardiac myocytes.

Quantitative Data from Clinical Trials

Ninerafaxstat has been evaluated in Phase 2 clinical trials for non-obstructive hypertrophic cardiomyopathy (IMPROVE-HCM) and diabetic cardiomyopathy/HFpEF (IMPROVE-DiCE). The key quantitative findings from these studies are summarized below.

IMPROVE-HCM Trial: Efficacy in Non-Obstructive Hypertrophic Cardiomyopathy

The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled study that enrolled 67 patients with symptomatic nHCM.[6] Participants received Ninerafaxstat 200 mg twice daily or placebo for 12 weeks.[6]

ParameterNinerafaxstat GroupPlacebo GroupP-valueCitation
Ventilatory Efficiency (VE/VCO2 slope) LS Mean Difference: -2.10.006[3]
KCCQ-CSS (Overall) LS Mean Difference: 3.20.2[3]
KCCQ-CSS (Baseline ≤80) LS Mean Difference: 9.40.04[3]
Left Atrial Size Change Mean: -0.9 mmMean: +0.10 mm0.01[5][7]
IMPROVE-DiCE Trial: Efficacy in Diabetic Cardiomyopathy and HFpEF

The IMPROVE-DiCE trial was a two-part, open-label Phase 2a study. Part 1 focused on patients with type 2 diabetes and obesity, while Part 2 focused on patients with cardiometabolic HFpEF.

Parameter (Part 1: T2D & Obesity)Change from BaselineP-valueCitation
Cardiac PCr/ATP Ratio (Median) +32%<0.01[5][8]
Myocardial Triglyceride Content -34%0.026[5]
LV Peak Circumferential Diastolic Strain Rate +15%<0.047[5]
Peak LV Filling Rate +11%<0.05[5]
Parameter (Part 2: Cardiometabolic HFpEF)OutcomeP-valueCitation
Cardiac PCr/ATP Ratio Statistically significant increase0.02[9]
LV Systolic Reserve Capacity with Exercise Significant improvement0.03[9]

Experimental Protocols

This section outlines the key experimental methodologies employed in the clinical evaluation of Ninerafaxstat.

Cardiopulmonary Exercise Testing (CPET)

Objective: To assess functional capacity and ventilatory efficiency.

Methodology:

  • Protocol: Symptom-limited exercise testing is performed on a cycle ergometer or treadmill. A ramp protocol is often preferred in patients with hypertrophic cardiomyopathy.[10]

  • Gas Exchange Analysis: Breath-by-breath analysis of oxygen consumption (VO2) and carbon dioxide production (VCO2) is continuously measured.

  • Key Parameters:

    • Peak VO2: The highest oxygen consumption achieved during exercise, indicative of maximal aerobic capacity.

    • VE/VCO2 Slope: A measure of ventilatory efficiency, calculated as the slope of the relationship between minute ventilation (VE) and carbon dioxide output (VCO2).[11]

  • Procedure:

    • Baseline measurements of heart rate, blood pressure, and respiratory gases are recorded at rest.

    • The patient begins exercising at a low workload, which is gradually increased in a ramp-like fashion.

    • The test is terminated upon reaching maximal exertion, as indicated by patient-reported symptoms or predefined physiological criteria.

    • A cool-down period with continued monitoring is essential.

Cardiopulmonary Exercise Testing (CPET) Workflow Start Patient Preparation (Informed Consent, Instrumentation) Baseline Baseline Measurements (Resting HR, BP, ECG, Gas Exchange) Start->Baseline Exercise Ramp Exercise Protocol (Cycle Ergometer or Treadmill) Baseline->Exercise Monitoring Continuous Monitoring (HR, BP, ECG, SpO2, Gas Exchange) Exercise->Monitoring Termination Test Termination Criteria (Symptom-limited, Physiological thresholds) Monitoring->Termination Recovery Recovery Phase (Active cool-down, Continued monitoring) Termination->Recovery Analysis Data Analysis (Peak VO2, VE/VCO2 slope, etc.) Recovery->Analysis

Caption: A generalized workflow for Cardiopulmonary Exercise Testing.
31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS)

Objective: To non-invasively assess myocardial high-energy phosphate (B84403) metabolism, specifically the ratio of phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP).

Methodology:

  • Instrumentation: A high-field MRI scanner (e.g., 3 Tesla) equipped with a 31P surface coil.

  • Patient Positioning: The patient is positioned prone to bring the heart closer to the surface coil placed on the chest.

  • Localization: A localization technique, such as Image-Selected In Vivo Spectroscopy (ISIS), is used to isolate the signal from the myocardium.

  • Data Acquisition: 31P spectra are acquired, showing distinct peaks for PCr and the three phosphate groups of ATP (α, β, and γ).

  • Quantification: The PCr/ATP ratio is calculated from the areas of the respective peaks in the spectrum.

Procedure:

  • The patient is positioned in the MRI scanner, and the 31P surface coil is placed over the precordium.

  • Anatomical images are acquired to guide the localization of the spectroscopic voxel within the interventricular septum.

  • 31P spectra are acquired with appropriate pulse sequences and acquisition parameters.

  • The acquired spectra are processed to measure the peak areas of PCr and γ-ATP.

  • The PCr/ATP ratio is calculated.

31P-MRS for Cardiac PCr/ATP Ratio Workflow Start Patient Positioning (Prone, 31P surface coil placement) Localization Anatomical Imaging & Voxel Placement (Myocardial localization) Start->Localization Acquisition 31P Spectra Acquisition (Pulse sequence execution) Localization->Acquisition Processing Spectral Processing (Filtering, Baseline correction, Peak fitting) Acquisition->Processing Quantification Quantification of PCr and ATP (Peak area integration) Processing->Quantification Calculation Calculation of PCr/ATP Ratio Quantification->Calculation

Caption: A simplified workflow for 31P-MRS of the heart.

Safety and Tolerability

Across the Phase 2 clinical trials, Ninerafaxstat has been generally well-tolerated.[12][13] In the IMPROVE-HCM trial, treatment-emergent serious adverse events occurred in 11.8% of patients in the Ninerafaxstat group compared to 6.1% in the placebo group.[6] The most common treatment-emergent adverse events were generally mild to moderate in severity.[6] Importantly, no significant adverse effects on left ventricular ejection fraction, blood pressure, or heart rate were observed.[13]

Future Directions and Conclusion

The promising results from the Phase 2 clinical program for Ninerafaxstat provide a strong rationale for its continued development in cardiovascular diseases characterized by energetic impairment. The observed improvements in cardiac energetics, functional capacity, and patient-reported outcomes in nHCM and HFpEF highlight the potential of this novel cardiac mitotrope to address significant unmet medical needs.[14][15]

Further investigation in larger, pivotal Phase 3 trials is warranted to confirm these findings and to further delineate the role of Ninerafaxstat in the management of these complex cardiovascular conditions. The ongoing research into Ninerafaxstat and other metabolic modulators represents a paradigm shift in the treatment of heart disease, moving beyond traditional hemodynamic approaches to directly target the fundamental energetic deficits that drive disease progression. This technical guide serves as a foundational resource for the scientific community to understand and further explore the therapeutic potential of this compound.

References

The Pharmacological Profile of Ninerafaxstat Trihydrochloride: A Novel Cardiac Mitotrope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat trihydrochloride (also known as IMB-1018972) is an investigational first-in-class cardiac mitotrope designed to address the energetic deficit in cardiovascular diseases. By acting as a partial and competitive inhibitor of the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), Ninerafaxstat modulates cardiac metabolism, shifting the heart's energy preference from fatty acid oxidation (FAO) towards the more oxygen-efficient glucose oxidation pathway. This mechanism aims to improve myocardial energy production and function, particularly in conditions of ischemic or metabolic stress. This technical guide provides a comprehensive overview of the pharmacological profile of Ninerafaxstat, summarizing its mechanism of action, and available preclinical and clinical data, with a focus on its development for non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).

Introduction

The heart has a high and continuous energy demand, primarily met through the mitochondrial oxidation of fatty acids and glucose.[1] In various pathological states, such as heart failure and hypertrophic cardiomyopathy, myocardial energy metabolism is impaired, leading to a state of energetic deficit that contributes to contractile dysfunction and disease progression.[2][3] Ninerafaxstat is a novel therapeutic agent that targets this metabolic dysregulation. As a partial fatty acid oxidation (pFOX) inhibitor, it aims to optimize cardiac energy production by promoting a shift to glucose utilization, which generates more ATP per molecule of oxygen consumed compared to fatty acid oxidation.[4][5] This document details the current understanding of Ninerafaxstat's pharmacological properties.

Mechanism of Action

Ninerafaxstat's primary mechanism of action is the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial beta-oxidation pathway of long-chain fatty acids.[4] By partially inhibiting this enzyme, Ninerafaxstat reduces the rate of fatty acid oxidation, leading to a subsequent increase in glucose oxidation to meet the heart's energy demands. This metabolic shift is believed to enhance cardiac efficiency, especially in oxygen-limited conditions.[4]

Note on Quantitative Preclinical Data: Despite extensive literature review, specific quantitative data on the enzymatic inhibition of 3-ketoacyl-CoA thiolase by Ninerafaxstat, such as IC50 or Ki values, are not publicly available at the time of this report.

Mechanism of Action of Ninerafaxstat cluster_Mitochondrion Mitochondrion Fatty Acids Fatty Acids Beta-Oxidation Beta-Oxidation Fatty Acids->Beta-Oxidation Enters 3-KAT 3-KAT Beta-Oxidation->3-KAT Final Step Acetyl-CoA_FA Acetyl-CoA 3-KAT->Acetyl-CoA_FA TCA Cycle TCA Cycle Acetyl-CoA_FA->TCA Cycle ATP_Production_FAO ATP Production (Less O2 Efficient) TCA Cycle->ATP_Production_FAO ATP_Production_GO ATP Production (More O2 Efficient) TCA Cycle->ATP_Production_GO Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Enters Cytosol Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH Enters Mitochondrion Acetyl-CoA_Glu Acetyl-CoA PDH->Acetyl-CoA_Glu Acetyl-CoA_Glu->TCA Cycle Ninerafaxstat Ninerafaxstat Ninerafaxstat->3-KAT Competitively Inhibits

Mechanism of Action of Ninerafaxstat.

Pharmacokinetics

Ninerafaxstat is an orally administered prodrug.[4] In the body, it is hydrolyzed to its active moiety, IMB-1028814 (IMB-102). A significant portion of IMB-102 is further metabolized to trimetazidine. In vitro studies have indicated that multiple cytochrome P450 (CYP) enzymes, including CYP2C19 and CYP2D6, are involved in the metabolism of IMB-102.

A Phase 1 study in healthy volunteers demonstrated that orally administered Ninerafaxstat was well-tolerated and exhibited predictable pharmacokinetic characteristics.[1] The drug did not have a significant impact on hemodynamics or ECG indices.[1] A drug-drug interaction study concluded that Ninerafaxstat does not cause clinically significant inhibition of CYP3A4 or CYP2C8, and its metabolites are not clinically relevant substrates of CYP2D6, suggesting a low risk of drug-drug interactions with commonly used cardiovascular medications.

Note on Quantitative Preclinical Data: Detailed preclinical pharmacokinetic parameters in animal models are not publicly available.

Preclinical Pharmacology

A preclinical study in a murine model of post-myocardial infarction heart failure, induced by permanent coronary artery ligation, has been reported.[1] In this model, administration of Ninerafaxstat resulted in a progressive improvement in left ventricular systolic function compared to a vehicle-treated control group.[1] Furthermore, mice treated with Ninerafaxstat showed reduced myocardial fibrosis post-myocardial infarction.[1]

Table 1: Summary of Preclinical Efficacy of Ninerafaxstat
Model SystemKey FindingsReference
Murine model of post-myocardial infarction heart failureProgressive improvement in left ventricular systolic function; Reduced myocardial fibrosis.[1]

Note on Experimental Protocols: Detailed protocols for the preclinical studies, including specific dosing regimens, duration of treatment, and methods for assessing cardiac function and fibrosis, are not fully described in the available literature.

Clinical Development

Ninerafaxstat is under clinical investigation for the treatment of non-obstructive hypertrophic cardiomyopathy (nHCM), heart failure with preserved ejection fraction (HFpEF), and diabetic cardiomyopathy. The most extensive data available is from the Phase 2a IMPROVE-HCM and IMPROVE-DiCE trials.

IMPROVE-HCM Trial (NCT04826185)

The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled Phase 2a study designed to evaluate the safety, tolerability, and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[6]

IMPROVE-HCM Trial Workflow Patient_Screening Patient Screening (n=67, symptomatic nHCM) Randomization Randomization Patient_Screening->Randomization Treatment_Group Ninerafaxstat 200 mg BID (12 weeks) Randomization->Treatment_Group Placebo_Group Placebo BID (12 weeks) Randomization->Placebo_Group Primary_Endpoint Primary Endpoint: Safety and Tolerability Treatment_Group->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Ventilatory Efficiency (VE/VCO2) - KCCQ-CSS - Peak VO2 Treatment_Group->Secondary_Endpoints Placebo_Group->Primary_Endpoint Placebo_Group->Secondary_Endpoints Follow_Up 2-Week Safety Follow-up Primary_Endpoint->Follow_Up Secondary_Endpoints->Follow_Up

IMPROVE-HCM Trial Workflow.
CharacteristicValue (Mean ± SD or %)
Number of Patients67
Age (years)57 ± 11.8
Female55%
NYHA Class II/III59% / 35%
Maximal LV Wall Thickness (mm)18.8 ± 4.4
Ejection Fraction (%)65.4 ± 5.2
Peak VO2 (mL/kg/min)19.2 ± 3.9
Peak VO2 (% predicted)60.5 ± 10.1

EndpointNinerafaxstat GroupPlacebo GroupP-value
Change in VE/VCO2 Slope (LS Mean Difference)-2.1 (95% CI: -3.6 to -0.6)0.006
Change in KCCQ-CSS (LS Mean Difference)3.2 (95% CI: -2.9 to 9.2)0.30
Change in KCCQ-CSS (Baseline ≤80, LS Mean Difference)9.4 (95% CI: 0.3 to 18.5)0.04
Change in Peak VO2No significant differenceNo significant difference0.90

In the IMPROVE-HCM trial, Ninerafaxstat was found to be safe and well-tolerated.[7] Serious adverse events occurred in 11.8% of the Ninerafaxstat group and 6.1% of the placebo group.[7] There was no significant difference in the overall rate of adverse events between the two groups.[8] Importantly, there were no adverse events related to low ejection fraction, and no adverse effects on blood pressure or heart rate were observed.[8]

IMPROVE-DiCE Trial (NCT04826159)

The IMPROVE-DiCE trial was a Phase 2a, open-label, mechanistic study that utilized advanced imaging techniques, including multi-nuclear and hyperpolarized magnetic resonance spectroscopy (MRS), to quantify the metabolic and energetic responses to Ninerafaxstat.[3] The trial enrolled patients with type 2 diabetes and obesity who were at risk for heart failure with preserved ejection fraction (HFpEF).

EndpointResultP-value
Change in Cardiac PCr/ATP Ratio32% improvement<0.01
Change in Myocardial Triglyceride Content34% reduction0.026
Change in LV Peak Circumferential Diastolic Strain Rate15% improvement<0.047
Change in Peak LV Filling Rate11% improvement<0.05
Change in Pyruvate Dehydrogenase (PDH) FluxIncreased in 7 of 9 patients0.08

These results provide direct evidence of Ninerafaxstat's ability to modulate cardiac metabolism and improve energetics and diastolic function in a patient population with metabolic dysfunction.

FORTITUDE-HCM Trial (NCT07023614)

Following the positive results of the IMPROVE-HCM trial, a global, multicenter, double-blind, placebo-controlled Phase 2b trial, FORTITUDE-HCM, has been initiated. This trial will further evaluate the efficacy and safety of Ninerafaxstat in a larger population of patients with symptomatic nHCM.

Summary and Future Directions

This compound is a promising investigational agent that targets a fundamental aspect of cardiac pathophysiology – impaired energy metabolism. Its mechanism as a partial fatty acid oxidation inhibitor offers a novel approach to treating cardiovascular diseases characterized by an energy deficit, such as nHCM and HFpEF.

Clinical data from Phase 2a trials have demonstrated that Ninerafaxstat is safe, well-tolerated, and shows potential for improving exercise capacity, patient-reported outcomes, and direct measures of cardiac energetics and function. The ongoing Phase 2b FORTITUDE-HCM trial will provide more robust data on its efficacy in nHCM.

A significant gap in the publicly available information is the lack of detailed preclinical data, particularly quantitative measures of its enzymatic inhibition and comprehensive pharmacokinetic profiles in animal models. Future publications of this data would provide a more complete understanding of its pharmacological profile for the drug development community.

References

The Impact of Ninerafaxstat on Cardiac Glucose Utilization: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ninerafaxstat (B12786360) is a novel cardiac mitotrope currently under investigation for the treatment of heart conditions characterized by energetic imbalance, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). As a partial fatty acid oxidation (pFOX) inhibitor, ninerafaxstat induces a metabolic shift in cardiomyocytes, promoting glucose utilization over fatty acid oxidation. This guide provides an in-depth technical overview of the mechanism of action of ninerafaxstat, its quantified impact on cardiac glucose utilization, and the detailed experimental protocols employed in key clinical studies.

Introduction: The Energetic Challenge in the Diseased Heart

The heart is an organ with exceptionally high energy demands, primarily met through the mitochondrial oxidation of fatty acids and glucose to generate adenosine (B11128) triphosphate (ATP).[1][2][3] In pathological states such as heart failure and hypertrophic cardiomyopathy, the heart's metabolic flexibility is often impaired.[4] An over-reliance on fatty acid oxidation, which is less oxygen-efficient than glucose oxidation, can lead to a state of energetic deficit, contributing to contractile dysfunction.[3][5] Ninerafaxstat is designed to address this by recalibrating the heart's fuel preference towards the more oxygen-sparing glucose pathway.[1][2][5][6]

Mechanism of Action: Shifting the Metabolic Paradigm

Ninerafaxstat functions as a partial fatty acid oxidation (pFOX) inhibitor.[1][2] It is a prodrug with three metabolically active metabolites. Its primary mechanism involves the direct competitive inhibition of 3-ketoacyl-coenzyme A thiolase, the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[7] By impeding this crucial step, ninerafaxstat reduces the heart's capacity to metabolize fatty acids for energy. This reduction in fatty acid oxidation alleviates the inhibition that high rates of fatty acid metabolism typically exert on glucose oxidation pathways. Consequently, there is an increased uptake and oxidation of glucose to meet the heart's energy demands.[8][9] This metabolic reprogramming leads to more efficient ATP production per molecule of oxygen consumed, which is particularly beneficial in conditions of myocardial ischemia or energetic compromise.[3][7]

Mechanism of Action of Ninerafaxstat cluster_Mitochondrion Mitochondrial Matrix Fatty_Acids Fatty Acids Beta_Oxidation Beta-Oxidation Spiral Fatty_Acids->Beta_Oxidation Acetyl_CoA_FA Acetyl-CoA Beta_Oxidation->Acetyl_CoA_FA Three_KAT 3-Ketoacyl-CoA Thiolase Three_KAT->Acetyl_CoA_FA Glucose Glucose Pyruvate (B1213749) Pyruvate Glucose->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Acetyl_CoA_Glu Acetyl-CoA PDH->Acetyl_CoA_Glu TCA_Cycle TCA Cycle Acetyl_CoA_Glu->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Ninerafaxstat Ninerafaxstat Ninerafaxstat->Inhibition

Caption: Ninerafaxstat inhibits 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and promoting glucose oxidation for more efficient ATP production.

Quantified Impact on Cardiac Metabolism and Function

Clinical trials, notably the IMPROVE-DiCE and IMPROVE-HCM studies, have provided quantitative evidence of ninerafaxstat's impact on cardiac metabolism and function.

Data from the IMPROVE-DiCE Trial

The IMPROVE-DiCE trial, a Phase 2a, open-label, mechanistic study, evaluated the effects of ninerafaxstat (200mg twice daily) in patients with cardio-metabolic syndromes.[8]

ParameterBaseline (Median [IQR])Post-Treatment Changep-value
Myocardial Energetics (PCr/ATP ratio)1.6 [1.4, 2.1]32% improvement<0.01
Myocardial Triglyceride Content2.2% [1.5, 3.2]34% reduction0.03
Pyruvate Dehydrogenase (PDH) Flux-45% increase (mean)0.08 (trend)
Peak Diastolic Strain Rate0.86/s [0.82, 1.06]10% improvement<0.05
Peak LV Filling Rate-11% improvement<0.05

Data sourced from the IMPROVE-DiCE trial.[6][8]

Data from the IMPROVE-HCM Trial

The IMPROVE-HCM trial was a Phase 2, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of ninerafaxstat (200 mg twice daily for 12 weeks) in patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[9][10]

ParameterNinerafaxstat vs. Placebo (LS Mean Difference)95% Confidence Intervalp-value
Ventilatory Efficiency (VE/VCO2 slope)-2.1-3.6 to -0.60.005
KCCQ-CSS (Overall Population)3.2-2.9 to 9.20.2
KCCQ-CSS (Baseline KCCQ-CSS ≤ 80)9.40.3 to 18.50.04
KCCQ-CSS (Baseline NYHA Class III)13.61.4 to 25.90.03
Left Atrial Size-0.20 mm-0.01

Data sourced from the IMPROVE-HCM trial.[6][9]

Experimental Protocols

The following sections detail the methodologies used in the clinical trials to assess the impact of ninerafaxstat on cardiac glucose utilization and overall cardiac function.

IMPROVE-DiCE Trial Protocol
  • Study Design: A Phase 2a, single-center, open-label, mechanistic trial.

  • Participants: 21 individuals with cardio-metabolic syndromes.

  • Intervention: 200mg of ninerafaxstat administered orally twice daily for four or eight weeks.[8]

  • Assessments: Myocardial energetics, metabolism, and function were evaluated pre- and post-treatment using magnetic resonance imaging (MRI), 31P- and 1H-magnetic resonance spectroscopy (MRS), and hyperpolarized [1-13C]pyruvate MRS.[8]

IMPROVE-DiCE Experimental Workflow cluster_pre Baseline Assessment cluster_post Post-Treatment Assessment Pre_MRI Cardiac MRI (Function & Structure) Treatment Ninerafaxstat Treatment (200mg BID, 4-8 weeks) Pre_MRI->Treatment Pre_31P_MRS 31P-MRS (PCr/ATP Ratio) Pre_31P_MRS->Treatment Pre_1H_MRS 1H-MRS (Myocardial Triglycerides) Pre_1H_MRS->Treatment Pre_HP_MRS Hyperpolarized [1-13C]pyruvate MRS (PDH Flux) Pre_HP_MRS->Treatment Post_MRI Cardiac MRI (Function & Structure) Post_31P_MRS 31P-MRS (PCr/ATP Ratio) Post_1H_MRS 1H-MRS (Myocardial Triglycerides) Post_HP_MRS Hyperpolarized [1-13C]pyruvate MRS (PDH Flux) Treatment->Post_MRI Treatment->Post_31P_MRS Treatment->Post_1H_MRS Treatment->Post_HP_MRS

Caption: Workflow of the IMPROVE-DiCE trial, including pre- and post-treatment metabolic and functional assessments.

  • Hyperpolarized [1-13C]pyruvate Magnetic Resonance Spectroscopy (MRS): This advanced imaging technique was utilized to non-invasively assess in-vivo pyruvate dehydrogenase (PDH) flux, a key indicator of glucose oxidation. The protocol involves the infusion of a hyperpolarized [1-13C]pyruvate solution, which enhances the MR signal by several orders of magnitude, allowing for real-time tracking of its metabolic conversion to [1-13C]bicarbonate. The rate of this conversion is directly proportional to PDH activity.[8]

  • 31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS): This method was employed to measure the ratio of phosphocreatine (B42189) to ATP (PCr/ATP), a critical marker of myocardial energy status. A lower PCr/ATP ratio is indicative of an energy deficit in the heart.[8]

  • 1-Proton Magnetic Resonance Spectroscopy (1H-MRS): 1H-MRS was used to quantify myocardial triglyceride content, providing a measure of myocardial steatosis.[8]

IMPROVE-HCM Trial Protocol
  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.[2]

  • Participants: 67 patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[2]

  • Intervention: Oral administration of ninerafaxstat 200 mg twice daily or placebo for 12 weeks.[2]

  • Assessments: The primary endpoint was safety and tolerability. Secondary efficacy outcomes included changes in functional capacity, health status, and cardiac biomarkers.[9]

IMPROVE-HCM Experimental Workflow cluster_assessments Assessments at Baseline and 12 Weeks Patient_Population Symptomatic nHCM Patients (n=67) Randomization Randomization (1:1) Patient_Population->Randomization CPET Cardiopulmonary Exercise Testing (CPET) - VE/VCO2 Slope Ninerafaxstat_Arm Ninerafaxstat (200mg BID) Randomization->Ninerafaxstat_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period 12-Week Treatment Period Ninerafaxstat_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up End-of-Treatment Assessments Treatment_Period->Follow_Up KCCQ Kansas City Cardiomyopathy Questionnaire (KCCQ) Echo Echocardiography - Left Atrial Size Biomarkers Biomarkers

Caption: Workflow of the IMPROVE-HCM trial, a randomized, placebo-controlled study assessing ninerafaxstat in nHCM patients.

  • Cardiopulmonary Exercise Testing (CPET): CPET was used to objectively measure changes in exercise capacity. The ventilatory efficiency (VE/VCO2 slope) was a key parameter, reflecting the relationship between minute ventilation and carbon dioxide production during exercise. An improvement in this slope indicates more efficient cardiac and pulmonary function.[9]

  • Kansas City Cardiomyopathy Questionnaire (KCCQ): This patient-reported outcome measure was used to assess the impact of treatment on the symptoms, physical limitations, and quality of life of individuals with heart failure.[9]

  • Echocardiography: Standard echocardiographic measurements, including left atrial size, were performed to evaluate cardiac structure and function. A reduction in left atrial size can be indicative of improved diastolic function.[11]

Conclusion

Ninerafaxstat represents a targeted therapeutic approach to correcting the underlying energetic abnormalities in certain cardiac diseases. By inhibiting fatty acid oxidation, it effectively shifts the heart's metabolism towards more efficient glucose utilization. The quantitative data from clinical trials demonstrate that this metabolic modulation translates into improvements in myocardial energetics, cardiac function, and patient-reported outcomes. The detailed experimental protocols, particularly the use of advanced imaging techniques like hyperpolarized MRS, have been instrumental in elucidating the in-vivo mechanism of action of ninerafaxstat. Further investigation in larger, Phase 3 trials is warranted to confirm these promising findings.[6]

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Ninerafaxstat Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ninerafaxstat is an investigational cardiac mitotrope designed to address the energetic imbalance observed in certain cardiovascular diseases. As a partial fatty acid oxidation (pFOX) inhibitor, Ninerafaxstat shifts the heart's primary energy metabolism from fatty acid oxidation towards the more oxygen-efficient pathway of glucose oxidation. This metabolic switch is intended to improve cardiac function, particularly in conditions of myocardial ischemia and heart failure. One publication has identified the direct molecular target of Ninerafaxstat as the enzyme 3-ketoacyl-CoA thiolase (3-KAT), which catalyzes the final step of the β-oxidation spiral.

These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular effects of Ninerafaxstat trihydrochloride. The described methodologies are based on established principles for evaluating pFOX inhibitors.

Mechanism of Action: Shifting Cardiac Metabolism

The primary mechanism of Ninerafaxstat involves the partial inhibition of fatty acid oxidation in cardiomyocytes. This leads to a reciprocal increase in glucose oxidation, ultimately enhancing the efficiency of ATP production per unit of oxygen consumed.

FattyAcids Fatty Acids FattyAcidOxidation Fatty Acid Oxidation (β-oxidation) FattyAcids->FattyAcidOxidation Glucose Glucose GlucoseOxidation Glucose Oxidation Glucose->GlucoseOxidation ThreeKAT 3-Ketoacyl-CoA Thiolase (3-KAT) FattyAcidOxidation->ThreeKAT FattyAcidOxidation->GlucoseOxidation Inhibition AcetylCoA_FA Acetyl-CoA ThreeKAT->AcetylCoA_FA TCA_Cycle TCA Cycle AcetylCoA_FA->TCA_Cycle AcetylCoA_Glu Acetyl-CoA GlucoseOxidation->AcetylCoA_Glu AcetylCoA_Glu->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Ninerafaxstat Ninerafaxstat Ninerafaxstat->ThreeKAT Inhibition

Figure 1: Ninerafaxstat's Mechanism of Action.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described in vitro assays.

Table 1: Inhibition of 3-Ketoacyl-CoA Thiolase (3-KAT) Activity

CompoundIC50 (µM)Assay Type
Ninerafaxstat[Insert Value]Spectrophotometric
Positive Control[Insert Value]Spectrophotometric

Table 2: Effect on Fatty Acid Oxidation in Cardiomyocytes

Compound (Concentration)Fatty Acid Oxidation (% of Control)
Vehicle Control100
Ninerafaxstat (0.1 µM)[Insert Value]
Ninerafaxstat (1 µM)[Insert Value]
Ninerafaxstat (10 µM)[Insert Value]
Positive Control (e.g., Etomoxir)[Insert Value]

Table 3: Impact on Cardiomyocyte Oxygen Consumption Rate (OCR)

TreatmentBasal OCR (% of Control)OCR after Palmitate Injection (% of Control)
Vehicle Control100100
Ninerafaxstat (1 µM)[Insert Value][Insert Value]
Positive Control[Insert Value][Insert Value]

Table 4: Cytotoxicity in Human Cardiomyocytes (e.g., AC16 or iPSC-CMs)

CompoundCC50 (µM)Assay
Ninerafaxstat[Insert Value]MTT/LDH Release
Positive Control[Insert Value]MTT/LDH Release

Experimental Protocols

Protocol 1: 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay (Biochemical Assay)

This assay spectrophotometrically measures the activity of 3-KAT and the inhibitory effect of Ninerafaxstat.

PrepareReagents Prepare Reagents (Assay Buffer, 3-Ketoacyl-CoA Substrate, Coenzyme A, DTNB, 3-KAT Enzyme, Ninerafaxstat) AssaySetup Set up Assay Plate (Add Buffer, Enzyme, and Ninerafaxstat/Vehicle) PrepareReagents->AssaySetup PreIncubation Pre-incubate (Allow compound to bind to enzyme) AssaySetup->PreIncubation InitiateReaction Initiate Reaction (Add 3-Ketoacyl-CoA and Coenzyme A) PreIncubation->InitiateReaction MeasureAbsorbance Measure Absorbance at 412 nm (Kinetic Reading) InitiateReaction->MeasureAbsorbance DataAnalysis Data Analysis (Calculate reaction rates and IC50) MeasureAbsorbance->DataAnalysis

Figure 2: Workflow for 3-KAT Inhibition Assay.

Materials:

  • Purified 3-ketoacyl-CoA thiolase (cardiac isoform)

  • Acetoacetyl-CoA (or other suitable 3-ketoacyl-CoA substrate)

  • Coenzyme A (CoA)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Dissolve DTNB in the Tris-HCl buffer to a final concentration of 1 mM.

    • Prepare stock solutions of acetoacetyl-CoA and CoA in water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of the DTNB/Tris-HCl buffer to each well.

    • Add 10 µL of the Ninerafaxstat serial dilutions or vehicle control to the respective wells.

    • Add 10 µL of the purified 3-KAT enzyme solution to each well.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Start the reaction by adding a mixture of 10 µL of acetoacetyl-CoA and 10 µL of CoA to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of CoA-SH formation, which reacts with DTNB.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition against the logarithm of Ninerafaxstat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fatty Acid Oxidation in Intact Cardiomyocytes

This protocol measures the rate of fatty acid oxidation in cultured cardiomyocytes by quantifying the production of tritiated water from radiolabeled fatty acids.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) or a relevant cardiomyocyte cell line (e.g., AC16)

  • Cell culture medium

  • [9,10-³H]-palmitic acid complexed to bovine serum albumin (BSA)

  • This compound

  • Perchloric acid

  • Activated charcoal

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Plate cardiomyocytes in 24-well plates and culture until confluent.

    • Prepare working solutions of Ninerafaxstat in culture medium.

    • Aspirate the old medium and replace it with medium containing different concentrations of Ninerafaxstat or vehicle control.

    • Pre-incubate the cells for 1-2 hours at 37°C.

  • Fatty Acid Oxidation Assay:

    • Prepare the assay medium containing [³H]-palmitic acid-BSA complex.

    • After pre-incubation, replace the treatment medium with the [³H]-palmitic acid-containing medium.

    • Incubate for 2-4 hours at 37°C.

  • Sample Processing:

    • Stop the reaction by adding ice-cold perchloric acid to each well to precipitate proteins.

    • Transfer the supernatant to a new tube.

    • Add an activated charcoal slurry to the supernatant to remove un-metabolized [³H]-palmitic acid.

    • Centrifuge to pellet the charcoal.

  • Measurement:

    • Transfer an aliquot of the final supernatant (containing ³H₂O) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein content of each well (determined by a separate protein assay like BCA).

    • Express the results as a percentage of the vehicle-treated control.

Protocol 3: Cellular Respiration Analysis using Seahorse XF Analyzer

This assay measures the oxygen consumption rate (OCR) in real-time to assess the impact of Ninerafaxstat on fatty acid oxidation-dependent respiration.

SeedCells Seed Cardiomyocytes in Seahorse Plate EquilibrateCells Equilibrate Cells in Assay Medium SeedCells->EquilibrateCells HydrateCartridge Hydrate Sensor Cartridge RunAssay Run Seahorse XF Assay HydrateCartridge->RunAssay PrepareAssayMedium Prepare Assay Medium and Compound Plate PrepareAssayMedium->EquilibrateCells EquilibrateCells->RunAssay AnalyzeData Analyze OCR Data RunAssay->AnalyzeData

Figure 3: Workflow for Seahorse XF Assay.

Materials:

  • Cardiomyocytes

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with L-carnitine and glucose

  • Palmitate-BSA conjugate

  • This compound

  • Other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cardiomyocytes in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

    • Prepare the assay medium. For a fatty acid oxidation assay, use a substrate-limited medium and provide palmitate-BSA as the primary fuel source.

    • Prepare a utility plate with Ninerafaxstat, vehicle control, and other compounds for injection.

  • Cell Treatment:

    • One hour before the assay, replace the culture medium with the prepared assay medium.

    • Place the cell plate in a non-CO₂ incubator at 37°C for one hour.

  • Seahorse XF Assay:

    • Calibrate the instrument with the hydrated sensor cartridge.

    • Load the cell plate into the Seahorse XF Analyzer.

    • Measure the basal oxygen consumption rate (OCR).

    • Inject Ninerafaxstat or vehicle control and monitor the change in OCR.

    • Optionally, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.

  • Data Analysis:

    • The Seahorse XF software calculates OCR in real-time.

    • Normalize the data to cell number or protein content.

    • Compare the OCR of Ninerafaxstat-treated cells to the vehicle control to determine the effect on fatty acid oxidation-dependent respiration.

Protocol 4: Cytotoxicity Assay

This protocol assesses the potential cytotoxic effects of Ninerafaxstat on cardiomyocytes.

Materials:

  • Cardiomyocytes

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cardiomyocytes in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of Ninerafaxstat for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Perform the LDH release assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • For the MTT assay, express the results as a percentage of the viable cells in the vehicle control.

    • For the LDH assay, express the results as a percentage of the maximum LDH release (from a lysis control).

    • Plot the percentage of viability or cytotoxicity against the logarithm of Ninerafaxstat concentration to determine the CC50 (50% cytotoxic concentration).

Application Notes and Protocols for In Vivo Evaluation of Ninerafaxstat in Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical framework and practical guidance for utilizing Ninerafaxstat in preclinical in vivo models of heart failure. The protocols outlined are based on established methodologies for evaluating partial fatty acid oxidation (pFOX) inhibitors in relevant animal models of cardiac dysfunction.

Introduction to Ninerafaxstat and its Mechanism of Action

Ninerafaxstat is a novel cardiac mitotrope designed to address the energetic imbalance observed in heart failure.[1] The healthy heart primarily relies on the beta-oxidation of fatty acids for adenosine (B11128) triphosphate (ATP) production.[2] However, in the failing heart, this process can become less efficient, leading to an energy deficit and the accumulation of toxic lipid intermediates.[3]

Ninerafaxstat acts as a partial fatty acid oxidation (pFOX) inhibitor.[4] Its primary mechanism involves the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[1] This inhibition leads to a metabolic shift in cardiomyocytes, promoting the utilization of glucose for energy production.[2][4] Glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thereby enhancing cardiac efficiency, particularly under conditions of ischemic or metabolic stress.[1][5] This metabolic switch is intended to improve myocardial energetics, enhance cardiac function, and alleviate symptoms associated with heart failure.[1][2]

Signaling Pathway of Ninerafaxstat's Action

The therapeutic effect of Ninerafaxstat is rooted in its ability to modulate the energy substrate preference of the cardiomyocyte.

cluster_Mitochondrion Mitochondrion cluster_Outcome Cellular & Functional Outcomes FAO Fatty Acid Oxidation (FAO) Three_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) FAO->Three_KAT TCA TCA Cycle ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP Improved_Efficiency ↑ Cardiac Efficiency (more ATP per O2) ATP->Improved_Efficiency Glucose_Ox Glucose Oxidation AcetylCoA_Glucose Acetyl-CoA Glucose_Ox->AcetylCoA_Glucose Pyruvate Pyruvate Pyruvate->Glucose_Ox Pyruvate->AcetylCoA_Glucose AcetylCoA_FAO Acetyl-CoA AcetylCoA_FAO->TCA AcetylCoA_Glucose->TCA Three_KAT->AcetylCoA_FAO Ninerafaxstat Ninerafaxstat Ninerafaxstat->Three_KAT Inhibits Reduced_Lipotoxicity ↓ Lipotoxicity Ninerafaxstat->Reduced_Lipotoxicity FattyAcids FattyAcids FattyAcids->FAO Fatty Acids Glucose Glucose Glucose->Pyruvate Glucose (extramitochondrial) Improved_Function ↑ Diastolic Function ↑ Cardiac Performance Improved_Efficiency->Improved_Function Reduced_Lipotoxicity->Improved_Function

Caption: Mechanism of Action of Ninerafaxstat.

Preclinical In Vivo Models for Heart Failure Research

While specific preclinical data for Ninerafaxstat is not extensively published, its class of pFOX inhibitors has been evaluated in various animal models of heart failure. The choice of model depends on the specific aspect of heart failure being investigated (e.g., pressure overload, ischemia-reperfusion). A commonly used and well-characterized model is the pressure-overload induced heart failure model.

Pressure-Overload Induced Heart Failure Model

This model is highly relevant for studying interventions aimed at improving cardiac energetics and function in the context of chronic stress, mimicking conditions like hypertension and aortic stenosis.

Experimental Protocol: Evaluation of Ninerafaxstat in a Murine Pressure-Overload Model

This protocol describes a representative study to assess the efficacy of Ninerafaxstat in a transverse aortic constriction (TAC) mouse model of heart failure.

I. Animal Model and Study Design
  • Animals: 10-12 week old male C57BL/6J mice.

  • Acclimatization: Acclimatize animals for at least 7 days prior to any procedures.

  • Randomization: Randomly assign mice to the following groups:

    • Sham + Vehicle

    • TAC + Vehicle

    • TAC + Ninerafaxstat (low dose)

    • TAC + Ninerafaxstat (high dose)

  • Surgical Procedure (TAC):

    • Anesthetize the mouse (e.g., isoflurane).

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around a blunt needle (e.g., 27-gauge) to create a standardized stenosis.

    • Remove the needle to allow for blood flow through the constricted aorta.

    • Suture the chest wall and skin.

    • The sham group will undergo the same surgical procedure without the aortic ligation.

  • Post-operative Care: Provide appropriate analgesia and monitor the animals closely for recovery.

  • Drug Administration:

    • Commence treatment with Ninerafaxstat or vehicle 1-week post-surgery.

    • Administration can be via oral gavage, once or twice daily, for a period of 4-8 weeks. The exact dose and frequency should be determined in preliminary dose-ranging studies.

    • Vehicle should be the same solvent used to dissolve Ninerafaxstat.

II. In Vivo Functional Assessment

Echocardiography: Perform echocardiography at baseline (before TAC), and at specified time points post-TAC (e.g., 2, 4, and 8 weeks) to assess cardiac function.

Table 1: Echocardiographic Parameters for Cardiac Function Assessment

ParameterDescriptionRelevance to Heart Failure
Left Ventricular Ejection Fraction (LVEF) Percentage of blood leaving the left ventricle with each contraction.Key indicator of systolic function; often reduced in heart failure with reduced EF.
Fractional Shortening (FS) A measure of the change in left ventricular diameter during contraction.Another measure of systolic function.
LV Internal Diameter, diastole (LVIDd) The diameter of the left ventricle at the end of diastole.Increased LVIDd suggests ventricular dilation.
LV Internal Diameter, systole (LVIDs) The diameter of the left ventricle at the end of systole.Increased LVIDs is associated with impaired contractility.
LV Mass Calculated from ventricular dimensions and wall thickness.An indicator of cardiac hypertrophy.
E/e' ratio Ratio of early mitral inflow velocity (E) to early diastolic mitral annular velocity (e').A key measure of diastolic dysfunction and left ventricular filling pressures.
Left Atrial Size The diameter or volume of the left atrium.An indicator of chronically elevated left ventricular filling pressures and diastolic dysfunction.[6][7]
III. Terminal Procedures and Ex Vivo Analysis

At the end of the study period, euthanize the animals and collect hearts and blood for further analysis.

  • Organ Weights: Measure heart weight, body weight, lung weight, and tibia length to assess hypertrophy and pulmonary congestion.

  • Histology:

    • Fix heart tissue in formalin and embed in paraffin.

    • Perform Masson's trichrome or Picrosirius red staining on cardiac sections to quantify interstitial fibrosis.

    • Use Wheat Germ Agglutinin (WGA) staining to measure cardiomyocyte cross-sectional area as an index of hypertrophy.

  • Biomarker Analysis:

    • Measure plasma levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a key biomarker of heart failure severity.

  • Gene and Protein Expression:

    • Use quantitative PCR (qPCR) and Western blotting to analyze the expression of genes and proteins related to heart failure, fibrosis, and metabolic pathways in cardiac tissue.

Experimental Workflow

cluster_Setup Experimental Setup cluster_Intervention Intervention cluster_Analysis Analysis Acclimatization Animal Acclimatization (7 days) Baseline_Echo Baseline Echocardiography Acclimatization->Baseline_Echo Randomization Group Randomization (Sham/TAC, Vehicle/Ninerafaxstat) Baseline_Echo->Randomization Surgery TAC or Sham Surgery Randomization->Surgery PostOp Post-operative Recovery (1 week) Surgery->PostOp Treatment Ninerafaxstat/Vehicle Administration (4-8 weeks) PostOp->Treatment FollowUp_Echo Follow-up Echocardiography (e.g., 2, 4, 8 weeks) Treatment->FollowUp_Echo Terminal Terminal Procedures (Euthanasia, Organ Weights) FollowUp_Echo->Terminal ExVivo Ex Vivo Analysis (Histology, Biomarkers, Gene/Protein Expression) Terminal->ExVivo

Caption: Experimental workflow for in vivo testing.

Summary of Expected Quantitative Data

The following table summarizes the expected outcomes from a study evaluating a pFOX inhibitor like Ninerafaxstat in a pressure-overload heart failure model.

Table 2: Anticipated Effects of Ninerafaxstat in a Preclinical Heart Failure Model

Parameter CategoryMeasurementExpected Outcome with Ninerafaxstat Treatment (Compared to TAC + Vehicle)
Cardiac Function LVEF / FSImprovement or preservation
E/e' ratioReduction, indicating improved diastolic function
Left Atrial SizeReduction[6][7]
Cardiac Remodeling Heart Weight / Body Weight RatioAttenuation of hypertrophy
Cardiomyocyte Cross-sectional AreaReduction
Interstitial FibrosisReduction
Biomarkers Plasma NT-proBNPReduction
Pulmonary Congestion Lung Weight / Body Weight RatioReduction

Conclusion

Ninerafaxstat, as a partial fatty acid oxidation inhibitor, represents a promising therapeutic strategy for heart failure by optimizing cardiac energy metabolism. The protocols and application notes provided here offer a robust framework for the preclinical evaluation of Ninerafaxstat and other pFOX inhibitors in in vivo models of heart failure. Thorough assessment of cardiac function, remodeling, and relevant biomarkers is crucial to elucidating the full therapeutic potential of this novel cardiac mitotrope.

References

Application Notes and Protocols for Ninerafaxstat Trihydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and experimental use of Ninerafaxstat trihydrochloride powder.

Product Information

  • Product Name: this compound

  • Synonyms: MB-1018972 trihydrochloride, IMB-101 trihydrochloride[1]

  • CAS Number: 2311824-72-1[1]

  • Molecular Formula: C₂₂H₃₂Cl₃N₃O₅[1]

  • Molecular Weight: 524.87 g/mol [1]

  • Appearance: White to off-white solid powder

Storage and Handling

Proper storage and handling of this compound powder are crucial to maintain its stability and ensure user safety.

Storage Conditions

It is recommended to store the lyophilized powder and prepared stock solutions under the following conditions:

FormStorage TemperatureShelf LifeIncompatibilities
Lyophilized Powder 4°C, in a dry, dark, and well-ventilated area[2]>2 yearsStrong acids/alkalis, strong oxidizing/reducing agents[2]
Stock Solution (-20°C) -20°C in a sealed, airtight container, away from moisture[2]1 month
Stock Solution (-80°C) -80°C in a sealed, airtight container, away from moisture[2]6 months

Note: Avoid repeated freeze-thaw cycles of stock solutions. It is advisable to aliquot the stock solution into single-use vials.

Handling Precautions

This compound is not classified as a hazardous substance, but standard laboratory safety precautions should be followed[1][3]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Ingestion: Do not ingest. If ingested, seek medical attention immediately.

Mechanism of Action

Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.[3][4] It competitively inhibits the mitochondrial enzyme 3-ketoacyl-CoA thiolase (3-KAT), which is the final enzyme in the beta-oxidation pathway of fatty acids.[2][5] By inhibiting 3-KAT, Ninerafaxstat reduces the heart's reliance on fatty acids for energy production and promotes a shift towards glucose oxidation. This metabolic shift is more oxygen-efficient, leading to improved cardiac energetics and function, particularly in conditions of cardiac stress.[3][4][6][7][8]

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol FattyAcids Fatty Acids BetaOxidation β-Oxidation Pathway FattyAcids->BetaOxidation ThreeKAT 3-Ketoacyl-CoA Thiolase (3-KAT) BetaOxidation->ThreeKAT AcetylCoA_FA Acetyl-CoA ThreeKAT->AcetylCoA_FA TCA_Cycle TCA Cycle AcetylCoA_FA->TCA_Cycle ATP_Production_FA ATP Production TCA_Cycle->ATP_Production_FA ATP_Production_Glu ATP Production TCA_Cycle->ATP_Production_Glu Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA_Glu Acetyl-CoA PDH->AcetylCoA_Glu AcetylCoA_Glu->TCA_Cycle Ninerafaxstat Ninerafaxstat Ninerafaxstat->ThreeKAT Inhibits

Mechanism of Action of Ninerafaxstat.

Quantitative Data from Clinical Trials

The following table summarizes key quantitative data from clinical trials of Ninerafaxstat.

Study / ParameterDosageDurationKey FindingsReference
IMPROVE-HCM (Phase 2) 200 mg twice daily12 weeks- Serious adverse events: 11.8% (Ninerafaxstat) vs. 6.1% (placebo)- Significant improvement in ventilatory efficiency (VE/VCO2 slope) (p=0.006)- No significant difference in peak VO₂ (p=0.9)- Significant reduction in left atrial size (p=0.01)[6][9][10]
IMPROVE-DiCE (Phase 2a) 200 mg twice daily12 weeks- 32% improvement in myocardial energetics (PCr/ATP ratio) (p<0.01)- 34% reduction in myocardial triglyceride content (p=0.026)- 15% improvement in LV peak circumferential diastolic strain rate (p<0.047)- 11% improvement in peak LV filling rate (p<0.05)[11][12]
In Vivo (Mouse Model) 30 mg/kg once daily4 weeks- Improved left ventricular systolic function- Reduced left ventricular end-diastolic pressure (LVEDP)- Reduced myocardial fibrosis[2]

Experimental Protocols

The following are example protocols for in vitro assays to evaluate the effects of this compound.

Protocol 1: In Vitro Fatty Acid Oxidation (FAO) Assay using a Seahorse XF Analyzer

This protocol describes a method to assess the inhibitory effect of Ninerafaxstat on fatty acid oxidation in a relevant cell line, such as AC16 human cardiomyocyte cells.

Materials:

  • This compound powder

  • AC16 human cardiomyocyte cell line

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Base Medium

  • L-Carnitine

  • BSA (Bovine Serum Albumin), fatty acid-free

  • Palmitate

  • Etomoxir (positive control)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Seed AC16 cells in a Seahorse XF cell culture microplate at an optimized density.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Preparation of Reagents:

    • Ninerafaxstat Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Palmitate-BSA Substrate: Prepare a stock solution of palmitate conjugated to BSA.

    • Assay Medium: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and adjust the pH to 7.4.

  • Assay Execution:

    • One hour before the assay, wash the cells with the assay medium.

    • Replace the medium with fresh assay medium containing the Palmitate-BSA substrate.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell culture plate in the Seahorse XF Analyzer and measure the basal oxygen consumption rate (OCR).

    • Inject varying concentrations of Ninerafaxstat (e.g., 0.1, 1, 10, 100 µM), vehicle control (DMSO), and a positive control (e.g., 40 µM Etomoxir).

    • Monitor the change in OCR in real-time.

  • Data Analysis:

    • The Seahorse XF software will calculate the OCR.

    • Compare the OCR in Ninerafaxstat-treated wells to the vehicle control wells. A decrease in OCR upon injection of Ninerafaxstat indicates inhibition of fatty acid oxidation.

Protocol 2: Assessment of Mitochondrial Membrane Potential

This protocol describes a method to evaluate the effect of Ninerafaxstat on mitochondrial health by measuring the mitochondrial membrane potential using a fluorescent dye like JC-1.

Materials:

  • This compound powder

  • H9c2 rat cardiomyoblast cell line

  • JC-1 dye

  • FCCP (positive control for depolarization)

  • DMSO (vehicle control)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed H9c2 cells in a 96-well black, clear-bottom plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with varying concentrations of Ninerafaxstat (e.g., 1, 10, 50 µM) for a predetermined time (e.g., 24 hours).

    • Include wells with vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., 10 µM FCCP for 30 minutes).

  • JC-1 Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a microplate reader at two wavelengths:

      • Green fluorescence (monomeric JC-1, indicating depolarized mitochondria) at ~530 nm emission.

      • Red fluorescence (J-aggregates, indicating polarized mitochondria) at ~590 nm emission.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each well.

    • A decrease in the red/green fluorescence ratio in Ninerafaxstat-treated cells compared to the vehicle control would indicate mitochondrial depolarization.

start Start cell_seeding Seed Cardiomyocytes start->cell_seeding compound_treatment Treat with Ninerafaxstat (various concentrations) cell_seeding->compound_treatment assay_prep Prepare for Assay compound_treatment->assay_prep fao_assay Fatty Acid Oxidation Assay (e.g., Seahorse XF) assay_prep->fao_assay mito_health_assay Mitochondrial Health Assay (e.g., Membrane Potential) assay_prep->mito_health_assay data_analysis_fao Analyze Oxygen Consumption Rate (OCR) fao_assay->data_analysis_fao data_analysis_mito Analyze Mitochondrial Membrane Potential mito_health_assay->data_analysis_mito results_fao Determine IC50 for FAO Inhibition data_analysis_fao->results_fao results_mito Assess Impact on Mitochondrial Health data_analysis_mito->results_mito end End results_fao->end results_mito->end

General Experimental Workflow for In Vitro Evaluation.

Disclaimer

This document is intended for research use only by qualified professionals. The information provided is based on currently available data and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional judgment. Users are responsible for conducting their own risk assessments and adhering to all applicable safety regulations.

References

Dosing Considerations for Ninerafaxstat in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Ninerafaxstat (also known as IMB-1018972), a novel cardiac mitotrope, in rodent models of cardiac dysfunction. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Introduction to Ninerafaxstat

Ninerafaxstat is an investigational drug designed to address the energetic imbalance in cardiac diseases. It functions as a partial fatty acid oxidation (pFOX) inhibitor.[1] By partially inhibiting the beta-oxidation of long-chain fatty acids, Ninerafaxstat shifts the heart's primary energy metabolism from fatty acids towards glucose oxidation.[1] This metabolic switch is more oxygen-efficient, leading to increased ATP production per unit of oxygen consumed, which can enhance cardiac function, particularly in ischemic conditions.[1] Preclinical studies have indicated that Ninerafaxstat is a prodrug with three metabolically active metabolites.

Mechanism of Action: Signaling Pathway

Ninerafaxstat's primary mechanism of action is the competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial fatty acid beta-oxidation spiral. This inhibition reduces the reliance on fatty acids for energy and promotes glucose oxidation, thereby improving the energetic efficiency of the myocardium.

cluster_Mitochondrion Mitochondrial Matrix FattyAcids Fatty Acids FAO Fatty Acid β-Oxidation FattyAcids->FAO ThreeKAT 3-Ketoacyl-CoA Thiolase (3-KAT) FAO->ThreeKAT AcetylCoA_FA Acetyl-CoA ThreeKAT->AcetylCoA_FA TCA TCA Cycle AcetylCoA_FA->TCA Ninerafaxstat Ninerafaxstat Ninerafaxstat->ThreeKAT Inhibits Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA_Glu Acetyl-CoA PDH->AcetylCoA_Glu AcetylCoA_Glu->TCA ATP ATP (Energy) TCA->ATP More O2 Consumed per ATP from Fats TCA->ATP Less O2 Consumed per ATP from Glucose

Mechanism of action of Ninerafaxstat in cardiac myocytes.

Quantitative Data from Rodent Studies

A key preclinical study evaluated Ninerafaxstat in a murine model of heart failure induced by permanent coronary artery ligation. The following table summarizes the dosing regimen and significant findings from this study.

ParameterDetailsReference
Animal Model Murine model of post-myocardial infarction heart failure (permanent coronary artery ligation)[1]
Compound Ninerafaxstat (IMB-1018972)[1]
Dose 30 mg/kg/day[1][2][3]
Route of Administration Continuous infusion via osmotic minipump[1][2][3]
Duration of Treatment 4 weeks[1][2][3]
Key Pharmacodynamic Effects - Improved left ventricular systolic function- Reduced left ventricular end-diastolic pressure (LVEDP)- Reduced myocardial fibrosis[1][2]

Experimental Protocol: Myocardial Infarction Model in Mice

This protocol outlines a typical experimental workflow for evaluating the effect of Ninerafaxstat on cardiac remodeling and function following a surgically induced myocardial infarction in mice.

Experimental Workflow

Start Acclimatize Mice Surgery Induce Myocardial Infarction (Permanent Coronary Artery Ligation) Start->Surgery Randomization Randomize into Treatment Groups (Ninerafaxstat vs. Vehicle) Surgery->Randomization Pump Implant Osmotic Minipumps (30 mg/kg/day Ninerafaxstat or Vehicle) Randomization->Pump Treatment 4-Week Treatment Period Pump->Treatment Echo Echocardiography (Assess Cardiac Function) Treatment->Echo Histo Histological Analysis (Assess Fibrosis) Echo->Histo End Terminal Procedures and Data Analysis Histo->End

Workflow for a murine myocardial infarction study.
Detailed Methodology

  • Animal Model: Adult male C57BL/6 mice are commonly used for this model. All procedures should be approved by the institution's animal care and use committee.

  • Myocardial Infarction Surgery:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Perform a thoracotomy to expose the heart.

    • Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

    • Suture the chest and allow the animal to recover.

  • Drug Administration:

    • Immediately following the MI surgery, implant a pre-filled osmotic minipump (e.g., Alzet) subcutaneously.

    • The treatment group pump should be filled with Ninerafaxstat dissolved in an appropriate vehicle to deliver a continuous dose of 30 mg/kg/day for 28 days.[1][2][3]

    • The control group pump should be filled with the vehicle alone.

  • Assessment of Cardiac Function:

    • Perform transthoracic echocardiography at baseline (before surgery) and at specified time points post-MI (e.g., weekly or at the end of the 4-week treatment period).

    • Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions to assess systolic function.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and excise the hearts.

    • Perfuse and fix the hearts (e.g., with 4% paraformaldehyde).

    • Embed the hearts in paraffin (B1166041) and section them.

    • Stain sections with Masson's trichrome or Picrosirius red to visualize and quantify the extent of myocardial fibrosis.

  • Data Analysis:

    • Compare the changes in cardiac function parameters and the extent of fibrosis between the Ninerafaxstat-treated group and the vehicle-treated control group using appropriate statistical methods.

Dosing Considerations and Future Directions

The available preclinical data provides a solid starting point for dosing Ninerafaxstat in a murine model of heart failure.[1][2][3] The use of osmotic minipumps ensures continuous and stable drug exposure, which is crucial for a compound with a mechanism related to metabolic modulation.

For future studies, researchers may consider:

  • Dose-response studies: Evaluating a range of doses to determine the optimal therapeutic concentration.

  • Pharmacokinetic analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Ninerafaxstat and its active metabolites in rodents to better correlate exposure with efficacy.

  • Alternative rodent models: Investigating the effects of Ninerafaxstat in other models of cardiac dysfunction, such as models of diabetic cardiomyopathy or pressure-overload hypertrophy, to broaden the understanding of its therapeutic potential.

By leveraging the information provided in these application notes, researchers can design robust preclinical studies to further elucidate the therapeutic benefits of Ninerafaxstat in various cardiovascular diseases.

References

Application Notes and Protocols for Ninerafaxstat in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Metabolic Shift: A Guide to Preparing Ninerafaxstat Stock Solutions for In Vitro Research

These application notes provide a comprehensive protocol for the preparation of Ninerafaxstat stock solutions for use in cell culture experiments. Ninerafaxstat is a novel cardiac mitotrope that holds significant promise for research in cardiovascular diseases.[1][2][3] Proper preparation of this compound is critical for obtaining accurate and reproducible experimental results.

Introduction to Ninerafaxstat

Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.[1][3] It specifically and competitively inhibits 3-ketoacyl-CoA thiolase (3-KAT), an enzyme involved in mitochondrial fatty acid metabolism.[4] This inhibition leads to a metabolic shift in cardiac cells, from relying on fatty acid oxidation to utilizing glucose oxidation for energy production.[1][5][6] This shift is believed to enhance the efficiency of ATP production, thereby improving cardiac function, particularly in conditions of energy imbalance.[1][3][5] Due to its mechanism of action, Ninerafaxstat is under investigation for the treatment of various cardiovascular conditions, including non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[1]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of Ninerafaxstat.

PropertyValueReference
Molecular Formula C₂₂H₂₉N₃O₅[7][8]
Molecular Weight 415.48 g/mol [8]
CAS Number 2254741-41-6[4][9]
Appearance Crystalline solidN/A
Purity >99% (recommended)[4]

Solubility and Storage Recommendations

This table provides a summary of the recommended solvents and storage conditions for Ninerafaxstat stock solutions.

ParameterRecommendationReference
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[4]
Stock Solution Concentration 10 mM in DMSO[4]
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months[4]
Working Solution Diluent Cell culture medium
Final DMSO Concentration in Culture <0.1% (recommended to minimize solvent toxicity)N/A

Experimental Protocols

Materials and Reagents:

  • Ninerafaxstat powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Ninerafaxstat Stock Solution:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of Ninerafaxstat powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of Ninerafaxstat (Molecular Weight = 415.48 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous, cell culture grade DMSO to the weighed Ninerafaxstat powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

  • Sterilization (Optional but Recommended): If the solution is not prepared under strict aseptic conditions, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the 10 mM Ninerafaxstat stock solution at room temperature.

  • Dilution: Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Application to Cells: Add the freshly prepared working solution to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is below 0.1% to minimize potential solvent-induced cytotoxicity.

Visualizations

G cluster_0 Preparation of Ninerafaxstat Stock Solution cluster_1 Preparation of Working Solution weigh Weigh Ninerafaxstat Powder dissolve Dissolve in DMSO weigh->dissolve Add Anhydrous DMSO mix Vortex/Sonicate until Dissolved dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute apply Apply to Cell Culture dilute->apply

Caption: Workflow for preparing Ninerafaxstat stock and working solutions.

G cluster_pathway Ninerafaxstat Mechanism of Action FA Fatty Acids FAO Fatty Acid Oxidation (β-oxidation) FA->FAO KAT 3-ketoacyl-CoA thiolase (3-KAT) FAO->KAT AcetylCoA_FA Acetyl-CoA KAT->AcetylCoA_FA TCA TCA Cycle AcetylCoA_FA->TCA ATP_FA ATP Production TCA->ATP_FA ATP_Glu More Efficient ATP Production TCA->ATP_Glu Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA_Glu Acetyl-CoA Pyruvate->AcetylCoA_Glu AcetylCoA_Glu->TCA Ninerafaxstat Ninerafaxstat Ninerafaxstat->KAT Inhibits

Caption: Simplified signaling pathway of Ninerafaxstat's metabolic action.

References

Application Notes and Protocols: Ninerafaxstat in Non-Obstructive Hypertrophic Cardiomyopathy (nHCM) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ninerafaxstat (B12786360) is an investigational cardiac mitotrope designed to address the energetic imbalance implicated in cardiovascular diseases, including non-obstructive hypertrophic cardiomyopathy (nHCM).[1] nHCM, a condition characterized by the thickening of the heart muscle without left ventricular outflow tract obstruction, currently has no approved targeted therapies.[2] Patients with nHCM often experience significant symptoms and exercise limitation due to impaired cardiac energetics.[3] Ninerafaxstat offers a novel therapeutic approach by modulating cardiac energy metabolism.[1] It is a partial fatty acid oxidation (pFOX) inhibitor that shifts the heart's primary fuel source from fatty acids to glucose.[4] This metabolic shift is more oxygen-efficient, leading to improved cardiac function, particularly during exertion.[1][5]

These application notes provide a comprehensive overview of the application of Ninerafaxstat in nHCM studies, with a focus on the methodologies and findings from the Phase 2 IMPROVE-HCM clinical trial.

Mechanism of Action: Shifting Cardiac Metabolism

Ninerafaxstat's primary mechanism of action is the partial inhibition of long-chain 3-ketoacyl-CoA thiolase (LCAT), the final enzyme in the mitochondrial beta-oxidation pathway of fatty acids.[6][7] By inhibiting this enzyme, Ninerafaxstat reduces the heart's reliance on fatty acid oxidation for energy production.[4] This leads to a compensatory increase in glucose oxidation, a metabolic pathway that generates more ATP for a given amount of oxygen consumed.[5][7] This enhanced metabolic efficiency is thought to improve myocardial energetics, leading to better diastolic function and overall cardiac performance, especially in the energy-deficient state characteristic of nHCM.[2][6]

cluster_Mitochondrion Mitochondrion FattyAcids Fatty Acids FAO Fatty Acid Oxidation (β-oxidation) FattyAcids->FAO LCAT 3-Ketoacyl-CoA Thiolase (LCAT) FAO->LCAT AcetylCoA_FA Acetyl-CoA LCAT->AcetylCoA_FA TCA TCA Cycle AcetylCoA_FA->TCA Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA_Glu Acetyl-CoA PDH->AcetylCoA_Glu AcetylCoA_Glu->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP Ninerafaxstat Ninerafaxstat Ninerafaxstat->LCAT Inhibition cluster_Treatment Screening Screening Period (4 weeks) Randomization Randomization (1:1) Screening->Randomization Assessments Baseline Assessments (CPET, KCCQ, Echo, Biomarkers) Screening->Assessments Ninerafaxstat Ninerafaxstat 200 mg BID Randomization->Ninerafaxstat Arm A Placebo Placebo BID Randomization->Placebo Arm B Treatment Treatment Period (12 weeks) FollowUp Follow-up (2 weeks) Treatment->FollowUp EndAssessments End of Treatment Assessments (CPET, KCCQ, Echo, Biomarkers) Treatment->EndAssessments Ninerafaxstat->Treatment Placebo->Treatment

References

Application Note: Experimental Design for Elucidating the Effects of Ninerafaxstat on Cardiac Energetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The heart requires a continuous and substantial supply of adenosine (B11128) triphosphate (ATP) to sustain its contractile function.[1] This energy is primarily generated through the mitochondrial oxidation of fatty acids and glucose.[1][2] In pathological states such as heart failure and hypertrophic cardiomyopathy (HCM), cardiac metabolism is often dysregulated, leading to an energy deficit that contributes to cardiac dysfunction.[3][4]

Ninerafaxstat is a novel cardiac mitotrope designed to address this energetic imbalance.[5][6] It functions as a partial fatty acid oxidation (pFOX) inhibitor, specifically targeting the terminal enzyme in the mitochondrial beta-oxidation pathway, 3-ketoacyl-CoA thiolase.[1][7] By partially inhibiting fatty acid metabolism, Ninerafaxstat prompts a metabolic shift, encouraging cardiomyocytes to utilize glucose as a primary fuel source.[1][5] This shift is advantageous as glucose oxidation produces more ATP per molecule of oxygen consumed compared to fatty acid oxidation, thereby improving the heart's metabolic efficiency.[4][7]

Clinical trials have demonstrated that Ninerafaxstat can improve cardiac energetics, exercise capacity, and patient-reported symptoms in conditions like non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[8][9] This application note provides a detailed experimental framework for researchers to study the effects of Ninerafaxstat on cardiac energetics in a preclinical setting.

Mechanism of Action: The Metabolic Shift

Ninerafaxstat's primary mechanism is the partial inhibition of fatty acid oxidation (FAO), which leads to a compensatory increase in glucose oxidation to maintain ATP production. This enhances the efficiency of mitochondrial energy generation.[1]

cluster_0 Cardiac Energy Substrates cluster_1 Mitochondrial Metabolism cluster_2 Cellular Outputs FattyAcids Fatty Acids FAO β-Oxidation (FAO) FattyAcids->FAO Glucose Glucose Glycolysis Glycolysis & Pyruvate Oxidation Glucose->Glycolysis TCA TCA Cycle FAO->TCA Acetyl-CoA Glycolysis->TCA Acetyl-CoA OxPhos Oxidative Phosphorylation TCA->OxPhos NADH, FADH2 ATP ATP Production (More O2 Efficient) OxPhos->ATP Function Improved Cardiac Function ATP->Function Ninerafaxstat Ninerafaxstat Ninerafaxstat->FAO inhibits cluster_fao FAO Assay cluster_go Glucose Oxidation Assay start Start: Isolate Cardiomyocytes or Prepare Perfused Heart culture Culture/Acclimate Cells or Tissue start->culture treatment Treat with Ninerafaxstat (Dose-Response) or Vehicle culture->treatment fao_assay Provide Palmitate Substrate treatment->fao_assay go_assay Provide [14C]-Glucose Substrate treatment->go_assay fao_measure Measure Oxygen Consumption Rate (Seahorse XF) fao_assay->fao_measure analysis Data Analysis: - FAO Inhibition (IC50) - Glucose Oxidation Rate fao_measure->analysis go_measure Measure 14CO2 Release (Scintillation Counting) go_assay->go_measure go_measure->analysis end End: Quantify Metabolic Shift analysis->end

References

Application Notes and Protocols for Measuring the Effects of Ninerafaxstat on Fatty acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ninerafaxstat is an investigational cardiac mitotrope designed to address the energetic imbalance observed in certain cardiovascular diseases.[1] It acts as a partial fatty acid oxidation (pFOX) inhibitor, shifting the heart's primary energy source from fatty acids to glucose.[1][2] This metabolic shift is more oxygen-efficient, which can be beneficial in conditions of myocardial ischemia or energetic impairment, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[3][4] These application notes provide detailed protocols for researchers to assess the effects of Ninerafaxstat on fatty acid oxidation (FAO) in various experimental models.

Mechanism of Action

The heart typically relies on the β-oxidation of long-chain fatty acids for the majority of its ATP production. However, under conditions of increased workload or reduced oxygen supply, this process can become less efficient than glucose oxidation. Ninerafaxstat partially inhibits the mitochondrial trifunctional protein, a key enzyme complex in the β-oxidation spiral. This leads to a decrease in the rate of fatty acid breakdown and a subsequent increase in glucose utilization to meet the cell's energy demands. This shift in substrate utilization results in more ATP produced per molecule of oxygen consumed, thereby improving myocardial energetic efficiency.[5][6]

Data Presentation

The following tables summarize the quantitative data from Phase 2 clinical trials of Ninerafaxstat, providing insights into its clinical effects.

Table 1: Results from the IMPROVE-HCM Phase 2 Trial in Patients with Non-Obstructive Hypertrophic Cardiomyopathy
ParameterNinerafaxstat Group (n=34)Placebo Group (n=33)p-valueCitation
Primary Endpoint
Treatment-Emergent Serious Adverse Events11.8%6.1%NS[7][8]
Secondary Endpoints
Change in VE/VCO2 slope-0.3 ± 2.71.6 ± 3.40.006[7][8]
Change in Peak VO2 (mL/kg/min)-0.1 ± 2.6-0.2 ± 2.50.90[7][8]
Change in KCCQ-CSS4.8 ± 11.11.6 ± 10.30.20[7]
Change in Left Atrial Size (mm)-0.9 ± 2.10.1 ± 1.80.01[8]

KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score; NS: Not Significant; VE/VCO2: Ventilatory Efficiency.

Table 2: Results from the IMPROVE-DiCE Phase 2a Trial in Patients with Type 2 Diabetes and Obesity
ParameterBaseline (n=21)Post-treatment (4 or 8 weeks)% Changep-valueCitation
Myocardial PCr/ATP ratio1.6 (IQR 1.4, 2.1)2.1 (IQR 1.8, 2.5)+32%<0.01[5][9]
Myocardial Triglyceride Content2.2% (IQR 1.5, 3.2)1.4% (IQR 1.0, 2.1)-34%0.03[5][9]
Peak Circumferential Diastolic Strain Rate (1/s)0.86 (IQR 0.82, 1.06)0.95 (IQR 0.89, 1.17)+10%<0.05[5][9]
Peak LV Filling Rate (mL/s)450 (IQR 380, 520)500 (IQR 420, 580)+11%<0.05[5][9]
PDH Flux--+45% (mean)0.08[5][9]

IQR: Interquartile Range; LV: Left Ventricular; PCr/ATP: Phosphocreatine to Adenosine Triphosphate ratio; PDH: Pyruvate Dehydrogenase.

Mandatory Visualizations

cluster_0 Mitochondrial Matrix cluster_1 Cytosol Fatty Acyl-CoA Fatty Acyl-CoA β-Oxidation Spiral β-Oxidation Spiral Fatty Acyl-CoA->β-Oxidation Spiral CPT1/2 Acetyl-CoA Acetyl-CoA β-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ETC ETC TCA Cycle->ETC NADH, FADH2 ATP ATP ETC->ATP O2 Ninerafaxstat Ninerafaxstat Ninerafaxstat->β-Oxidation Spiral Partial Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->Acetyl-CoA PDH

Figure 1: Simplified signaling pathway of Ninerafaxstat's effect on cardiac energy metabolism.

Start Start Isolate Mitochondria Isolate Mitochondria Start->Isolate Mitochondria Prepare Respiration Buffer Prepare Respiration Buffer Isolate Mitochondria->Prepare Respiration Buffer Add Substrates Add Substrates Prepare Respiration Buffer->Add Substrates Add Ninerafaxstat Add Ninerafaxstat Add Substrates->Add Ninerafaxstat Measure Basal OCR Measure Basal OCR Add Ninerafaxstat->Measure Basal OCR Add ADP Add ADP Measure Basal OCR->Add ADP Measure State 3 Respiration Measure State 3 Respiration Add ADP->Measure State 3 Respiration Add Oligomycin (B223565) Add Oligomycin Measure State 3 Respiration->Add Oligomycin Measure State 4o Respiration Measure State 4o Respiration Add Oligomycin->Measure State 4o Respiration Data Analysis Data Analysis Measure State 4o Respiration->Data Analysis End End Data Analysis->End

Figure 2: Experimental workflow for assessing the effect of Ninerafaxstat on mitochondrial respiration.

Experimental Protocols

Here are detailed methodologies for key experiments to measure the effects of Ninerafaxstat on fatty acid oxidation.

Protocol 1: Measurement of Fatty Acid Oxidation in Isolated Mitochondria using High-Resolution Respirometry

This protocol is adapted from established methods for assessing mitochondrial function.[10][11]

1. Isolation of Mitochondria:

  • Tissue Source: Freshly excised cardiac tissue from a suitable animal model.

  • Homogenization: Mince the tissue on ice and homogenize in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4) using a Dounce homogenizer.

  • Centrifugation: Perform differential centrifugation to separate the mitochondrial fraction. A low-speed spin (e.g., 1,000 x g for 10 min at 4°C) pellets nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 10 min at 4°C) to pellet the mitochondria.

  • Washing: Wash the mitochondrial pellet with isolation buffer to remove contaminants.

  • Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2).

  • Protein Quantification: Determine the mitochondrial protein concentration using a standard method like the Bradford or BCA assay.

2. High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k):

  • Chamber Preparation: Calibrate the oxygen electrodes and equilibrate the chambers to the desired temperature (e.g., 37°C) with respiration buffer.

  • Mitochondrial Loading: Add a known amount of isolated mitochondria (e.g., 0.05-0.1 mg/mL) to each chamber.

  • Substrate Addition:

    • To measure FAO-driven respiration, add substrates for fatty acid oxidation:

      • Palmitoyl-L-carnitine (e.g., 5 µM)

      • Malate (e.g., 2 mM)

  • Ninerafaxstat Treatment: Add the desired concentration of Ninerafaxstat or vehicle control to the chambers.

  • Measurement of Respiration States:

    • State 2 (Basal) Respiration: Record the oxygen consumption rate (OCR) after substrate addition.

    • State 3 (ADP-stimulated) Respiration: Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate maximal oxidative phosphorylation.

    • State 4 (Oligomycin-inhibited) Respiration: Add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase and measure the non-phosphorylating "leak" respiration.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 4) and the P/O ratio (moles of ADP phosphorylated per mole of oxygen consumed) to assess mitochondrial coupling and efficiency. A decrease in State 3 respiration in the presence of Ninerafaxstat would indicate inhibition of fatty acid oxidation.

Protocol 2: Measurement of Fatty Acid Oxidation in Intact Cells using the Seahorse XF Analyzer

This protocol is based on established methods for cellular bioenergetic analysis.[12][13][14]

1. Cell Culture:

  • Cell Type: Primary cardiomyocytes or a relevant cell line (e.g., H9c2).

  • Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

2. Assay Preparation:

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium: Prepare the assay medium (e.g., XF Base Medium supplemented with L-carnitine and glucose) and warm to 37°C.

  • Cell Treatment:

    • Wash the cells with the assay medium.

    • Add fresh assay medium containing the desired concentrations of Ninerafaxstat or vehicle control.

    • Incubate for a predetermined time to allow for drug uptake and action.

3. Seahorse XF Assay:

  • Baseline OCR: Measure the basal oxygen consumption rate.

  • Substrate Injection: Inject a long-chain fatty acid substrate (e.g., palmitate-BSA conjugate) to stimulate FAO.

  • Inhibitor Injections:

    • Inject Etomoxir, a CPT1 inhibitor, as a positive control to confirm that the measured OCR is due to FAO.

    • Inject oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to perform a mitochondrial stress test and assess parameters like ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: The Seahorse XF software will calculate the OCR in real-time. A decrease in the OCR upon addition of Ninerafaxstat (similar to the effect of etomoxir) indicates inhibition of fatty acid oxidation.

Protocol 3: Radioisotope-Based Measurement of Fatty Acid Oxidation

This protocol utilizes radiolabeled fatty acids to directly measure their oxidation.[15][16]

1. Cell Culture and Treatment:

  • Culture cells in appropriate multi-well plates.

  • Treat cells with various concentrations of Ninerafaxstat or vehicle control.

2. Radiolabeled Substrate Incubation:

  • Prepare an assay medium containing a radiolabeled fatty acid, such as [1-14C]palmitate or [9,10-3H]palmitate, complexed to BSA.

  • Remove the treatment medium and add the radiolabeled substrate medium to the cells.

  • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

3. Measurement of Oxidation Products:

  • For [1-14C]palmitate:

    • The complete oxidation of [1-14C]palmitate releases 14CO2.

    • Capture the evolved 14CO2 using a filter paper soaked in a CO2 trapping agent (e.g., NaOH) placed in the sealed well.

    • Measure the radioactivity on the filter paper using a scintillation counter.

  • For [9,10-3H]palmitate:

    • The oxidation of [9,10-3H]palmitate releases 3H2O into the assay medium.

    • Separate the 3H2O from the unoxidized [3H]palmitate using a separation column (e.g., Dowex).

    • Measure the radioactivity in the aqueous fraction using a scintillation counter.

4. Data Analysis:

  • Calculate the rate of fatty acid oxidation based on the amount of radiolabeled product formed per unit of time and normalize to the protein content of the cells.

  • A dose-dependent decrease in the production of radiolabeled CO2 or H2O in the presence of Ninerafaxstat indicates inhibition of fatty acid oxidation.

Protocol 4: Mass Spectrometry-Based Metabolomics for Assessing FAO Inhibition

This protocol allows for the comprehensive analysis of metabolic changes induced by Ninerafaxstat.[17][18][19]

1. Sample Preparation:

  • Culture and treat cells with Ninerafaxstat as described in the previous protocols.

  • Quench the metabolism rapidly by, for example, adding ice-cold methanol.

  • Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Separate the polar and non-polar metabolites.

2. Mass Spectrometry Analysis:

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • Use targeted analysis to quantify specific metabolites in the fatty acid oxidation and related pathways (e.g., acylcarnitines, acetyl-CoA, TCA cycle intermediates).

  • Use untargeted analysis to discover unexpected metabolic alterations.

3. Data Analysis:

  • Identify and quantify the metabolites using appropriate software and standards.

  • Perform statistical analysis to identify significant changes in metabolite levels between Ninerafaxstat-treated and control groups.

  • An accumulation of long-chain acylcarnitines and a decrease in acetyl-CoA and TCA cycle intermediates would be consistent with the inhibition of fatty acid oxidation by Ninerafaxstat.

References

Application Notes and Protocols for Ninerafaxstat Trihydrochloride in Magnetic Resonance Spectroscopy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ninerafaxstat trihydrochloride is an investigational drug that acts as a selective partial fatty acid oxidation (pFOX) inhibitor. By modulating the heart's energy metabolism, it prompts a shift from fatty acid to glucose utilization. This alteration in substrate preference is intended to enhance the efficiency of mitochondrial energy production, which is particularly beneficial in cardiac diseases characterized by energy deficits, such as heart failure with preserved ejection fraction (HFpEF) and non-obstructive hypertrophic cardiomyopathy (nHCM). Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that allows for the in vivo quantification of metabolites in tissue, providing a powerful tool to assess the metabolic effects of Ninerafaxstat on the heart.

These application notes provide an overview of the use of this compound in MRS studies, with a focus on the methodologies employed in recent clinical trials. The provided protocols are based on published research and are intended to serve as a guide for researchers in the field.

Mechanism of Action of Ninerafaxstat

Ninerafaxstat is a cardiac mitotrope that improves myocardial energy efficiency.[1] It achieves this by competitively inhibiting 3-ketoacyl-CoA thiolase, the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[1] This inhibition leads to a decrease in fatty acid oxidation and a corresponding increase in glucose oxidation for the production of ATP.[1][2] This metabolic switch is advantageous in conditions of myocardial ischemia or energetic impairment, as glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation.[1]

cluster_Mitochondrion Mitochondrion cluster_Cell Myocardial Cell FattyAcids Fatty Acids pFOX Fatty Acid Oxidation FattyAcids->pFOX Glucose Glucose Pyruvate (B1213749) Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA_Glu Acetyl-CoA Pyruvate->AcetylCoA_Glu PDH AcetylCoA_FA Acetyl-CoA TCA TCA Cycle AcetylCoA_FA->TCA AcetylCoA_Glu->TCA ATP ATP TCA->ATP Ninerafaxstat Ninerafaxstat Ninerafaxstat->pFOX Inhibits IncreasedGlucoseUptake Increased Glucose Uptake & Oxidation DecreasedFAOxidation Decreased Fatty Acid Oxidation pFOX->AcetylCoA_FA ImprovedEnergetics Improved Myocardial Energetics IncreasedGlucoseUptake->ImprovedEnergetics DecreasedFAOxidation->ImprovedEnergetics

Caption: Mechanism of action of Ninerafaxstat in the myocardial cell.

Quantitative Data from Clinical Trials

The efficacy of Ninerafaxstat in modulating cardiac metabolism has been quantified in clinical trials, most notably the IMPROVE-DiCE study, which utilized various MRS techniques.[3]

Table 1: Key Metabolic and Functional Changes Observed with Ninerafaxstat Treatment in the IMPROVE-DiCE Trial[3]
ParameterTechniqueBaseline (Median [IQR])Post-Treatment Changep-value
Myocardial Energetics (PCr/ATP ratio)31P-MRS1.6 [1.4, 2.1]32% increase<0.01
Myocardial Triglyceride Content1H-MRS2.2% [1.5, 3.2]34% reduction0.03
Pyruvate Dehydrogenase (PDH) FluxHyperpolarized 13C-MRS-45% increase (trend)0.08
Peak Diastolic Strain RateMRI0.86/s [0.82, 1.06]10% increase<0.05
Peak LV Filling RateMRI-11% increase<0.05

Experimental Protocols for MRS Studies

The following are detailed methodologies for the key MRS experiments cited in the evaluation of Ninerafaxstat.

Protocol 1: Assessment of Myocardial Energetics using 31P-MRS

This protocol is designed to measure the ratio of phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP), a key indicator of the energetic state of the myocardium.

1. Patient Preparation:

  • Patients should fast for at least 4 hours prior to the scan.

  • A detailed explanation of the procedure should be provided to the patient to ensure compliance and minimize anxiety.

2. MRS System and Hardware:

  • A 3-Tesla clinical MRI scanner is recommended.

  • A dedicated dual-tuned (1H/31P) cardiac surface coil should be used for signal transmission and reception.

3. Patient Positioning:

  • The patient is positioned supine on the scanner table.

  • The 31P surface coil is placed over the chest, centered on the heart.

4. Shimming and Localization:

  • Initial scout images are acquired to locate the heart.

  • Shimming is performed on a voxel of interest (e.g., 25x25x40 mm) placed in the interventricular septum to optimize magnetic field homogeneity.

5. 31P-MRS Acquisition:

  • A non-ECG-gated, free-breathing 3D chemical shift imaging (CSI) sequence is employed.

  • Pulse Sequence: 3D acquisition-weighted ultra-short echo time (UTE) CSI.

  • Repetition Time (TR): 1000 ms.

  • Echo Time (TE): ~0.6 ms.

  • Field of View (FOV): 350 x 350 x 350 mm³.

  • Matrix Size: 22 x 22 x 10.

  • Acquisition Time: Approximately 30 minutes.

  • Saturation bands are placed over the liver and skeletal muscle to minimize signal contamination.

6. Data Processing and Analysis:

  • The acquired spectra are processed using a semi-automated fitting algorithm (e.g., AMARES in a MATLAB-based toolbox like OXSA).

  • The areas under the PCr and γ-ATP peaks are quantified to determine the PCr/ATP ratio.

start Start prep Patient Preparation (Fasting) start->prep position Patient Positioning (Supine, Coil Placement) prep->position localize Shimming & Voxel Localization (Interventricular Septum) position->localize acquire 31P-MRS Data Acquisition (3D UTE-CSI) localize->acquire process Data Processing (Spectral Fitting) acquire->process quantify Quantification of PCr/ATP Ratio process->quantify end End quantify->end

Caption: Workflow for 31P-MRS measurement of myocardial energetics.

Protocol 2: Quantification of Myocardial Triglyceride Content using 1H-MRS

This protocol details the measurement of myocardial steatosis by quantifying the triglyceride content within the heart muscle.

1. Patient Preparation:

  • Patients should fast for at least 4 hours prior to the scan.

2. MRS System and Hardware:

  • A 3-Tesla clinical MRI scanner is recommended.

  • A standard cardiac phased-array receiver coil is used.

3. Patient Positioning:

  • The patient is positioned supine on the scanner table.

4. Localization:

  • A voxel of interest (typically 10x20x30 mm) is placed within the interventricular septum, avoiding epicardial fat and the ventricular cavities.

5. 1H-MRS Acquisition:

  • An ECG-gated and respiratory-gated single-voxel spectroscopy (SVS) sequence is used.

  • Pulse Sequence: Point-resolved spectroscopy (PRESS) or stimulated echo acquisition mode (STEAM).

  • Acquisition is timed to end-systole and end-expiration to minimize motion artifacts.

6. Data Processing and Analysis:

  • The acquired spectra are analyzed to identify the water and lipid (triglyceride) peaks.

  • The myocardial triglyceride content is expressed as a percentage of the water signal.

start Start prep Patient Preparation (Fasting) start->prep position Patient Positioning prep->position localize Voxel Placement (Interventricular Septum) position->localize acquire 1H-MRS Data Acquisition (ECG & Respiratory Gated SVS) localize->acquire process Spectral Analysis (Water & Lipid Peaks) acquire->process quantify Quantify Myocardial Triglyceride Content process->quantify end End quantify->end

Caption: Workflow for 1H-MRS measurement of myocardial triglycerides.

Protocol 3: Assessment of Pyruvate Dehydrogenase (PDH) Flux using Hyperpolarized 13C-MRS

This advanced protocol measures the metabolic flux through the pyruvate dehydrogenase (PDH) enzyme complex by tracking the conversion of hyperpolarized [1-13C]pyruvate to [13C]bicarbonate.

1. Patient Preparation:

  • Patients should fast overnight.

  • An intravenous line is placed for the injection of the hyperpolarized agent.

2. Hyperpolarization:

  • [1-13C]pyruvate is hyperpolarized using a dynamic nuclear polarization (DNP) system (e.g., GE SPINlab).

3. MRS System and Hardware:

  • A 3-Tesla clinical MRI scanner equipped for multinuclear spectroscopy.

  • A 13C transmit/receive coil.

4. Patient Positioning:

  • The patient is positioned supine in the scanner.

5. 13C-MRS Acquisition:

  • A dynamic 13C MRS sequence is initiated.

  • The hyperpolarized [1-13C]pyruvate is injected intravenously as a bolus (e.g., 0.4 mL/kg at a rate of 5 mL/s).[4]

  • Spectroscopic data are acquired dynamically over time (e.g., every 1-2 seconds) to capture the conversion of pyruvate to its metabolic products (lactate, alanine, and bicarbonate).

6. Data Processing and Analysis:

  • The time-course of the 13C-labeled metabolites is analyzed.

  • The ratio of the integrated [13C]bicarbonate signal to the [1-13C]pyruvate signal is calculated to provide a measure of PDH flux.

start Start prep Patient Preparation (Fasting, IV line) start->prep hyperpolarize Hyperpolarization of [1-13C]pyruvate prep->hyperpolarize position Patient Positioning hyperpolarize->position inject IV Injection of Hyperpolarized Pyruvate position->inject acquire Dynamic 13C-MRS Data Acquisition inject->acquire process Analysis of Metabolite Time-course acquire->process quantify Calculation of PDH Flux process->quantify end End quantify->end

Caption: Workflow for hyperpolarized 13C-MRS measurement of PDH flux.

Conclusion

This compound holds promise as a novel therapeutic agent for cardiac conditions characterized by metabolic dysregulation. Magnetic Resonance Spectroscopy provides a suite of non-invasive tools to mechanistically assess the impact of Ninerafaxstat on myocardial energy metabolism. The protocols outlined in these application notes, derived from pioneering clinical trials, offer a framework for researchers to design and execute studies aimed at further elucidating the metabolic effects of this and other cardiac mitotropes. The ability to quantify changes in myocardial energetics, steatosis, and metabolic fluxes in vivo is invaluable for the development and evaluation of new cardiovascular therapies.

References

Troubleshooting & Optimization

Technical Support Center: Ninerafaxstat In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers utilizing Ninerafaxstat in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ninerafaxstat?

A1: Ninerafaxstat is a cardiac mitotrope, specifically a partial fatty acid oxidation (pFOX) inhibitor.[1][2] Its primary mechanism is the direct competitive inhibition of 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[3] This inhibition causes a metabolic shift in the heart, from relying primarily on fatty acids to utilizing glucose for energy production.[1][2] This is significant because glucose oxidation requires less oxygen to produce the same amount of ATP, thereby increasing cardiac efficiency, especially under ischemic conditions.[3]

Q2: Is Ninerafaxstat a prodrug?

A2: Yes, preclinical studies have shown that Ninerafaxstat is a prodrug with three metabolically active metabolites.[1][3]

Q3: What are the potential therapeutic applications of Ninerafaxstat?

A3: Ninerafaxstat is being investigated for cardiovascular diseases characterized by myocardial energy imbalance.[1] Clinical trials have focused on its potential for treating non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF).[2][4]

Q4: What are the known effects of Ninerafaxstat on cardiac function?

A4: In clinical trials, Ninerafaxstat has been shown to improve cardiac energetics, as evidenced by an increased phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP) ratio.[5] It has also been associated with improved diastolic function and ventilatory efficiency during exercise.[4][6] Notably, it does not appear to have significant effects on heart rate, rhythm, ejection fraction, or blood pressure.[2][7]

Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy in an animal model.

  • Possible Cause 1: Suboptimal Dosage.

    • Troubleshooting Step: As specific preclinical dosages are not widely published, a dose-response study is highly recommended to determine the optimal concentration for your specific animal model and disease state.

  • Possible Cause 2: Inadequate Drug Exposure.

    • Troubleshooting Step: Ninerafaxstat is a prodrug.[1][3] Consider performing pharmacokinetic studies to measure the plasma concentrations of the active metabolites in your model. This will help ensure that you are achieving sufficient exposure to elicit a biological effect.

  • Possible Cause 3: Animal Model Selection.

    • Troubleshooting Step: Ensure your chosen animal model has a metabolic phenotype that is relevant to the mechanism of Ninerafaxstat. For example, a model with demonstrable reliance on fatty acid oxidation for cardiac energy would be more likely to respond to a pFOX inhibitor.

Issue 2: Unexpected Toxicity or Adverse Events.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: While clinical trials have shown Ninerafaxstat to be generally well-tolerated, it is important to monitor for any signs of toxicity in your animal model.[6] This should include regular monitoring of animal weight, behavior, and food/water intake. Consider performing baseline and post-treatment blood work to assess liver and kidney function.

  • Possible Cause 2: Formulation or Vehicle Effects.

    • Troubleshooting Step: Always run a vehicle-only control group to distinguish between the effects of the vehicle and the drug itself. If you are observing toxicity, consider whether the formulation is appropriate for the route of administration and if it could be contributing to the adverse events.

Data Presentation

Table 1: Summary of Ninerafaxstat Phase 2 Clinical Trial Data in nHCM

ParameterNinerafaxstat GroupPlacebo Groupp-valueCitation
Serious Adverse Events 11.8% (4 out of 34 patients)6.1% (2 out of 33 patients)-[6]
Change in VE/VCO2 Slope -0.3+1.60.006[3][6]
Change in Peak VO2 No significant differenceNo significant difference0.90[6]
Improvement in KCCQ-CSS (symptomatic patients) +9.4 points-0.04[6]

KCCQ-CSS: Kansas City Cardiomyopathy Questionnaire Clinical Summary Score; VE/VCO2: Ventilatory Efficiency

Experimental Protocols

Protocol 1: General Protocol for In Vivo Administration of a pFOX Inhibitor in a Rodent Model of Heart Failure

Note: This is a generalized protocol and should be adapted for Ninerafaxstat based on preliminary dose-finding and formulation studies.

  • Animal Model: Utilize a validated rodent model of heart failure (e.g., transverse aortic constriction (TAC) or myocardial infarction).

  • Formulation:

    • Based on the physicochemical properties of Ninerafaxstat, develop a suitable formulation for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include saline, PBS, or a suspension with a small percentage of Tween 80 or DMSO.

    • Conduct a small pilot study to ensure the tolerability of the chosen vehicle and formulation.

  • Dosing:

    • Perform a dose-escalation study to identify a well-tolerated and effective dose. Start with a low dose and escalate, monitoring for signs of toxicity.

    • The dosing frequency should be determined based on the pharmacokinetic profile of Ninerafaxstat's active metabolites in the chosen species.

  • Administration:

    • Administer Ninerafaxstat or vehicle to the animals for the predetermined study duration.

  • Endpoint Analysis:

    • Cardiac Function: Assess cardiac function using echocardiography to measure parameters like ejection fraction, fractional shortening, and diastolic function.

    • Metabolic Analysis: At the end of the study, isolate hearts and perform ex vivo analysis of fatty acid oxidation rates or metabolomics to confirm the target engagement of Ninerafaxstat.

    • Histology: Perform histological analysis of heart tissue to assess for changes in fibrosis or cellular morphology.

Mandatory Visualizations

Ninerafaxstat Mechanism of Action FattyAcids Fatty Acids BetaOxidation Beta-Oxidation Pathway FattyAcids->BetaOxidation Enters Mitochondria Glucose Glucose Glycolysis Glycolysis & Pyruvate Oxidation Glucose->Glycolysis Mitochondria Mitochondrion ThreeKAT 3-Ketoacyl-CoA Thiolase (3-KAT) BetaOxidation->ThreeKAT AcetylCoA Acetyl-CoA ThreeKAT->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ATP_FA ATP Production (Less O2 Efficient) TCA_Cycle->ATP_FA ATP_Glucose ATP Production (More O2 Efficient) TCA_Cycle->ATP_Glucose Glycolysis->TCA_Cycle Ninerafaxstat Ninerafaxstat Ninerafaxstat->ThreeKAT Inhibits

Caption: Mechanism of action of Ninerafaxstat in cardiac cells.

In Vivo Experiment Workflow start Start animal_model Select Animal Model (e.g., Heart Failure Model) start->animal_model formulation Develop Ninerafaxstat Formulation & Vehicle animal_model->formulation dose_finding Conduct Dose-Finding Study formulation->dose_finding randomization Randomize Animals (Treatment vs. Vehicle) dose_finding->randomization administration Administer Drug/Vehicle (Chronic Dosing) randomization->administration monitoring Monitor Animal Health & Well-being administration->monitoring endpoint_assessment Endpoint Assessment (e.g., Echocardiography) monitoring->endpoint_assessment tissue_collection Tissue Collection & Analysis endpoint_assessment->tissue_collection data_analysis Data Analysis & Interpretation tissue_collection->data_analysis end End data_analysis->end

Caption: A general workflow for an in vivo experiment with Ninerafaxstat.

Caption: A decision tree for troubleshooting inconsistent efficacy.

References

Ninerafaxstat stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As an investigational compound, detailed public data on the stability of Ninerafaxstat in various experimental buffers is limited. This guide provides a framework based on best practices for small molecule stability testing to empower researchers to assess its stability in their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Ninerafaxstat are inconsistent, or I'm observing a loss of activity over time. What are the potential causes?

A1: Inconsistent results or loss of compound activity in aqueous solutions can stem from either physical instability (solubility issues) or chemical instability (degradation).

  • Chemical Degradation: Compounds can degrade via several pathways in aqueous buffers.

    • Hydrolysis: The presence of water can cleave labile functional groups like esters or amides. This process is often pH-dependent, with degradation accelerated in highly acidic or basic conditions.[1][2]

    • Oxidation: Many organic molecules are sensitive to dissolved oxygen in buffers or exposure to air.[1][2] Light can also catalyze oxidative degradation.[2]

    • pH-Dependent Instability: The stability of a compound can be highly dependent on the pH of the buffer. Most drugs exhibit maximal stability in a pH range of 4 to 8.[3][4]

  • Physical Instability:

    • Precipitation: The compound may be precipitating out of your experimental buffer, especially when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium. This reduces the effective concentration and can be mistaken for degradation.[1]

    • Adsorption: The compound might adsorb to the surfaces of plastic labware (e.g., tubes, pipette tips, assay plates), lowering the concentration available for the experiment.[1]

Q2: How can I determine the optimal buffer conditions for my experiments with Ninerafaxstat?

A2: A systematic approach is recommended. You should perform a preliminary stability study by incubating Ninerafaxstat in a panel of buffers relevant to your planned experiments. Key factors to evaluate include:

  • Buffer pH: Test a range of pH values (e.g., 5.0, 6.5, 7.4, 8.0) to identify the pH at which the compound is most stable.[3]

  • Buffer Species: Different buffer salts (e.g., phosphate, Tris, citrate) can influence compound stability.[3]

  • Temperature: Assess stability at the temperatures you will use for your experiments (e.g., room temperature, 37°C) and for storage (e.g., 4°C).[2]

The most reliable method is to prepare fresh solutions for each experiment. If solutions must be stored, their stability under those specific storage conditions should be validated.[1]

Q3: I noticed a precipitate forming when I dilute my Ninerafaxstat DMSO stock into my aqueous assay buffer. What should I do?

A3: This indicates that you may be exceeding the kinetic solubility of the compound in your final buffer. Consider the following troubleshooting steps:

  • Lower the Final Concentration: The simplest solution may be to work at a lower final concentration of Ninerafaxstat.

  • Optimize the Dilution Method: Add the DMSO stock to your buffer while vortexing or mixing vigorously to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.

  • Use a Co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., ethanol) in your final buffer can sometimes improve solubility. However, you must first confirm that the co-solvent does not interfere with your experimental assay.[1]

  • Adjust Buffer pH: The solubility of many compounds is pH-dependent. Test whether adjusting the buffer pH (while ensuring it remains compatible with your assay) improves solubility.[5]

Q4: What are the best practices for preparing and storing stock solutions of Ninerafaxstat?

A4: Proper handling and storage of stock solutions are critical for reproducible results.

  • Solvent Selection: High-purity, anhydrous DMSO is a common first choice for creating high-concentration stock solutions of small molecules.[6]

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed, amber glass or inert polypropylene (B1209903) vials to protect from light and moisture.[6][7]

  • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes. This prevents degradation that can be caused by repeated warming and freezing.[6]

  • Inert Gas: For compounds known to be sensitive to oxidation, displacing the air in the vial headspace with an inert gas like argon or nitrogen before sealing can prolong stability.[6]

Hypothetical Stability Data for Ninerafaxstat

The following table is for illustrative purposes only and provides a template for how researchers can present their own stability data. The values are not actual experimental data for Ninerafaxstat.

Buffer SystempHTemperature (°C)% Remaining after 8h% Remaining after 24hObservations
PBS7.43794.2%85.1%Minor degradation observed.
PBS7.42598.5%96.3%Stable.
Tris-HCl8.03788.7%72.4%Significant degradation.
Citrate5.53799.1%97.8%Highly stable.
Cell Culture Media + 10% FBS7.43791.5%79.6%Degradation in media.

Experimental Protocols

General Protocol for Assessing Ninerafaxstat Stability in Aqueous Buffers

This protocol outlines a method to evaluate the chemical stability of a compound in solution over time.[1]

  • Prepare Stock Solution: Create a concentrated stock solution of Ninerafaxstat (e.g., 10 mM) in 100% anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution into each of the desired aqueous buffers (e.g., PBS pH 7.4, Tris-HCl pH 8.0) to a final working concentration (e.g., 10 µM).

  • Establish Time Zero (T=0): Immediately after preparation, take an aliquot of each working solution. Quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This T=0 sample will serve as the baseline.[6]

  • Incubate Samples: Aliquot the remaining working solutions into separate, sealed vials for each future time point and temperature condition (e.g., 4°C, 25°C, 37°C). Store them under the specified conditions, protected from light.[1]

  • Collect Time-Point Samples: At each designated time point (e.g., 2, 4, 8, 24, 48 hours), remove one vial for each condition. Process these samples in the same manner as the T=0 sample.

  • Analytical Measurement: Analyze all samples (T=0 and subsequent time points) using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The method should be able to separate the parent compound from any potential degradants.[8]

  • Data Analysis: Calculate the percentage of Ninerafaxstat remaining at each time point relative to the T=0 sample for each condition. A decrease in the peak area of the parent compound over time indicates instability.

Visual Guides

TroubleshootingWorkflow start Inconsistent Results or Loss of Activity Observed check_precipitate Visually inspect solution. Is there a precipitate? start->check_precipitate assess_solubility Issue is likely poor solubility. check_precipitate->assess_solubility Yes assess_degradation Issue is likely chemical degradation. check_precipitate->assess_degradation No solubility_actions Actions: - Lower final concentration - Optimize dilution technique - Adjust buffer pH - Consider co-solvents assess_solubility->solubility_actions degradation_actions Actions: - Perform stability study (see protocol) - Adjust buffer pH to optimal range - Prepare solutions fresh - Add antioxidants (if oxidation) - Protect from light assess_degradation->degradation_actions

Caption: Troubleshooting workflow for compound instability.

StabilityProtocolWorkflow prep_stock 1. Prepare High-Concentration Stock in DMSO prep_working 2. Dilute Stock into Test Buffers prep_stock->prep_working t0_sample 3. Collect & Quench T=0 Sample prep_working->t0_sample incubate 4. Incubate Remaining Samples (Varying Temp & Time) prep_working->incubate analysis 6. Analyze All Samples by HPLC or LC-MS t0_sample->analysis timepoint_samples 5. Collect & Quench Time-Point Samples incubate->timepoint_samples timepoint_samples->analysis evaluate 7. Calculate % Remaining vs. T=0 to Determine Stability analysis->evaluate

Caption: Experimental workflow for stability assessment.

References

How to prevent degradation of Ninerafaxstat trihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ninerafaxstat Trihydrochloride

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions to help you ensure the stability and integrity of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO up to concentrations of approximately 41.67 - 45 mg/mL.[1][2][3] For optimal results, use newly opened, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture absorbed by the solvent.[1][2][3] Gentle warming (up to 60°C) and ultrasonication can be used to facilitate dissolution.[1][3]

Q2: How should I store the solid compound and my prepared stock solutions?

A2: Proper storage is critical to prevent degradation. Storage conditions differ for the solid compound and solutions. It is highly recommended to aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1]

Table 1: Recommended Storage Conditions
FormStorage TemperatureDurationKey Instructions
Solid 4°CLong-termStore in a tightly sealed container, protected from moisture.[1][3][4]
Stock Solution -20°CUp to 1 monthAliquot and store in sealed vials, protected from moisture.[1][5]
Stock Solution -80°CUp to 6 monthsAliquot and store in sealed vials, protected from moisture.[1][5]

Q3: Can I store the compound at room temperature?

A3: The solid compound is stable enough for shipping at ambient temperature for a few weeks.[6] However, for long-term storage, the recommended temperature is 4°C for the solid powder and -20°C or -80°C for solutions.[1][6]

Troubleshooting Guides

Q4: My this compound solution appears cloudy or has visible precipitate. What should I do?

A4: Cloudiness or precipitation can occur for several reasons, including solubility limits being exceeded or improper storage.

  • Confirm Concentration: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent (approx. 41.67 mg/mL in fresh DMSO).[1][3]

  • Aid Dissolution: Gentle warming (up to 60°C) and/or sonication can help redissolve the compound.[1][5] Be cautious with heating to avoid potential degradation.

  • Check Solvent Quality: The use of old or hygroscopic DMSO can significantly lower the solubility of this compound.[1][2] Try preparing a fresh solution with a new, unopened bottle of anhydrous DMSO.

  • Review Storage: If the solution was stored improperly (e.g., not sealed, repeated freeze-thaw cycles), the compound may have degraded or precipitated.[1]

G start Solution is Cloudy or has Precipitate check_conc Is concentration within solubility limits? start->check_conc use_heat Apply gentle warming (<60°C) and/or sonication check_conc->use_heat Yes prep_fresh Prepare new solution with fresh, anhydrous DMSO check_conc->prep_fresh No check_solvent Was fresh, anhydrous DMSO used? use_heat->check_solvent check_solvent->prep_fresh No check_storage Was solution stored correctly? (Sealed, aliquotted, -20°C/-80°C) check_solvent->check_storage Yes resolved Issue Resolved prep_fresh->resolved discard Solution may be compromised. Discard and prepare a fresh stock. check_storage->discard No check_storage->resolved Yes, and precipitate redissolved

Caption: Troubleshooting workflow for cloudy solutions.

Q5: How can I prevent degradation during solution preparation and handling?

A5: Following best practices during preparation and handling is crucial. This includes using the correct solvent, adhering to storage guidelines, and minimizing environmental exposure.

G start Start: Weigh Solid This compound add_solvent Add fresh, anhydrous DMSO to the appropriate concentration start->add_solvent dissolve Facilitate Dissolution add_solvent->dissolve vortex Vortex dissolve->vortex sonicate Ultrasonicate dissolve->sonicate warm Warm gently (<60°C) dissolve->warm aliquot Aliquot solution into low-binding, sealed vials vortex->aliquot sonicate->aliquot warm->aliquot store Store immediately at -20°C (1 month) or -80°C (6 months) aliquot->store end Ready for Experimental Use store->end

Caption: Best practices workflow for solution preparation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol details the preparation of a stock solution for in vitro use.

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile environment.

  • Add a sufficient volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 41.67 mg/mL).[1][3]

  • To aid dissolution, vortex the solution thoroughly. If necessary, use an ultrasonic bath or warm the solution gently to no more than 60°C until the solid is fully dissolved.[1]

  • Once a clear solution is obtained, dispense it into single-use aliquots in tightly sealed vials.

  • Store the aliquots immediately at -80°C for up to 6 months or -20°C for up to 1 month.[1][5]

Protocol 2: Example Formulations for In Vivo Use

The following are example formulations that have been used for delivering Ninerafaxstat (the free base) in vivo.[5] These may serve as a starting point for developing a suitable formulation for the trihydrochloride salt. Note that achieving a clear solution at 2.5 mg/mL may require ultrasonication.[5]

Table 2: Example In Vivo Formulations
Formulation ComponentProtocol AProtocol BProtocol C
DMSO10%10%10%
PEG30040%--
Tween-805%--
Saline45%--
20% SBE-β-CD in Saline-90%-
Corn Oil--90%
Final Concentration 2.5 mg/mL 2.5 mg/mL 2.5 mg/mL

Method for Protocol A: To prepare 1 mL, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a total volume of 1 mL.[5]

References

Addressing off-target effects of Ninerafaxstat in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ninerafaxstat. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and address potential off-target effects of Ninerafaxstat in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ninerafaxstat?

A1: Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.[1] Its primary molecular target is believed to be 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid β-oxidation pathway.[2] By inhibiting this enzyme, Ninerafaxstat shifts cardiac energy metabolism from relying on fatty acid oxidation to the more oxygen-efficient process of glucose oxidation.[3] This is thought to improve cardiac function, especially in conditions of metabolic stress.[3]

Q2: What is the known safety profile of Ninerafaxstat in clinical trials?

A2: In Phase 2 clinical trials for nonobstructive hypertrophic cardiomyopathy (nHCM), Ninerafaxstat has been reported to be safe and well-tolerated.[4][5] There were no significant differences in the rates of adverse events between the Ninerafaxstat and placebo groups.[4] Specifically, no adverse effects on ejection fraction, blood pressure, or heart rate were noted.[4][5] Reported treatment-emergent serious adverse events in the Ninerafaxstat group included conditions such as diverticulitis, pyelonephritis, and COVID-19 pneumonia, though a causal link to off-target molecular effects has not been established.[5][6][7][8]

Q3: Are there known off-target interactions for Ninerafaxstat?

A3: To date, specific molecular off-target interactions of Ninerafaxstat have not been publicly detailed. As with many small molecule inhibitors, there is a potential for off-target effects. Given that Ninerafaxstat's primary target is a thiolase, it is plausible that it could interact with other thiolase isoforms or enzymes with similar active site architecture. Unintended interactions with kinases are also a common feature of small molecule drugs. Proactive screening for such interactions is a key component of preclinical research.

Q4: What are the different isoforms of 3-ketoacyl-CoA thiolase, and could they be off-targets?

A4: The 3-ketoacyl-CoA thiolase enzyme family includes multiple forms located in both mitochondria and peroxisomes.[9][10] In mammals, there are two main types of peroxisomal thiolase, A and B, which are products of distinct genes (Acaa1a and Acaa1b in mice) and have different tissue expression profiles.[11] The liver shows the highest expression of peroxisomal 3-ketoacyl-CoA thiolase.[12] Given the existence of these isoforms, there is a potential for Ninerafaxstat to exhibit off-target inhibition of other thiolases, which could lead to tissue-specific effects.

Troubleshooting Guide: Investigating Unexpected Experimental Results

This guide provides a structured approach to identifying potential off-target effects of Ninerafaxstat when your experimental results deviate from the expected on-target outcome.

Issue 1: Unexplained Changes in Cell Signaling Pathways

You observe modulation of a signaling pathway that is not directly linked to fatty acid oxidation (e.g., unexpected changes in phosphorylation of key signaling proteins).

Possible Cause: Off-target inhibition or activation of one or more protein kinases.

Troubleshooting Workflow:

A Unexpected signaling pathway modulation observed B Hypothesis: Off-target kinase activity A->B C Perform in vitro Kinase Selectivity Profiling B->C D Analyze IC50 values for a broad kinase panel C->D E Significant off-target kinase inhibition identified? D->E F Yes E->F Yes G No E->G No H Validate cellular target engagement (CETSA) for top off-target hits F->H J Investigate alternative causes (e.g., indirect metabolic effects) G->J I Confirm off-target interaction in a cellular context H->I K Modify experimental design or use more selective tool compounds if available I->K

Caption: Troubleshooting workflow for unexpected signaling changes.

Detailed Experimental Protocol: In Vitro Kinase Selectivity Profiling

This protocol outlines a typical radiometric assay to determine the IC50 values of Ninerafaxstat against a large panel of protein kinases.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Ninerafaxstat in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: In a 384-well plate, add the appropriate kinase reaction buffer, followed by the specific recombinant kinase for each well.

  • Inhibitor Addition: Add the diluted Ninerafaxstat or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific peptide or protein substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Km for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Separation: Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates. Wash the plates to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plates and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each Ninerafaxstat concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Data Presentation: Hypothetical Kinase Selectivity Profile for Ninerafaxstat

TargetIC50 (nM)Target FamilyComments
3-Ketoacyl-CoA Thiolase (On-Target) 50 Thiolase Potent on-target activity
Kinase A850Tyrosine KinaseModerate off-target inhibition
Kinase B2,300Serine/Threonine KinaseWeak off-target inhibition
Kinase C>10,000Serine/Threonine KinaseNo significant inhibition
Kinase D1,250Tyrosine KinaseWeak off-target inhibition
Kinase E>10,000Lipid KinaseNo significant inhibition
Issue 2: Unanticipated Phenotypic Changes or Global Protein Expression Alterations

You observe widespread, unexpected changes in cellular phenotype, protein expression, or thermal stability that cannot be explained by the inhibition of fatty acid oxidation alone.

Possible Cause: Broad, unidentified off-target protein interactions.

Troubleshooting Workflow:

A Unexpected global phenotypic or proteomic changes B Hypothesis: Widespread off-target protein binding A->B C Perform Proteome-Wide CETSA with Mass Spectrometry B->C D Identify proteins with significant thermal shifts upon Ninerafaxstat treatment C->D E Filter and prioritize off-target candidates based on magnitude of shift and biological relevance D->E F Validate top candidates using orthogonal methods (e.g., Western Blot CETSA, functional assays) E->F G Confirmed off-target hits F->G H Investigate the functional consequences of off-target interactions G->H

Caption: Workflow for identifying global off-target interactions.

Detailed Experimental Protocol: Proteome-Wide Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry

This protocol provides a general workflow for identifying protein targets of Ninerafaxstat in an unbiased manner within intact cells.

  • Cell Culture and Treatment: Culture the cells of interest to a sufficient density. Treat the cells with either Ninerafaxstat (at a relevant concentration) or vehicle (DMSO) for a duration that allows for cellular uptake and target engagement (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles in liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Mass Spectrometry:

    • Carefully collect the supernatant (soluble protein fraction).

    • Perform a protein concentration assay (e.g., BCA) to ensure equal protein loading.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each protein, plot the relative amount of soluble protein as a function of temperature for both the treated and control samples to generate melting curves.

    • Identify proteins that exhibit a significant thermal shift (change in melting temperature) in the presence of Ninerafaxstat. These are your potential on-target and off-target proteins.

Data Presentation: Hypothetical Proteome-Wide CETSA Hits for Ninerafaxstat

ProteinThermal Shift (ΔTm, °C)Putative RoleValidation Priority
3-Ketoacyl-CoA Thiolase, mitochondrial +5.2 On-Target (Fatty Acid Oxidation) High (Confirmation)
Peroxisomal 3-ketoacyl-CoA thiolase A+2.1Fatty Acid OxidationHigh
Dihydroorotate Dehydrogenase (DHODH)+1.8Pyrimidine Biosynthesis, Redox BalanceMedium
Aromatic Amino Acid Aminotransferase-1.5Amino Acid MetabolismMedium
Kinase A+1.2Cell SignalingHigh (Correlate with kinase screen)
Uncharacterized Protein Z+3.5UnknownLow

References

Adjusting Ninerafaxstat treatment protocols for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Ninerafaxstat in pre-clinical studies, this technical support center provides essential guidance on treatment protocols for various cell lines. Given that Ninerafaxstat is a novel cardiac mitotrope currently in clinical development, publicly available data on its use in diverse in vitro cell models is limited.[1][2][3][4] This guide offers a framework based on its mechanism of action and data from analogous partial Fatty Acid Oxidation (pFOX) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ninerafaxstat?

A1: Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.[1] It competitively inhibits 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[5] This inhibition leads to a metabolic shift from fatty acid oxidation to glucose oxidation for energy production, which can be more efficient in terms of oxygen consumption per ATP molecule generated.[5]

Q2: What is the primary application of Ninerafaxstat in a research setting?

A2: In a laboratory setting, Ninerafaxstat is primarily used to study the effects of modulating cellular energy metabolism. Researchers can investigate the impact of inhibiting fatty acid oxidation on various cellular processes, such as proliferation, apoptosis, differentiation, and stress responses in different cell types, including cancer cells, cardiomyocytes, and fibroblasts.

Q3: How should I prepare a stock solution of Ninerafaxstat?

A3: Ninerafaxstat is soluble in DMSO.[5] A common starting point for a stock solution is 10 mM in DMSO. For in vivo studies, specific formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline, or in corn oil have been described to achieve a concentration of 2.5 mg/mL.[5] When preparing solutions, gentle heating and/or sonication can aid in dissolution if precipitation occurs.[5]

Q4: What are the recommended storage conditions for Ninerafaxstat?

A4: The solid compound should be stored at 4°C, sealed away from moisture. In solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, sealed to prevent moisture contamination.[6]

Q5: Are there known off-target effects for pFOX inhibitors that I should be aware of?

A5: While specific off-target effects for Ninerafaxstat are not widely documented in preclinical studies, research on other pFOX inhibitors like etomoxir (B15894) has revealed potential off-target effects, especially at higher concentrations. For instance, high concentrations of etomoxir have been shown to impair mitochondrial respiration independently of its effect on CPT1, the enzyme it primarily targets.[7] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable effect on cellular metabolism (e.g., no change in oxygen consumption or lactate (B86563) production). - Incorrect dosage: The concentration of Ninerafaxstat may be too low for the specific cell line. - Cell line characteristics: The cell line may not heavily rely on fatty acid oxidation for energy, especially in high-glucose media. - Assay sensitivity: The metabolic assay used may not be sensitive enough to detect subtle changes.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). - Culture cells in low-glucose or galactose-containing media to force reliance on oxidative phosphorylation and fatty acid metabolism. - Utilize a more sensitive assay, such as a radiolabeled substrate oxidation assay or a Seahorse XF Analyzer.
Unexpected cytotoxicity or a decrease in cell viability. - Off-target effects: At higher concentrations, Ninerafaxstat may have off-target effects leading to toxicity. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Metabolic inflexibility: The cell line may be unable to compensate for the inhibition of fatty acid oxidation by upregulating glucose metabolism, leading to an energy crisis.- Lower the concentration of Ninerafaxstat and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. - Ensure the final concentration of the solvent in the culture media is below a toxic level (typically <0.5% for DMSO). - Assess the glucose uptake and glycolytic capacity of your cell line to understand its metabolic flexibility.
Variability in experimental results. - Inconsistent drug preparation: The Ninerafaxstat stock solution may not be homogenous or may have degraded. - Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect metabolic phenotypes.- Ensure the stock solution is fully dissolved and properly stored. Prepare fresh dilutions for each experiment. - Standardize cell culture protocols, including seeding density and the passage number of cells used for experiments.

Data on pFOX Inhibitors in Different Cell Lines

Since specific quantitative data for Ninerafaxstat's effects on various research cell lines are not yet widely published, the following table summarizes data from studies using other pFOX inhibitors to provide a comparative reference.

CompoundCell LineConcentration RangeObserved EffectCitation
Etomoxir BT549 (Breast Cancer)10 µM - 200 µMInhibition of fatty acid oxidation; reduction in cell proliferation at higher concentrations.[7]
Etomoxir UM-UC-3, T24 (Bladder Cancer)25 µM - 200 µMDose-dependent inhibition of cell viability; cell cycle arrest at G0/G1 phase.[8]
Etomoxir HL60 (Leukemia)25 µM - 200 µMInhibition of mitochondrial respiration; potentiation of arsenic trioxide-induced apoptosis.[9]
Trimetazidine Jurkat (Leukemia)0.02 mM - 2.20 mMProtection against H₂O₂-induced DNA damage.[10]
Trimetazidine C2C12 (Myoblasts)Not specifiedReversed high palmitic acid-induced atrophy and mitochondrial dysfunction.[11]
Ranolazine Human Colorectal Cancer Cells>2.5 µMInhibition of Matrigel invasion, particularly under hypoxic conditions.[12]

Experimental Protocols & Methodologies

General Protocol for Cell Treatment
  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight.

  • Preparation of Working Solution: Dilute the Ninerafaxstat stock solution (e.g., 10 mM in DMSO) in pre-warmed cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of Ninerafaxstat. Include a vehicle control (medium with the same concentration of DMSO without the drug).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, perform the desired downstream assays to assess the effects of the treatment.

Key Experimental Assays

1. Fatty Acid Oxidation (FAO) Assay

This protocol provides a general method for measuring FAO in cultured cells.

  • Principle: This assay measures the oxidation of a radiolabeled fatty acid substrate (e.g., ³H-palmitate) to ³H₂O.

  • Procedure:

    • Culture cells to the desired confluency in a multi-well plate.

    • Pre-treat cells with Ninerafaxstat or a vehicle control for a specified duration.

    • Add the radiolabeled fatty acid substrate to the culture medium.

    • Incubate for a defined period to allow for cellular uptake and oxidation.

    • Collect the culture supernatant.

    • Separate the ³H₂O from the unoxidized ³H-palmitate using a separation column or by precipitation.

    • Quantify the amount of ³H₂O using a scintillation counter.

    • Normalize the results to the total protein content of the cells.

2. Glucose Consumption Assay

This protocol outlines a colorimetric method to measure glucose uptake from the culture medium.

  • Principle: This assay utilizes glucose oxidase to catalyze the oxidation of glucose, which produces a colorimetric product that can be measured spectrophotometrically.[13]

  • Procedure:

    • Treat cells with Ninerafaxstat or a vehicle control for the desired duration.

    • At the end of the treatment period, collect a small aliquot of the culture medium.

    • Add the medium sample to the glucose assay reagent, which typically contains glucose oxidase and a chromogenic substrate.

    • Incubate the reaction for a specified time to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the glucose concentration based on a standard curve generated with known glucose concentrations. The amount of glucose consumed is the difference between the glucose concentration in control wells (without cells) and the experimental wells.

Visualizations

Signaling_Pathway cluster_fatty_acid Fatty Acid Metabolism cluster_glucose Glucose Metabolism Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Mitochondria Mitochondria Fatty_Acyl_CoA->Mitochondria Beta_Oxidation β-Oxidation Acetyl_CoA_Glu Acetyl-CoA Three_KAT 3-ketoacyl-CoA thiolase (3-KAT) Beta_Oxidation->Three_KAT Acetyl_CoA_FA Acetyl-CoA Three_KAT->Acetyl_CoA_FA TCA_Cycle TCA Cycle Acetyl_CoA_FA->TCA_Cycle ATP_FA ATP TCA_Cycle->ATP_FA ATP_Glu ATP TCA_Cycle->ATP_Glu Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Mitochondria Acetyl_CoA_Glu->TCA_Cycle Ninerafaxstat Ninerafaxstat Ninerafaxstat->Three_KAT

Caption: Mechanism of action of Ninerafaxstat in cellular energy metabolism.

Experimental_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_drug Prepare Ninerafaxstat working solutions overnight_incubation->prepare_drug treat_cells Treat cells with Ninerafaxstat and vehicle control overnight_incubation->treat_cells prepare_drug->treat_cells incubation_period Incubate for desired duration (e.g., 24-72h) treat_cells->incubation_period endpoint_assays Perform endpoint assays incubation_period->endpoint_assays fao_assay Fatty Acid Oxidation Assay endpoint_assays->fao_assay glucose_assay Glucose Consumption Assay endpoint_assays->glucose_assay viability_assay Cell Viability Assay endpoint_assays->viability_assay other_assays Other relevant assays endpoint_assays->other_assays data_analysis Data Analysis fao_assay->data_analysis glucose_assay->data_analysis viability_assay->data_analysis other_assays->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies with Ninerafaxstat.

Troubleshooting_Logic start Experiment Start observe_effect Observe experimental outcome start->observe_effect no_effect No observable effect observe_effect->no_effect No cytotoxicity Unexpected cytotoxicity observe_effect->cytotoxicity Adverse expected_effect Expected effect observed observe_effect->expected_effect Yes check_dose Is the dose sufficient? no_effect->check_dose check_off_target Are off-target effects possible? cytotoxicity->check_off_target end Proceed with further experiments expected_effect->end increase_dose Increase dose check_dose->increase_dose No check_cell_metabolism Does the cell line rely on fatty acid oxidation? check_dose->check_cell_metabolism Yes increase_dose->observe_effect change_media Use low-glucose/galactose media check_cell_metabolism->change_media No check_assay Is the assay sensitive enough? check_cell_metabolism->check_assay Yes change_media->observe_effect use_sensitive_assay Use a more sensitive assay check_assay->use_sensitive_assay No check_assay->end Yes use_sensitive_assay->observe_effect lower_dose Lower dose and perform viability assay check_off_target->lower_dose Yes check_solvent Is the solvent concentration toxic? check_off_target->check_solvent No lower_dose->observe_effect reduce_solvent Reduce solvent concentration check_solvent->reduce_solvent Yes check_solvent->end No reduce_solvent->observe_effect

Caption: Logical troubleshooting guide for common issues in Ninerafaxstat experiments.

References

Technical Support Center: Mitigating Ninerafaxstat-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity observed during in vitro experiments with Ninerafaxstat.

Frequently Asked Questions (FAQs)

Q1: What is Ninerafaxstat and what is its mechanism of action?

Ninerafaxstat is an investigational drug that acts as a partial fatty acid oxidation (pFOX) inhibitor. Its primary mechanism is to shift cellular energy metabolism from relying on fatty acid oxidation towards more efficient glucose oxidation for ATP production. This is achieved by partially inhibiting enzymes involved in the beta-oxidation of fatty acids in the mitochondria.

Q2: Is Ninerafaxstat expected to be cytotoxic in vitro?

While clinical trials have shown Ninerafaxstat to be generally well-tolerated in humans, in vitro experiments, which often use higher concentrations and different cell systems, may reveal cytotoxic effects.[1] The metabolic shift induced by Ninerafaxstat could lead to cytotoxicity in cell types that are highly dependent on fatty acid oxidation for energy and survival.

Q3: What are the potential mechanisms of Ninerafaxstat-induced cytotoxicity in vitro?

Based on its mechanism of action and findings with other fatty acid oxidation inhibitors, potential mechanisms for cytotoxicity include:

  • Metabolic Stress: Cells unable to adapt to the metabolic shift from fatty acid oxidation to glycolysis may experience energy depletion (reduced ATP levels), leading to cell death.

  • Induction of Apoptosis: Inhibition of fatty acid oxidation has been shown to induce apoptosis (programmed cell death) in certain cell types, potentially through the activation of pro-apoptotic proteins.

  • Increased Oxidative Stress: A shift in metabolism can sometimes lead to an imbalance in reactive oxygen species (ROS) production, causing cellular damage.

Q4: How can I mitigate Ninerafaxstat-induced cytotoxicity in my experiments?

Mitigation strategies focus on addressing the potential mechanisms of cytotoxicity:

  • Optimize Ninerafaxstat Concentration: Determine the minimal effective concentration that achieves the desired metabolic shift without causing significant cell death.

  • Supplement Culture Media: Providing alternative energy sources, such as supplementing with glucose or specific fatty acids like palmitic acid, may rescue cells from cytotoxicity.

  • Antioxidant Co-treatment: If increased ROS is suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.

  • Cell Line Selection: Be aware that different cell lines will have varying dependencies on fatty acid oxidation and may exhibit different sensitivities to Ninerafaxstat.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity Observed

Problem: You observe a significant decrease in cell viability at concentrations of Ninerafaxstat you expected to be non-toxic.

Table 1: Troubleshooting High Cytotoxicity

Possible Cause Recommended Solution Verification Method
Cell type is highly dependent on fatty acid oxidation. Perform a dose-response curve to determine the EC50. Consider using a cell line known to be more reliant on glycolysis.Compare EC50 values across different cell lines.
Nutrient depletion in the culture medium. Ensure the culture medium has adequate glucose levels. Consider supplementing with additional glucose.Measure glucose concentration in the medium over the course of the experiment.
Induction of apoptosis. Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if cytotoxicity is rescued.Perform an apoptosis assay (e.g., Annexin V/PI staining).
Increased oxidative stress. Co-treat with an antioxidant (e.g., N-acetylcysteine).Measure intracellular ROS levels (e.g., using a DCFDA assay).
Guide 2: Inconsistent or Variable Cytotoxicity Results

Problem: You are observing high variability in cytotoxicity measurements between replicate wells or between experiments.

Table 2: Troubleshooting Inconsistent Results

Possible Cause Recommended Solution
Inconsistent cell seeding. Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency.
Edge effects on the microplate. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.
Compound precipitation. Visually inspect wells for precipitate. Ensure Ninerafaxstat is fully dissolved in the vehicle and culture medium.
Fluctuations in incubator conditions. Regularly check and calibrate incubator temperature and CO2 levels.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Cells in culture

    • Ninerafaxstat

    • 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Treat cells with various concentrations of Ninerafaxstat and appropriate controls (vehicle control, untreated control).

    • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[2]

    • Read the absorbance at 570 nm using a microplate reader.[3]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • Cells in culture

    • Ninerafaxstat

    • 96-well plate

    • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat cells with Ninerafaxstat and controls. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Incubate for the desired time.

    • Carefully collect the cell culture supernatant.

    • Follow the manufacturer's protocol to mix the supernatant with the reaction mixture.

    • Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).

    • Measure the absorbance at the recommended wavelength (typically 490 nm).[4][5]

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the amount of ATP in viable cells, which is a direct indicator of metabolic activity.

  • Materials:

    • Cells in culture

    • Ninerafaxstat

    • Opaque-walled 96-well plate

    • CellTiter-Glo® Reagent

    • Luminometer

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate and incubate overnight.

    • Treat cells with Ninerafaxstat and controls.

    • Incubate for the desired time.

    • Equilibrate the plate to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6][7]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Measure luminescence with a luminometer.[8]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells in culture

    • Ninerafaxstat

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with Ninerafaxstat and controls for the desired time.

    • Harvest the cells (including any floating cells) and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour.[9]

DCFDA Cellular ROS Detection Assay

This assay measures intracellular reactive oxygen species (ROS) levels.

  • Materials:

    • Cells in culture

    • Ninerafaxstat

    • DCFDA/H2DCFDA Cellular ROS Assay Kit

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a 96-well plate (black, clear bottom for microscopy) and allow them to adhere.

    • Remove the culture medium and wash the cells with 1X Assay Buffer from the kit.

    • Add the DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C.[10][11]

    • Wash the cells again with 1X Assay Buffer.

    • Treat the cells with Ninerafaxstat and controls.

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) at different time points.[12]

Visualizations

cluster_0 Cytosol cluster_1 Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Pyruvate_m Pyruvate Pyruvate->Pyruvate_m FattyAcids Fatty Acids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA FattyAcylCoA_m Fatty Acyl-CoA FattyAcylCoA->FattyAcylCoA_m AcetylCoA_g Acetyl-CoA Pyruvate_m->AcetylCoA_g TCA TCA Cycle AcetylCoA_g->TCA FAO Fatty Acid Oxidation FattyAcylCoA_m->FAO AcetylCoA_f Acetyl-CoA AcetylCoA_f->TCA ATP ATP TCA->ATP Ninerafaxstat Ninerafaxstat Ninerafaxstat->FAO Inhibits FAO->AcetylCoA_f

Caption: Ninerafaxstat's mechanism of action.

start Start: Observe Cytotoxicity check_concentration Is the Ninerafaxstat concentration optimized? start->check_concentration optimize Perform Dose-Response Experiment (MTT Assay) check_concentration->optimize No check_metabolism Is the cell line highly dependent on FAO? check_concentration->check_metabolism Yes optimize->check_concentration supplement Supplement Media (Glucose, Palmitic Acid) check_metabolism->supplement Yes check_apoptosis Is apoptosis induced? check_metabolism->check_apoptosis No end Cytotoxicity Mitigated supplement->end apoptosis_assay Perform Annexin V/PI Assay check_apoptosis->apoptosis_assay Yes check_ros Is ROS increased? check_apoptosis->check_ros No apoptosis_assay->end ros_assay Perform DCFDA Assay check_ros->ros_assay Yes check_ros->end No mitigate Co-treat with Antioxidant (NAC) ros_assay->mitigate mitigate->end

Caption: Troubleshooting workflow for cytotoxicity.

Ninerafaxstat Ninerafaxstat FAO_inhibition Inhibition of Fatty Acid Oxidation Ninerafaxstat->FAO_inhibition Metabolic_Stress Metabolic Stress (Reduced ATP) FAO_inhibition->Metabolic_Stress Bcl2_family Modulation of Bcl-2 Family Proteins FAO_inhibition->Bcl2_family Apoptosis Apoptosis Metabolic_Stress->Apoptosis Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Potential apoptosis signaling pathway.

References

Validation & Comparative

Navigating the Therapeutic Landscape of Non-Obstructive Hypertrophic Cardiomyopathy: A Comparative Analysis of Ninerafaxstat and Other Treatment Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ninerafaxstat (B12786360) against current and emerging treatments for non-obstructive hypertrophic cardiomyopathy (nHCM). It incorporates experimental data, detailed methodologies, and visual representations of key pathways to support informed decision-making in this evolving field.

Non-obstructive hypertrophic cardiomyopathy (nHCM) presents a significant therapeutic challenge, with symptomatic patients experiencing exercise limitation and a diminished quality of life in the absence of approved targeted therapies.[1][2] The current standard of care primarily relies on medications that offer symptomatic relief but do not address the underlying pathophysiology.[3] However, the therapeutic pipeline is active, with novel agents like ninerafaxstat and cardiac myosin inhibitors being investigated for their potential to improve outcomes in this patient population.

Ninerafaxstat: A Novel Approach Targeting Myocardial Energetics

Ninerafaxstat is a first-in-class cardiac mitotrope that acts as a partial fatty acid oxidation (pFOX) inhibitor.[4][5] By partially inhibiting the beta-oxidation of long-chain fatty acids, it shifts the heart's energy metabolism towards glucose oxidation.[6] This process is more oxygen-efficient, leading to increased ATP production per unit of oxygen consumed and potentially improving cardiac function, particularly diastolic relaxation, which is an energy-intensive process often impaired in HCM.[6][7]

The IMPROVE-HCM Trial: Key Findings

The efficacy and safety of ninerafaxstat in patients with symptomatic nHCM were evaluated in the Phase 2 IMPROVE-HCM clinical trial.[8][9][10] This randomized, double-blind, placebo-controlled study provided the first evidence of a metabolic modulator's potential in this disease.

Table 1: Quantitative Efficacy Data from the IMPROVE-HCM Trial (12 weeks) [6][8][11]

Efficacy EndpointNinerafaxstat (n=34)Placebo (n=33)p-value
Change in VE/VCO2 slope LS Mean Difference: -2.1-0.006
Change in Peak VO2 No significant differenceNo significant difference0.90
Change in KCCQ-CSS LS Mean Difference: 3.2-0.30
Change in KCCQ-CSS (Baseline ≤80) LS Mean Difference: 9.4-0.04
Change in Left Atrial Size Mean: -0.9 mmMean: 0.10 mm0.01

Table 2: Safety and Tolerability Data from the IMPROVE-HCM Trial [8][11]

Adverse EventsNinerafaxstat (n=34)Placebo (n=33)
Serious Adverse Events 11.8% (4 patients)6.1% (2 patients)
Any Treatment-Emergent Adverse Event 70.6%60.6%

Standard of Care: Symptom Management with Beta-Blockers and Calcium Channel Blockers

For decades, the mainstay of treatment for symptomatic nHCM has been empirical therapy with beta-blockers and non-dihydropyridine calcium channel blockers.[3][12]

  • Beta-Blockers: These agents reduce heart rate, myocardial contractility, and myocardial oxygen demand, which can alleviate symptoms like chest pain and dyspnea.[13][14] However, their efficacy in improving exercise capacity in nHCM is not well-established, and they can be associated with side effects such as fatigue and dizziness.[15][16]

  • Calcium Channel Blockers (Verapamil, Diltiazem): These drugs also reduce heart rate and contractility and can improve diastolic function by enhancing ventricular relaxation.[5][17] While they can improve symptoms, their use may be limited by side effects like hypotension and atrioventricular block.[5][18]

Evidence supporting the use of these conventional therapies in nHCM is largely based on observational studies and extrapolation from data in obstructive HCM, highlighting the need for more robust, controlled trials in the nHCM population.[19]

Emerging Therapies: The Role of Cardiac Myosin Inhibitors

Cardiac myosin inhibitors are a newer class of drugs that directly target the hypercontractility of the sarcomere, a key pathophysiological feature of HCM.[20]

Mavacamten (B608862)

Mavacamten, a first-in-class cardiac myosin inhibitor, has been approved for the treatment of obstructive HCM.[21] However, its efficacy in nHCM has been disappointing. The Phase 3 ODYSSEY-HCM trial, which evaluated mavacamten in patients with symptomatic nHCM, did not meet its primary endpoints of improving patient-reported health status or peak oxygen consumption.[2][4][22] While there were some favorable changes in cardiac biomarkers and remodeling, the lack of clinical benefit has tempered enthusiasm for its use in this population.[22] A notable safety concern with mavacamten is the risk of reducing left ventricular ejection fraction (LVEF).[23]

Aficamten (B8198243)

Aficamten is another cardiac myosin inhibitor with a distinct pharmacokinetic and pharmacodynamic profile.[24] The Phase 2 REDWOOD-HCM Cohort 4 study investigated aficamten in patients with symptomatic nHCM and showed promising results.[1][25][26]

Table 3: Key Efficacy and Safety Findings from the REDWOOD-HCM Cohort 4 Trial (10 weeks) [26][27]

OutcomeResult
Improvement in NYHA Class 55% of patients experienced an improvement of ≥ 1 class
Improvement in KCCQ-CSS 55% of patients had clinically relevant improvements
Reduction in NT-proBNP levels 56% reduction (p < 0.001)
Reduction in hs-cTnI levels 22% reduction (p < 0.005)
LVEF Reduction Mean reduction of -5.4% ± 10; 8% of patients had an asymptomatic reduction to <50%

These findings suggest that aficamten may offer a therapeutic benefit in nHCM, and a Phase 3 trial (ACACIA-HCM) has been completed to further evaluate its efficacy and safety.[28]

Experimental Protocols

IMPROVE-HCM Trial Methodology[7][10]
  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 67 patients with symptomatic nHCM, defined by a left ventricular outflow tract gradient of <30 mmHg, LVEF ≥50%, and peak oxygen consumption <80% of predicted.

  • Intervention: Patients were randomized (1:1) to receive either ninerafaxstat 200 mg twice daily or a matching placebo for 12 weeks.

  • Primary Endpoint: Safety and tolerability of ninerafaxstat.

  • Secondary Efficacy Endpoints: Changes in maximal and submaximal exercise capacity (measured by cardiopulmonary exercise testing), oxygen uptake recovery kinetics, and patient-reported health status (assessed by the Kansas City Cardiomyopathy Questionnaire - KCCQ).

REDWOOD-HCM Cohort 4 Trial Methodology[26][27]
  • Study Design: A Phase 2, open-label, single-arm, dose-finding study.

  • Participants: 41 patients with symptomatic nHCM, LVEF ≥60%, and elevated NT-proBNP levels.

  • Intervention: Patients received aficamten once daily for 10 weeks, with doses adjusted from 5 to 15 mg based on LVEF monitoring.

  • Primary Endpoints: Safety and tolerability of aficamten.

  • Secondary Endpoints: Changes in heart failure symptoms (NYHA class), cardiac biomarkers (NT-proBNP and hs-cTnI), and quality of life (KCCQ).

Signaling Pathways and Experimental Workflows

Ninerafaxstat_Mechanism cluster_Mitochondrion Mitochondrion cluster_Myocyte Cardiac Myocyte FattyAcids Fatty Acids BetaOxidation β-Oxidation FattyAcids->BetaOxidation Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis pFOX_Inhibition Partial Fatty Acid Oxidation Inhibition AcetylCoA_FA Acetyl-CoA BetaOxidation->AcetylCoA_FA Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle AcetylCoA_FA->TCA_Cycle PDH Pyruvate Dehydrogenase Pyruvate->PDH AcetylCoA_G Acetyl-CoA PDH->AcetylCoA_G AcetylCoA_G->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Improved_Energetics Improved Cardiac Energetics ATP_Production->Improved_Energetics Ninerafaxstat Ninerafaxstat Ninerafaxstat->pFOX_Inhibition Diastolic_Function Improved Diastolic Function Improved_Energetics->Diastolic_Function Clinical_Benefit Symptom Improvement & Enhanced Exercise Capacity Diastolic_Function->Clinical_Benefit

Caption: Mechanism of action of ninerafaxstat in cardiac myocytes.

Treatment_Comparison_Workflow cluster_Treatments Treatment Options cluster_Outcomes Comparative Assessment Patient Symptomatic nHCM Patient Ninerafaxstat Ninerafaxstat (pFOX Inhibitor) Patient->Ninerafaxstat Standard_Care Standard of Care (Beta-Blockers, CCBs) Patient->Standard_Care Myosin_Inhibitors Cardiac Myosin Inhibitors (Aficamten, Mavacamten) Patient->Myosin_Inhibitors Efficacy Efficacy (Exercise Capacity, Symptoms) Ninerafaxstat->Efficacy Safety Safety & Tolerability Ninerafaxstat->Safety Mechanism Mechanism of Action Ninerafaxstat->Mechanism Standard_Care->Efficacy Standard_Care->Safety Standard_Care->Mechanism Myosin_Inhibitors->Efficacy Myosin_Inhibitors->Safety Myosin_Inhibitors->Mechanism

Caption: Comparative assessment workflow for nHCM treatments.

Conclusion

The management of non-obstructive hypertrophic cardiomyopathy is at a pivotal juncture. While beta-blockers and calcium channel blockers remain the cornerstone of symptomatic therapy, their efficacy is modest and not universally beneficial. The emergence of targeted therapies offers new hope for this patient population.

Ninerafaxstat, with its unique mechanism of optimizing cardiac energy metabolism, has demonstrated promising signals of improved exercise capacity and health status in a Phase 2 trial, coupled with a favorable safety profile. Cardiac myosin inhibitors have shown mixed results; while mavacamten did not demonstrate clinical benefit in nHCM, aficamten has shown potential in early-phase studies, with Phase 3 data eagerly awaited.

For researchers and drug development professionals, the distinct mechanisms of action of these novel agents—metabolic modulation versus direct sarcomere inhibition—present exciting and divergent avenues for future therapeutic innovation in nHCM. The ongoing and future clinical trials will be crucial in defining the roles of these new therapies and ultimately improving the lives of patients with this challenging condition.

References

Unveiling Ninerafaxstat: A Comparative Analysis of a Novel Cardiac Metabolic Modulator in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – In the landscape of cardiovascular drug development, a new contender, Ninerafaxstat, is emerging as a promising therapeutic agent for heart conditions characterized by energy deficits, such as non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). This guide provides a comprehensive comparison of Ninerafaxstat with other metabolic modulators in preclinical settings, offering researchers, scientists, and drug development professionals a critical overview of its efficacy, supported by available experimental data and detailed methodologies.

Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor designed to optimize cardiac energy metabolism.[1] By partially blocking the beta-oxidation of fatty acids, the heart muscle is encouraged to utilize glucose for energy production, a more oxygen-efficient pathway.[1] This metabolic shift is anticipated to improve cardiac function, particularly in ischemic conditions or in states of high energetic demand.[1]

Comparative Efficacy in Preclinical Heart Failure Models

To contextualize the preclinical potential of Ninerafaxstat, this guide compares its mechanism to that of other notable fatty acid oxidation inhibitors: Etomoxir (B15894), Trimetazidine, and Ranolazine (B828). While direct head-to-head preclinical studies involving Ninerafaxstat are not yet widely published, analysis of individual preclinical data in similar animal models of heart failure provides valuable insights.

Drug ClassCompoundAnimal ModelKey Efficacy Parameters & ResultsReference
pFOX Inhibitor Ninerafaxstat Data primarily from Phase 2 clinical trials; specific preclinical quantitative data in heart failure models is not publicly available. Clinical data shows improved cardiac energetics and exercise capacity in patients with cardiometabolic HFpEF.[2][3][4]N/A (Preclinical)[1][2][3][4]
CPT-1 Inhibitor Etomoxir Pressure-overloaded rat heart- Increased maximal developed pressure- Increased +dP/dtmax and -dP/dtmax[5][6]
3-KAT Inhibitor Trimetazidine Isoproterenol-induced cardiac fibrosis in rats- Mitigated cardiac fibrosis- Ameliorated left ventricular dysfunction[7]
Late Na+ Current & pFOX Inhibitor Ranolazine Chronic heart failure (aortic coarctation) in rats- Significantly reduced Left Ventricular End-Diastolic Pressure (LVEDP)- Significantly increased +dp/dtmax and -dp/dtmax[8][9]

Delving into the Experimental Protocols

The methodologies employed in the preclinical evaluation of these compounds are critical for interpreting the efficacy data. Below are summaries of the experimental protocols used in key preclinical studies.

Ranolazine in a Rat Model of Chronic Heart Failure
  • Animal Model: Chronic heart failure (CHF) was induced in Wistar rats via suprarenal abdominal aortic coarctation. Successful induction was confirmed by reaching a Left Ventricular End-Diastolic Pressure (LVEDP) of 15 mmHg.[9]

  • Treatment Protocol: Five weeks post-surgery, rats in the treatment group received a daily dose of 50 mg/kg of Ranolazine for four weeks. The control CHF group received normal saline.[8][9]

  • Efficacy Assessment: Hemodynamic parameters, including LVEDP and the maximal rate of left ventricular pressure rise and fall (±dp/dtmax), were measured to assess cardiac function. Myocardial apoptosis was also evaluated.[8][9]

Etomoxir in a Rat Model of Pressure-Overload Heart Failure
  • Animal Model: Pressure overload was induced in rats by constricting the ascending aorta.[5][6]

  • Treatment Protocol: Rats were treated with racemic etomoxir at a dose of 15 mg/kg per day for 12 weeks.[5][6]

  • Efficacy Assessment: Left ventricular performance was assessed by measuring maximal developed pressure and ±dP/dtmax.[5][6]

Visualizing the Mechanism of Action

To illustrate the underlying biological processes, the following diagrams depict the signaling pathway of partial fatty acid oxidation (pFOX) inhibition and a typical experimental workflow for evaluating cardioprotective drugs in a preclinical model.

Caption: Mechanism of Action of Ninerafaxstat.

cluster_animal_model Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Healthy Animal Cohort B Surgical Intervention (e.g., Aortic Constriction) A->B C Development of Heart Failure Phenotype B->C D Randomization C->D E Treatment Group (e.g., Ninerafaxstat) D->E F Control Group (Vehicle/Placebo) D->F G Hemodynamic Measurements (e.g., LVEDP, dP/dt) E->G H Echocardiography (e.g., Ejection Fraction) E->H I Histopathology (e.g., Fibrosis) E->I F->G F->H F->I

Caption: Preclinical Experimental Workflow.

Conclusion

Ninerafaxstat represents a targeted approach to managing cardiac conditions with metabolic underpinnings. While comprehensive preclinical data comparing it directly with other fatty acid oxidation inhibitors remains to be fully elucidated in the public domain, the available evidence for its class of drugs suggests a promising therapeutic avenue. The presented data and experimental protocols for alternatives like Ranolazine and Etomoxir provide a solid framework for designing and interpreting future preclinical studies of Ninerafaxstat. Further research is warranted to establish a direct comparative efficacy profile and to fully understand the therapeutic potential of Ninerafaxstat in a preclinical setting.

References

Comparative Analysis of Ninerafaxstat and Beta-Blockers in Cardiac Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct therapeutic approaches for managing cardiac dysfunction, focusing on their mechanisms of action, effects on cardiac metabolism and function, and relevant experimental data.

This guide provides a comprehensive comparative analysis of Ninerafaxstat, a novel partial fatty acid oxidation (pFOX) inhibitor, and traditional beta-blockers, a cornerstone in cardiovascular therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the preclinical and clinical data available for both therapeutic agents.

Introduction

Heart disease remains a leading cause of morbidity and mortality worldwide. Therapeutic strategies have historically focused on alleviating symptoms and slowing disease progression by targeting hemodynamic and neurohormonal pathways. Beta-blockers exemplify this approach by mitigating the detrimental effects of excessive sympathetic stimulation on the heart.

In contrast, emerging therapies like Ninerafaxstat are exploring a metabolic approach, aiming to optimize cardiac energy production to improve heart function. This guide will delve into the mechanistic differences and comparative efficacy of these two approaches in various cardiac models.

Mechanism of Action

The fundamental difference between Ninerafaxstat and beta-blockers lies in their cellular targets and mechanisms of action.

Ninerafaxstat , a cardiac mitotrope, acts as a partial fatty acid oxidation (pFOX) inhibitor. It achieves this by directly competitively inhibiting 3-ketoacyl-CoA thiolase, the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway[1]. By partially inhibiting this pathway, Ninerafaxstat shifts the heart's energy metabolism from a reliance on fatty acids towards glucose oxidation[1][2]. This metabolic switch is significant because glucose oxidation requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation, thereby enhancing cardiac efficiency, especially under ischemic conditions[1][3]. Preclinical studies have indicated that Ninerafaxstat is a prodrug with three active metabolites[1].

Beta-blockers , on the other hand, are antagonists of the beta-adrenergic receptors (β1, β2, and β3) which are part of the sympathetic nervous system[4][5]. In the heart, stimulation of β1-adrenergic receptors by catecholamines (epinephrine and norepinephrine) leads to increased heart rate, contractility, and conduction velocity. By blocking these receptors, beta-blockers reduce the heart's workload and oxygen demand[4][5][6]. Some beta-blockers also exhibit activity at other receptors, such as alpha-adrenergic receptors, which can contribute to their overall cardiovascular effects[4].

Signaling Pathways

The signaling pathways affected by Ninerafaxstat and beta-blockers are distinct, reflecting their different mechanisms of action.

cluster_Ninerafaxstat Ninerafaxstat Signaling Pathway FattyAcids Fatty Acids FAO Fatty Acid Oxidation FattyAcids->FAO ThreeKAT 3-Ketoacyl-CoA Thiolase FAO->ThreeKAT AcetylCoA_FA Acetyl-CoA TCA_Cycle_FA TCA Cycle AcetylCoA_FA->TCA_Cycle_FA ATP_FA ATP Production TCA_Cycle_FA->ATP_FA ThreeKAT->AcetylCoA_FA PDH Pyruvate Dehydrogenase ThreeKAT->PDH Inhibition Lifted Ninerafaxstat Ninerafaxstat Ninerafaxstat->ThreeKAT Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->PDH AcetylCoA_Glu Acetyl-CoA PDH->AcetylCoA_Glu TCA_Cycle_Glu TCA Cycle AcetylCoA_Glu->TCA_Cycle_Glu ATP_Glu ATP Production TCA_Cycle_Glu->ATP_Glu

Ninerafaxstat's metabolic shift pathway.

cluster_BetaBlocker Beta-Blocker Signaling Pathway Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor GProtein Gs Protein BetaReceptor->GProtein BetaBlocker Beta-Blocker BetaBlocker->BetaReceptor AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CalciumChannels L-type Ca2+ Channels PKA->CalciumChannels HeartRate ↑ Heart Rate PKA->HeartRate Calcium ↑ Intracellular Ca2+ CalciumChannels->Calcium Contractility ↑ Contractility Calcium->Contractility

Beta-blocker's adrenergic signaling inhibition.

Data Presentation: Comparative Effects in Cardiac Models

The following tables summarize the quantitative data from preclinical and clinical studies on Ninerafaxstat and beta-blockers. It is important to note that direct comparative studies are limited, and the data presented here are from different cardiac models and patient populations.

Table 1: Effects on Cardiac Hemodynamics and Function
ParameterNinerafaxstatBeta-BlockersSource (Ninerafaxstat)Source (Beta-Blockers)
Heart Rate No significant change[7][8][9][4][5][6]
Blood Pressure No significant change[7][8][9][4][5][6]
Ejection Fraction No significant change in nHCM↑ (in heart failure)[7][9][6]
Cardiac Output -↓ (initially)-[4]
Diastolic Function ImprovedImproved[7][10][6]
Exercise Capacity Improved-[9][11][12]-
Patient-Reported Outcomes (KCCQ) Improved in symptomatic patients-[8][12]-
Table 2: Effects on Cardiac Metabolism and Energetics
ParameterNinerafaxstatBeta-BlockersSource (Ninerafaxstat)Source (Beta-Blockers)
Fatty Acid Oxidation ↓ (in some models)[1][2][6]
Glucose Oxidation ↑ (indirectly)[1][2][13]
Myocardial Oxygen Consumption ↓ (per unit of work)[3][5][6]
Cardiac Energetics (PCr/ATP ratio) Improved[14][15][6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative analysis of Ninerafaxstat and beta-blockers.

Preclinical Evaluation in Animal Models

A common preclinical model to study the efficacy of cardiovascular drugs is the transverse aortic constriction (TAC) model in rodents.

  • Objective: To induce cardiac hypertrophy and heart failure to evaluate the effects of therapeutic interventions on cardiac remodeling and function.

  • Procedure:

    • Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.

    • Perform a thoracotomy to expose the aortic arch.

    • A ligature is tied around the aorta between the innominate and left common carotid arteries with a needle of a specific gauge placed alongside the aorta to standardize the degree of constriction.

    • The needle is then removed, leaving a stenotic aorta.

    • The chest is closed, and the animal is allowed to recover.

  • Drug Administration: Ninerafaxstat or a beta-blocker can be administered orally or via osmotic mini-pumps for a specified duration.

  • Assessment: Cardiac function is assessed at baseline and at the end of the treatment period using echocardiography to measure parameters like ejection fraction, wall thickness, and chamber dimensions. Histological analysis can be performed to assess fibrosis and hypertrophy.

This ex vivo model allows for the direct assessment of cardiac function and metabolism independent of systemic influences.

  • Objective: To measure cardiac work, efficiency, and substrate metabolism under controlled conditions.

  • Procedure:

    • The heart is rapidly excised from an anesthetized animal and arrested in ice-cold buffer.

    • The aorta is cannulated for retrograde perfusion (Langendorff mode) to wash out blood.

    • A second cannula is inserted into the left atrium for antegrade perfusion (working mode).

    • The heart is perfused with a physiological buffer containing energy substrates (e.g., glucose, fatty acids) and the drug of interest (Ninerafaxstat or a beta-blocker).

    • Cardiac function is measured via a pressure transducer in the left ventricle and by collecting the aortic output.

    • Coronary effluent can be collected to measure substrate uptake and metabolite release.

cluster_Workflow Experimental Workflow: Isolated Working Heart Start Anesthetized Animal Excision Heart Excision Start->Excision Langendorff Langendorff Perfusion (Retrograde) Excision->Langendorff WorkingMode Working Mode Perfusion (Antegrade) Langendorff->WorkingMode Treatment Drug Infusion (Ninerafaxstat or Beta-blocker) WorkingMode->Treatment Measurement Functional & Metabolic Measurements Treatment->Measurement Analysis Data Analysis Measurement->Analysis

Workflow for isolated working heart experiments.
Clinical Evaluation in Human Subjects

CPET is a non-invasive method used to assess cardiovascular and respiratory function during exercise.

  • Objective: To evaluate the effect of a drug on exercise capacity and ventilatory efficiency.

  • Procedure:

    • The patient exercises on a treadmill or stationary bicycle with a progressively increasing workload.

    • Expired gases (oxygen and carbon dioxide) are continuously analyzed.

    • Heart rate, blood pressure, and electrocardiogram (ECG) are monitored throughout the test.

  • Key Parameters:

    • Peak oxygen consumption (VO2 max): A measure of maximal aerobic capacity.

    • Ventilatory efficiency (VE/VCO2 slope): An indicator of the matching of ventilation to perfusion.

The KCCQ is a self-administered questionnaire that measures the patient's perception of their health status.

  • Objective: To assess the impact of a therapeutic intervention on the quality of life of patients with heart failure.

  • Domains: The questionnaire covers physical limitations, symptoms, self-efficacy, social limitation, and quality of life.

  • Scoring: Scores range from 0 to 100, with higher scores indicating better health status.

Summary and Future Directions

Ninerafaxstat and beta-blockers represent two distinct and potentially complementary approaches to the management of cardiac dysfunction.

  • Beta-blockers are a well-established class of drugs that reduce myocardial oxygen demand by decreasing heart rate, blood pressure, and contractility. Their benefit is proven across a wide range of cardiovascular diseases, particularly in heart failure with reduced ejection fraction.

  • Ninerafaxstat is an investigational drug that aims to improve cardiac efficiency by optimizing myocardial energy metabolism. Clinical trials in non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction have shown promising results in improving exercise capacity and patient-reported outcomes without negatively impacting hemodynamics[8][9][11][12][14].

A recent meta-analysis of preclinical studies has raised questions about the universal benefit of inhibiting fatty acid oxidation in all forms of heart failure, suggesting that the metabolic state of the failing heart may influence the response to such therapies[16]. This highlights the need for further research to identify the patient populations most likely to benefit from metabolic modulators like Ninerafaxstat.

Future research should focus on:

  • Direct comparative studies of Ninerafaxstat and beta-blockers in various preclinical models of heart failure.

  • Investigating the potential for synergistic effects when these two classes of drugs are used in combination.

  • Identifying biomarkers that can predict the response to metabolic modulation in patients with heart failure.

By continuing to explore both hemodynamic and metabolic therapeutic targets, the field of cardiovascular medicine can move towards more personalized and effective treatments for patients with heart disease.

References

Ninerafaxstat in HFpEF: A Comparative Analysis Against Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ninerafaxstat's performance against current therapeutic options for Heart Failure with preserved Ejection Fraction (HFpEF). The content is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

Introduction to Ninerafaxstat (B12786360) and its Novel Mechanism of Action

Ninerafaxstat is an investigational small molecule that acts as a partial fatty acid oxidation (pFOX) inhibitor.[1][2] In the context of HFpEF, a condition often characterized by impaired cardiac energetics, Ninerafaxstat offers a novel therapeutic approach. By partially inhibiting the heart's primary fuel source, fatty acids, it promotes a metabolic shift towards glucose utilization.[1][2] This alteration is believed to enhance the efficiency of mitochondrial energy production, thereby improving overall cardiac function and addressing a key pathophysiological element of HFpEF.[1][2]

Signaling Pathway of Ninerafaxstat

The mechanism of action of Ninerafaxstat centers on the modulation of cardiac energy metabolism. The following diagram illustrates this pathway.

cluster_cardiomyocyte Cardiomyocyte cluster_mitochondrion Mitochondrion Fatty Acids Fatty Acids Fatty Acid Oxidation Fatty Acid Oxidation Fatty Acids->Fatty Acid Oxidation Primary Fuel Glucose Glucose Glucose Oxidation Glucose Oxidation Glucose->Glucose Oxidation Alternative Fuel ATP Production ATP Production Fatty Acid Oxidation->ATP Production Glucose Oxidation->ATP Production More Efficient Ninerafaxstat Ninerafaxstat Ninerafaxstat->Fatty Acid Oxidation Inhibits (pFOX)

Ninerafaxstat's metabolic shift in cardiomyocytes.

Comparative Performance Analysis

Direct head-to-head clinical trials comparing Ninerafaxstat with other HFpEF therapies are not yet available. Therefore, this comparison is based on data from separate clinical trials. The primary endpoints for comparison are changes in the Kansas City Cardiomyopathy Questionnaire (KCCQ) score, a measure of heart failure-related health status, and the 6-Minute Walk Distance (6MWD), a measure of functional capacity.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from clinical trials of Ninerafaxstat and existing HFpEF therapies.

Table 1: Change in Kansas City Cardiomyopathy Questionnaire (KCCQ) Score

TherapyClinical TrialTreatment DurationKCCQ Score Change (vs. Placebo/Control)p-value
Ninerafaxstat IMPROVE-DiCE (Part 2)12 weeks~8 points (KCCQ-CSS in patients with baseline ≤80)0.04[1]
Dapagliflozin DELIVER8 months2.4 points (KCCQ-TSS)<0.001[3][4]
Empagliflozin EMPEROR-Preserved52 weeks1.50 points (KCCQ-CSS)<0.01[5][6][7]
Sacubitril/Valsartan PARAGON-HF8 months1.0 point (KCCQ-CSS)0.051[8][9]
Finerenone FINEARTS-HF12 months1.62 points (KCCQ-TSS)<0.001[10][11]
Semaglutide STEP-HFpEF52 weeks7.5 points (KCCQ-CSS)<0.0001[12]

KCCQ-CSS: Clinical Summary Score; KCCQ-TSS: Total Symptom Score. Higher scores indicate better health status.

Table 2: Change in 6-Minute Walk Distance (6MWD)

TherapyClinical TrialTreatment Duration6MWD Change (vs. Placebo/Control)p-value
Ninerafaxstat IMPROVE-DiCE (Part 2)12 weeks~14 meters0.02[1]
Dapagliflozin DELIVERNot the primary outcome, data varies across studiesNot consistently significant-
Empagliflozin EMPEROR-PreservedNot the primary outcome, data varies across studiesNot consistently significant-
Sacubitril/Valsartan PARAGON-HFNot a primary endpoint, data variesNot consistently significant-
Finerenone FINEARTS-HFNot a primary endpointNot reported as a primary outcome-
Semaglutide STEP-HFpEF52 weeks17.1 meters<0.0001

Experimental Protocols

Ninerafaxstat: The IMPROVE-DiCE Trial (Part 2)

The IMPROVE-DiCE (Modulating Cardiac Energetics in Cardio-Metabolic Syndromes) trial was a two-part, open-label, Phase 2a study.[2][13] Part 2 specifically enrolled symptomatic patients with cardiometabolic HFpEF.[1][14][15]

  • Objective: To assess the impact of Ninerafaxstat on cardiac energetics, diastolic function, functional capacity, and heart failure symptoms.[14][15]

  • Methodology: The trial utilized advanced imaging techniques, including multi-nuclear magnetic resonance spectroscopy, to quantify changes in cardiac energy metabolism.[1]

  • Primary Endpoint: Change from baseline in the cardiac phosphocreatine (B42189) to adenosine (B11128) triphosphate (PCr/ATP) ratio after 12 weeks of treatment, a direct measure of cardiac energy reserves.[1][2]

  • Secondary Endpoints: Included assessments of left ventricular reserve capacity, 6-minute walk distance, and patient-reported heart failure symptoms and physical limitations via the Kansas City Cardiomyopathy Questionnaire (KCCQ).[1]

  • Treatment: Patients received Ninerafaxstat for a duration of 12 weeks.[1]

The workflow for a patient in the IMPROVE-DiCE trial is illustrated below.

cluster_assessments Assessments Patient Enrollment Patient Enrollment Baseline Assessment Baseline Assessment Patient Enrollment->Baseline Assessment Treatment Initiation Treatment Initiation Baseline Assessment->Treatment Initiation Cardiac MRS (PCr/ATP ratio) Cardiac MRS (PCr/ATP ratio) Baseline Assessment->Cardiac MRS (PCr/ATP ratio) 6-Minute Walk Test 6-Minute Walk Test Baseline Assessment->6-Minute Walk Test KCCQ Assessment KCCQ Assessment Baseline Assessment->KCCQ Assessment 12-Week Treatment Period 12-Week Treatment Period Treatment Initiation->12-Week Treatment Period Final Assessment Final Assessment 12-Week Treatment Period->Final Assessment Data Analysis Data Analysis Final Assessment->Data Analysis Final Assessment->Cardiac MRS (PCr/ATP ratio) Final Assessment->6-Minute Walk Test Final Assessment->KCCQ Assessment

References

Navigating the Landscape of Metabolic Modulation: A Comparative Guide to Ninerafaxstat in Chronic Disease

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for effective therapies for chronic diseases rooted in metabolic dysregulation, Ninerafaxstat emerges as a promising cardiac mitotrope. This guide offers a comprehensive comparison of Ninerafaxstat's long-term efficacy with alternative treatments in nonobstructive hypertrophic cardiomyopathy (nHCM) and diabetic cardiomyopathy. We present a synthesis of available experimental data, detailed methodologies of key clinical trials, and visual representations of molecular pathways and study designs to aid researchers, scientists, and drug development professionals in their assessment of this novel therapeutic agent.

Mechanism of Action: Shifting the Heart's Fuel Preference

Ninerafaxstat is a partial fatty acid oxidation (pFOX) inhibitor.[1][2] It acts within the mitochondria to modulate the heart's energy metabolism. In pathological states such as hypertrophic cardiomyopathy and diabetic cardiomyopathy, the heart's reliance on fatty acid oxidation can become excessive and inefficient, leading to energy deficits and cellular dysfunction.[3][4] Ninerafaxstat partially inhibits the enzyme 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the mitochondrial long-chain fatty acid beta-oxidation pathway.[4] This inhibition prompts a metabolic shift, encouraging the myocardium to utilize glucose as a more oxygen-efficient fuel source.[1][3][5][6] This switch is intended to improve the overall efficiency of ATP production, thereby enhancing cardiac function and energetics.[1][3][7]

cluster_Mitochondrion Mitochondrion Fatty_Acids Fatty Acids FAO Fatty Acid Oxidation (FAO) Fatty_Acids->FAO 3_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) FAO->3_KAT PDH Pyruvate Dehydrogenase (PDH) FAO->PDH Inhibits Acetyl_CoA_FAO Acetyl-CoA 3_KAT->Acetyl_CoA_FAO TCA_Cycle TCA Cycle Acetyl_CoA_FAO->TCA_Cycle ATP_Production ATP Production TCA_Cycle->ATP_Production Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->PDH Acetyl_CoA_Glucose Acetyl-CoA PDH->Acetyl_CoA_Glucose Acetyl_CoA_Glucose->TCA_Cycle Ninerafaxstat Ninerafaxstat Ninerafaxstat->3_KAT Inhibits

Caption: Mechanism of Action of Ninerafaxstat.

Nonobstructive Hypertrophic Cardiomyopathy (nHCM): A Comparative Analysis

Currently, there are no approved targeted therapies for nHCM, with treatment focusing on symptom management using beta-blockers and calcium channel blockers.[5][8] Ninerafaxstat represents a novel therapeutic strategy by targeting the underlying metabolic impairment.

Quantitative Data Comparison in nHCM
Drug ClassDrugTrialPrimary Efficacy Endpoint(s)Key Findings
pFOX Inhibitor Ninerafaxstat IMPROVE-HCM (Phase 2) Change in ventilatory efficiency (VE/VCO2 slope)Statistically significant improvement in VE/VCO2 slope vs. placebo (LS mean difference: -2.1, p=0.006).[4][9][10] No significant difference in peak VO2.[4][9] In patients with baseline KCCQ-CSS ≤80, a significant improvement in health status was observed (LS mean difference: 9.4, p=0.04).[3][5][10]
pFOX InhibitorTrimetazidine (B612337)Randomized TrialChange in peak VO2No improvement in peak VO2 compared to placebo; in fact, a slight decrease was observed (-1.35 ml/kg/min, p=0.033).[11][12] No improvement in 6-minute walk distance or symptom burden.[12][13]
CPT-1 InhibitorPerhexilinePhase 2aChange in exercise capacity and quality of lifeStatistically significant improvements in exercise capacity, cardiac energetics, and quality of life were observed.[14][15]
Beta-Blocker MetoprololCrossover RCTChange in LVOT gradient, exercise capacity, and symptomsSignificant reduction in LVOT gradient at rest and with exercise.[16] Improved NYHA functional class and quality of life.[16] No significant improvement in exercise capacity or peak oxygen consumption.[16]
Beta-BlockerNadolol (B74898)Crossover Trial (vs. Verapamil)Change in maximal oxygen consumptionDid not improve maximal oxygen consumption.[17] Reduced peak exercise workload in a majority of patients.[17]
Calcium Channel Blocker VerapamilCrossover Trial (vs. Nadolol)Change in maximal oxygen consumptionDid not improve maximal oxygen consumption.[17] Less reduction in peak exercise workload compared to nadolol.[17] Preferred over nadolol and placebo by patients.[17]

Diabetic Cardiomyopathy: A Comparative Analysis

The management of diabetic cardiomyopathy involves glycemic control and management of cardiovascular risk factors. Newer classes of anti-diabetic drugs, such as SGLT2 inhibitors and GLP-1 receptor agonists, have shown significant cardiovascular benefits.

Quantitative Data Comparison in Diabetic Cardiomyopathy & Heart Failure
Drug ClassDrugTrialPrimary Efficacy Endpoint(s)Key Findings
pFOX Inhibitor Ninerafaxstat IMPROVE-DiCE (Phase 2a) Change in myocardial energetics (PCr/ATP ratio)Significantly improved myocardial energetics (PCr/ATP median increase of 32%, p<0.01).[11][12][14] Reduced myocardial triglyceride content by 34% (p=0.03).[12] Improved LV diastolic function.[12]
SGLT2 Inhibitor DapagliflozinDAPA-HF Composite of cardiovascular death, hospitalization for heart failure, or urgent HF visitSignificantly reduced the primary composite outcome vs. placebo (16.3% vs. 21.2%; HR 0.74).[18]
SGLT2 InhibitorEmpagliflozinEMPEROR-Reduced Composite of cardiovascular death or hospitalization for worsening heart failureSignificantly reduced the primary composite outcome vs. placebo (19.4% vs. 24.7%; HR 0.75).[19]
GLP-1 Receptor Agonist LiraglutideLEADER Composite of cardiovascular death, non-fatal MI, or non-fatal stroke (MACE)Significantly reduced the risk of MACE by 13% vs. placebo.[20] Reduced cardiovascular death by 22%.[20][21]
GLP-1 Receptor AgonistSemaglutideSUSTAIN-6 Composite of cardiovascular death, non-fatal MI, or non-fatal stroke (MACE)Significantly reduced the risk of MACE by 26% vs. placebo, driven by a 39% reduction in non-fatal stroke.[21]

Experimental Protocols

Generalized Phase 2 Clinical Trial Workflow for nHCM

The clinical trials for novel therapeutics in nHCM, such as the IMPROVE-HCM trial for Ninerafaxstat, generally follow a randomized, double-blind, placebo-controlled design.

cluster_arms Screening Patient Screening (Symptomatic nHCM) Baseline Baseline Assessment (CPET, KCCQ, Echo) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Ninerafaxstat_Arm Ninerafaxstat (e.g., 200 mg BID) Randomization->Ninerafaxstat_Arm Ninerafaxstat Placebo_Arm Placebo Randomization->Placebo_Arm Placebo Treatment Treatment Period (e.g., 12 weeks) Follow_up Follow-up Assessments (CPET, KCCQ, Echo) Treatment->Follow_up Analysis Data Analysis Follow_up->Analysis Ninerafaxstat_Arm->Treatment Placebo_Arm->Treatment

Caption: Generalized workflow for a Phase 2 nHCM clinical trial.

Key Methodological Components:

  • Patient Population: Patients diagnosed with nonobstructive hypertrophic cardiomyopathy (left ventricular outflow tract gradient <30 mmHg at rest and with provocation) who are symptomatic (NYHA Class II or III) are typically enrolled.[13]

  • Intervention: The investigational drug (e.g., Ninerafaxstat 200 mg twice daily) is compared against a matching placebo.[9][13]

  • Primary Endpoints: The primary focus of Phase 2 trials is often on safety and tolerability.[4][13] Efficacy endpoints are typically secondary and may include changes in exercise capacity measured by cardiopulmonary exercise testing (CPET), such as peak oxygen consumption (VO2) and ventilatory efficiency (VE/VCO2 slope), as well as patient-reported outcomes assessed by questionnaires like the Kansas City Cardiomyopathy Questionnaire (KCCQ).[4][13]

  • Imaging: Echocardiography and sometimes cardiac magnetic resonance imaging (CMR) are used to assess cardiac structure and function, including left atrial size and diastolic function.[11][22]

Discussion and Future Directions

Ninerafaxstat has demonstrated promising results in early-phase clinical trials for both nHCM and diabetic cardiomyopathy by targeting the fundamental aspect of cardiac energy metabolism. In nHCM, it appears to improve exercise efficiency and health status in symptomatic patients, a key area of unmet need.[5][9][10][22] While direct comparisons are challenging due to differing trial designs, the data suggests a potentially different and beneficial mechanism of action compared to standard-of-care beta-blockers and calcium channel blockers, which primarily modulate heart rate and contractility.[23] Other metabolic modulators like trimetazidine have yielded disappointing results in nHCM, highlighting the nuanced nature of targeting cardiac metabolism.[11][12][13]

In the context of diabetic cardiomyopathy, Ninerafaxstat's ability to improve myocardial energetics and reduce steatosis is a significant finding.[12][24] However, it will need to be positioned within a treatment landscape that now includes SGLT2 inhibitors and GLP-1 receptor agonists, which have demonstrated robust improvements in cardiovascular outcomes in large-scale trials.[7][18][19][20][25][26] Future research should focus on larger, Phase 3 trials to confirm the efficacy and safety of Ninerafaxstat and to explore its potential role in combination with these established therapies.

The long-term efficacy of Ninerafaxstat in preventing adverse cardiac events and improving survival in these chronic conditions remains to be determined. The data presented here provides a foundational comparison for the scientific and drug development community to critically evaluate the potential of this novel metabolic modulator.

References

A comparative review of Ninerafaxstat clinical trial data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Ninerafaxstat's clinical trial performance in non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction, benchmarked against current standard-of-care and emerging therapies.

Introduction

Ninerafaxstat (B12786360) is an investigational cardiac mitotrope designed to address the energetic impairment that is a hallmark of several cardiovascular diseases. By acting as a partial fatty acid oxidation (pFOX) inhibitor, Ninerafaxstat aims to shift the heart's energy metabolism from fatty acids towards the more oxygen-efficient glucose pathway. This mechanism is intended to improve cardiac function, particularly in conditions characterized by myocardial ischemia and energetic imbalance. This review provides a comparative analysis of the clinical trial data for Ninerafaxstat in non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF), juxtaposed with data from key comparator drugs in these indications.

Mechanism of Action: Shifting Cardiac Metabolism

Ninerafaxstat's therapeutic potential lies in its ability to modulate the heart's energy substrate utilization. In a healthy heart, both fatty acids and glucose are used to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. However, in certain pathological states, an over-reliance on fatty acid oxidation can lead to reduced cardiac efficiency and increased oxygen consumption. Ninerafaxstat partially inhibits this process, thereby promoting glucose oxidation, which generates more ATP per unit of oxygen consumed. This shift is hypothesized to improve myocardial energetics, leading to enhanced cardiac function and a reduction in symptoms.

cluster_Mitochondrion Mitochondrion FAO Fatty Acid Oxidation TCA TCA Cycle FAO->TCA Glucose_Ox Glucose Oxidation Glucose_Ox->TCA ETC Electron Transport Chain TCA->ETC ATP ATP Production ETC->ATP Cardiac_Function Cardiac Function ATP->Cardiac_Function Improves Ninerafaxstat Ninerafaxstat Ninerafaxstat->FAO Inhibits Fatty_Acids Fatty Acids Fatty_Acids->FAO Glucose Glucose Glucose->Glucose_Ox

Ninerafaxstat's Mechanism of Action.

Comparative Clinical Trial Data

The clinical development of Ninerafaxstat has primarily focused on two key indications: non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). The following sections provide a detailed comparison of the data from the pivotal Phase 2 trials, IMPROVE-HCM and IMPROVE-DiCE, with relevant comparator drug trials.

Non-Obstructive Hypertrophic Cardiomyopathy (nHCM)

The IMPROVE-HCM trial was a Phase 2, randomized, double-blind, placebo-controlled study that evaluated the safety and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[1][2] The results are compared with those of Mavacamten (EXPLORER-HCM trial) and Aficamten (SEQUOIA-HCM trial), two cardiac myosin inhibitors approved or under investigation for obstructive HCM, as there are currently no approved targeted therapies for nHCM.[3][4][5][6][7]

Table 1: Efficacy Outcomes in nHCM Clinical Trials

EndpointNinerafaxstat (IMPROVE-HCM)[1][8]Mavacamten (EXPLORER-HCM)[6][7]Aficamten (SEQUOIA-HCM)[3][4]
Change in KCCQ-CSS +9.3 (in patients with baseline ≤80) (p=0.04)+9.1 (p<0.0001)LS Mean Difference: 1.7 (p<0.001)
Change in Peak VO2 (mL/kg/min) No significant difference (p=0.9)+1.4 (p=0.0006)+1.8 (p<0.001)
Change in VE/VCO2 Slope -2.1 (p=0.005)Not ReportedNot Reported
Change in NYHA Class (% improved by ≥1 class) Not Reported34% more than placebo (p<0.0001)Not Reported
Change in Post-Exercise LVOT Gradient (mmHg) Not Applicable (nHCM)-36 (p<0.0001)Not Applicable (obstructive HCM data)

Table 2: Safety Outcomes in nHCM Clinical Trials

Adverse EventNinerafaxstat (IMPROVE-HCM)[1][9]Mavacamten (EXPLORER-HCM)[7][10]Aficamten (SEQUOIA-HCM)[3][11]
Treatment-Emergent Serious Adverse Events 11.8%Similar to placebo5.6%
Adverse Events Leading to Discontinuation Not ReportedSimilar to placeboNot Reported
Reduction in LVEF <50% None reportedTransient reductions observed3.5%
Heart Failure with Preserved Ejection Fraction (HFpEF)

The IMPROVE-DiCE trial (Part 2) was a Phase 2a, open-label study that assessed the effect of Ninerafaxstat on cardiac energetics and function in patients with cardiometabolic HFpEF.[12][13][14] The results are compared with those of the SGLT2 inhibitors Empagliflozin (B1684318) (EMPEROR-Preserved trial) and Dapagliflozin (DELIVER trial), which have become a cornerstone of HFpEF management.[15][16][17][18][19][20][21]

Table 3: Efficacy Outcomes in HFpEF Clinical Trials

EndpointNinerafaxstat (IMPROVE-DiCE Part 2)[12][13][14]Empagliflozin (EMPEROR-Preserved)[16][18][22]Dapagliflozin (DELIVER)[15][17][19][20][21]
Primary Composite Endpoint (CV Death or HF Hospitalization) Not Assessed (Mechanistic Study)HR: 0.79 (95% CI: 0.69-0.90, p<0.001)HR: 0.82 (95% CI: 0.73-0.92, p<0.001)
Change in Cardiac PCr/ATP Ratio Statistically significant increase (p=0.02)Not AssessedNot Assessed
Change in LV Systolic Reserve Capacity with Exercise Significant improvement (p=0.03)Not AssessedNot Assessed
Change in KCCQ-CSS Favorable trendStatistically significant improvementStatistically significant improvement
Change in 6-Minute Walk Distance Improvement observedNot a primary endpointNot a primary endpoint

Table 4: Safety Outcomes in HFpEF Clinical Trials

Adverse EventNinerafaxstat (IMPROVE-DiCE Part 2)[12][13][14]Empagliflozin (EMPEROR-Preserved)[16][18][23]Dapagliflozin (DELIVER)[15][17][19][20][21]
Serious Adverse Events Not explicitly reported in detailSimilar to placeboSimilar to placebo
Adverse Events of Special Interest (e.g., genital infections) Not ReportedHigher incidence of uncomplicated genital infectionsHigher incidence of genital infections
Hypovolemia/Hypotension Not ReportedSimilar to placeboSimilar to placebo

Experimental Protocols

A summary of the methodologies for the key Ninerafaxstat clinical trials is provided below.

IMPROVE-HCM Trial

The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled study that enrolled 67 patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[1][24][25][26] Participants were randomized to receive either 200 mg of Ninerafaxstat twice daily or a placebo for 12 weeks.[1] The primary endpoint was safety and tolerability.[2] Key efficacy endpoints included changes in the Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS), peak oxygen consumption (VO2), and ventilatory efficiency (VE/VCO2 slope) during cardiopulmonary exercise testing (CPET).[1][2]

cluster_Screening Screening & Enrollment cluster_Randomization Randomization (1:1) cluster_Treatment Treatment (12 Weeks) cluster_FollowUp Follow-up s1 Symptomatic nHCM Patients (N=67) r1 Ninerafaxstat 200mg BID s1->r1 r2 Placebo s1->r2 t1 Assessments: - KCCQ-CSS - CPET (Peak VO2, VE/VCO2) - Echocardiography r1->t1 r2->t1 f1 Safety & Tolerability Assessment t1->f1

IMPROVE-HCM Trial Workflow.
IMPROVE-DiCE Trial

The IMPROVE-DiCE trial was a two-part, open-label, mechanistic Phase 2a study.[27][28][29][30] Part 2 enrolled symptomatic patients with cardiometabolic heart failure with preserved ejection fraction (HFpEF).[13][14][31] Patients received Ninerafaxstat 200 mg twice daily for 12 weeks.[12] The primary objective was to assess the impact of Ninerafaxstat on cardiac energetics, measured by the phosphocreatine (B42189) to adenosine triphosphate (PCr/ATP) ratio using magnetic resonance spectroscopy (MRS).[13] Other endpoints included changes in left ventricular (LV) diastolic function, functional capacity (6-minute walk test), and patient-reported symptoms (KCCQ).[13][14]

cluster_Enrollment Enrollment cluster_Treatment Treatment (12 Weeks) cluster_Assessments Assessments (Baseline & 12 Weeks) e1 Symptomatic Cardiometabolic HFpEF Patients t1 Ninerafaxstat 200mg BID e1->t1 a1 Primary: - Cardiac PCr/ATP Ratio (MRS) Secondary: - LV Diastolic Function - 6-Minute Walk Test - KCCQ t1->a1

IMPROVE-DiCE (Part 2) Trial Workflow.

Discussion and Future Directions

The clinical trial data for Ninerafaxstat demonstrate a novel mechanistic approach to treating cardiovascular diseases characterized by energetic impairment. In nHCM, the IMPROVE-HCM trial showed promising results in improving ventilatory efficiency and patient-reported outcomes in a sub-group of more symptomatic patients, although it did not significantly improve peak VO2.[1][9] This suggests a potential benefit in a patient population with no approved targeted therapies. However, the lack of a significant effect on peak exercise capacity warrants further investigation in a larger Phase 3 trial.

In HFpEF, the IMPROVE-DiCE trial provides compelling evidence for Ninerafaxstat's ability to improve cardiac energetics and diastolic function.[12][13] This is a significant finding, as impaired myocardial energetics is considered a key pathophysiological driver of HFpEF. While the open-label design and focus on mechanistic endpoints limit direct comparisons with the large-scale outcome trials of SGLT2 inhibitors, the data strongly support further investigation of Ninerafaxstat in a larger, randomized controlled trial to evaluate its impact on clinical outcomes.

Compared to the cardiac myosin inhibitors in obstructive HCM, Ninerafaxstat's mechanism is distinct and may offer a therapeutic option for the non-obstructive form of the disease. The SGLT2 inhibitors have demonstrated robust efficacy in reducing heart failure hospitalizations in a broad population of patients with HFpEF. Ninerafaxstat's focus on improving intrinsic cardiac metabolism could potentially offer a complementary or alternative approach, particularly in patients with a significant metabolic component to their heart failure.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Ninerafaxstat Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and operational information for the handling and disposal of Ninerafaxstat trihydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. While Safety Data Sheets (SDS) for this compound state that it is not a hazardous substance or mixture, adherence to best practices for handling investigational compounds is crucial.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to Personal Protective Equipment (PPE) is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or a face shield• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over a lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Operational Plan

A structured operational plan ensures that all aspects of handling this compound, from preparation to disposal, are conducted safely and efficiently.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[2]

  • Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.

  • Quantity Minimization: Use the smallest feasible quantity of the compound for the experiment.

  • SDS Review: Always review the Safety Data Sheet (SDS) before beginning work.[3]

Handling
  • Personal Protective Equipment: Wear the appropriate PPE as outlined in the table above.

  • Avoid Contact: Prevent contact with skin and eyes.[2]

  • Aerosol Prevention: Handle the compound in a manner that avoids the generation of dust or aerosols.[2]

  • Cleaning: Use wet-wiping techniques for cleaning surfaces to avoid dispersing dust.

  • Decontamination: All equipment must be decontaminated after use.

Storage
  • Container: Keep the container tightly sealed in a cool, well-ventilated area.[2]

  • Sunlight and Ignition: Store away from direct sunlight and sources of ignition.[2]

  • Recommended Temperature:

    • Powder: 4°C for long-term storage, sealed and away from moisture.[2]

    • In solvent: -80°C for up to 6 months or -20°C for up to 1 month, sealed and away from moisture.[2]

Experimental Protocol: Solution Preparation

This protocol provides a step-by-step guide for the safe preparation of a solution of this compound.

  • Preparation:

    • Ensure the designated work area (e.g., fume hood) is clean and uncluttered.

    • Assemble all necessary materials: this compound, solvent (e.g., DMSO), glassware, and magnetic stirrer.

    • Don the appropriate PPE for handling liquids/solutions.

  • Weighing:

    • If starting from a solid, perform the weighing within the fume hood.

    • Use a disposable weigh boat to prevent contamination.

  • Solution Preparation:

    • Slowly add the solvent to the compound to avoid splashing.

    • If using a magnetic stirrer, ensure the stir bar is placed in the vessel before adding the compound and solvent.

    • Cap the container during mixing to prevent the release of vapors.

  • Post-Preparation:

    • Clearly label the prepared solution with the compound name, concentration, solvent, and date of preparation.

    • Store the solution at the recommended temperature.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including unused compounds, contaminated consumables (e.g., gloves, weigh boats), and empty containers, in a designated and clearly labeled hazardous waste container.

    • Do not dispose of this compound down the drain.[3]

  • Disposal Method:

    • For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[3]

    • Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • Container Disposal:

    • Before disposing of empty containers, ensure they are thoroughly decontaminated.

    • Obliterate or remove all labels from the empty container before disposal to prevent misuse.[3]

Workflow for Safe Handling of this compound

The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Procedure cluster_storage_disposal 4. Storage & Disposal prep_area Designate Handling Area (Fume Hood) prep_ppe Assemble PPE prep_area->prep_ppe prep_sds Review SDS prep_ppe->prep_sds weigh Weigh Compound prep_sds->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate storage Store Compound (4°C or -20°C/-80°C) experiment->storage Store unused compound dispose_waste Segregate & Label Waste decontaminate->dispose_waste disposal Dispose of Waste via EHS dispose_waste->disposal

Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.